Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH
Description
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Properties
Molecular Formula |
C31H32N2O7S |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37) |
InChI Key |
SMRJEVFFOATZRY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-DL-Asp(OBn)-DL-Met-OH chemical properties
Chemical Properties, Synthetic Utility, and Handling Protocols
Executive Summary
Fmoc-DL-Asp(OBn)-DL-Met-OH is a complex, protected dipeptide intermediate used primarily in peptide mimicry research, combinatorial library generation, and racemization studies. Its utility lies in its specific protecting group architecture: the base-labile Fmoc (N-terminus) and the acid-stable Benzyl ester (OBn) (Asp side-chain), combined with the redox-sensitive Methionine (C-terminus).
This guide addresses the critical chemical challenges inherent to this molecule: the separation of its four diastereomers , the prevention of methionine oxidation , and the mitigation of aspartimide formation —a notorious side reaction driven by the Fmoc-Asp(OBn) motif.
Part 1: Molecular Architecture & Stereochemistry
1.1 Structural Components
The molecule is a dipeptide composed of Aspartic Acid and Methionine. The protecting group strategy suggests a "hybrid" or specific orthogonal application, as OBn is typically found in Boc chemistry, while Fmoc is the standard for base-labile strategies.
| Component | Function | Chemical Sensitivity |
| Fmoc (N-term) | Amine protection | Base Labile: Removed by 20% Piperidine in DMF.[1] |
| DL-Asp | Amino acid | Racemic: Mixture of D and L enantiomers.[2] |
| OBn (Side-chain) | Carboxyl protection | Acid Stable (Weak): Stable to TFA; removed by HF, TFMSA, or Hydrogenolysis (See Section 3.1).[2] |
| DL-Met | Amino acid | Redox Active: Thioether side chain is prone to oxidation.[2] |
| -OH (C-term) | Free Carboxyl | Reactive: Ready for coupling to resin or amine nucleophiles.[2] |
1.2 The Stereochemical Matrix
Unlike pure L-isomers, the "DL-DL" designation implies this reagent exists as a mixture of four stereoisomers (diastereomers). This has profound implications for analysis:
-
Enantiomeric Pairs: (L-Asp, L-Met) and (D-Asp, D-Met) are enantiomers.
-
Diastereomeric Pairs: (L-Asp, L-Met) and (L-Asp, D-Met) are diastereomers.
Analytical Consequence: On an achiral RP-HPLC column, you will likely observe two distinct peaks (or sets of peaks), as diastereomers possess different physical properties (hydrophobicity/solvation).[2] Enantiomers will co-elute unless a chiral column is used.[2]
Part 2: Physicochemical Profile
2.1 Solubility & Stability
-
Solubility: High hydrophobicity due to the Fmoc and Benzyl groups.[2]
-
Storage:
, desiccated. The Methionine thioether is sensitive to atmospheric oxygen over time.[2]
2.2 Critical Instability: Methionine Oxidation
The Methionine side chain (
-
Cause: Exposure to air, peroxides in solvents (ethers), or handling during workup.[2]
-
Detection: Mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) in LC-MS.
-
Prevention: All solvents must be degassed.[2] Work under Nitrogen/Argon.[2][3]
Part 3: The "Orthogonality Paradox" (Deprotection Mechanics)
This molecule presents a specific challenge in deprotection logic known as the Sulfur-Catalyst Incompatibility .[2]
3.1 The OBn Removal Problem
Typically, Benzyl esters (OBn) are removed via Catalytic Hydrogenolysis (
-
The Conflict: The sulfur atom in Methionine is a potent catalyst poison . It binds irreversibly to Palladium, halting the hydrogenation and preventing OBn removal.[2]
-
The Solution:
3.2 Visualization: Orthogonal Deprotection Logic
Figure 1: Decision tree for deprotection, highlighting the incompatibility of Methionine with catalytic hydrogenation.
Part 4: Critical Challenges & Troubleshooting
4.1 Aspartimide Formation (The "Fmoc-Asp" Plague)
The sequence -Asp(OBn)-X- (where X is Met) is highly prone to Aspartimide formation upon Fmoc removal. The basic conditions (piperidine) cause the backbone amide nitrogen of Met to attack the side-chain ester of Asp.
-
Result: A succinimide ring forms, which then hydrolyzes to a mixture of
-aspartyl and -aspartyl peptides (isopeptides).[2] -
Mitigation:
4.2 Visualization: Aspartimide Mechanism
Figure 2: The pathway of Aspartimide formation, a major impurity risk for this specific dipeptide sequence.[5][6]
Part 5: Experimental Protocols
5.1 Coupling Protocol (Using the Free Carboxyl)
To couple Fmoc-DL-Asp(OBn)-DL-Met-OH to a resin or amine:
-
Activation: Dissolve 1 eq. of dipeptide in DMF. Add 1 eq. HOAt (or Oxyma Pure) and 1 eq.[2] DIC (Diisopropylcarbodiimide).[2]
-
Why DIC/HOAt? This neutral coupling method minimizes racemization compared to basic activators like HATU/DIEA.[2]
-
-
Pre-activation: Stir for 2-3 minutes.
-
Coupling: Add to the resin/amine component.[2] Shake for 60–90 minutes.
-
Monitoring: Use Kaiser test (if solid phase) or TLC/LC-MS (solution phase).[2]
5.2 Purification & Diastereomer Separation (HPLC)
Since this is a DL-DL mixture, purification requires separating diastereomers.[2]
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).[2]
-
Buffer A: Water + 0.1% TFA.[2]
-
Buffer B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: Shallow gradient (e.g., 20% B to 40% B over 40 minutes).
-
Observation: Look for "doublet" peaks.[2] The diastereomers will have slightly different retention times.[2]
5.3 Handling Methionine Oxidation
If oxidation occurs (Met-sulfoxide formed), it can be reversed:
-
Reduction Protocol: Treat the peptide with NH
I (20 eq.) and Dimethylsulfide (DMS) in TFA for 30 minutes at . This reduces Met(O) back to Met.[2]
References
-
Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2][8] Chemical Reviews. Link
-
Mergler, M., & Dick, F. (2005).[2][9] "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science. Link
-
Gong, Y. (2023).[2] "Methionine Oxidation in Peptide Synthesis: Prevention and Reduction." Biotage Knowledge Base.[2] Link
-
Greene, T.W., & Wuts, P.G.M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] Link
Sources
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Fmoc-L-aspartic acid | C19H17NO6 | CID 7019016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. researchgate.net [researchgate.net]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Stereochemical Profiling & Synthetic Utility of Fmoc-DL-Asp(OBn)-DL-Met-OH
[1]
Executive Summary
Fmoc-DL-Asp(OBn)-DL-Met-OH is a synthetic dipeptide intermediate characterized by its dual stereocenters and orthogonal protecting group strategy.[1] Unlike standard L-isomer building blocks, this compound exists as a mixture of four diastereomers (LL, LD, DL, DD).
Its primary utility lies in Analytical Quality by Design (AQbD) :
-
Chiral Resolution Marker: It serves as a "worst-case" reference standard to validate the selectivity of chiral HPLC methods for therapeutic peptides containing Aspartate and Methionine.
-
Racemization Probe: It helps quantify the rate of epimerization during the coupling of Asp(OBn) derivatives, a reaction known to be prone to base-catalyzed succinimide formation.
Chemical Constitution & Stereochemical Complexity[1]
Structural Identity[1]
-
Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-DL-aspartic acid β-benzyl ester α-DL-methionine[1]
-
Molecular Formula: C
H N O S[1] -
Molecular Weight: ~576.66 g/mol (Average)[1]
-
Key Functional Groups:
The Diastereomeric Quadrangle
The "DL-DL" designation implies a stoichiometric mixture of four stereoisomers. In a non-stereoselective synthesis, these exist in a 1:1:1:1 ratio, though kinetic resolution during coupling can skew this distribution.
| Isomer Designation | Configuration (Asp-Met) | Role in Analysis |
| Isomer 1 | L-Asp — L-Met | Target Drug Species (Typical) |
| Isomer 2 | L-Asp — D-Met | C-terminal Epimer (Racemization Impurity) |
| Isomer 3 | D-Asp — L-Met | N-terminal Epimer (Starting Material Impurity) |
| Isomer 4 | D-Asp — D-Met | Double Epimer (Rare) |
Synthetic Methodology & Protocol
Objective: To synthesize the fully protected dipeptide acid as a reference standard.
Reaction Workflow (Graphviz)
The following diagram illustrates the convergent synthesis and potential side-reactions.
Caption: Figure 1. Convergent synthesis workflow highlighting critical control points for aspartimide and sulfoxide impurities.
Detailed Protocol (Solution Phase)
Reagents:
-
Fmoc-DL-Asp(OBn)-OH (1.0 eq)[1]
-
H-DL-Met-OH (1.1 eq) – Note: Use free acid to avoid C-terminal protection/deprotection steps if possible, or use H-DL-Met-OMe followed by saponification.[1]
-
Coupling Agents: EDC.HCl (1.1 eq) / HOBt (1.1 eq).
-
Solvent: DMF/DCM (1:1 v/v).
Step-by-Step:
-
Activation: Dissolve Fmoc-DL-Asp(OBn)-OH in DMF/DCM at 0°C. Add HOBt and EDC.HCl. Stir for 15 minutes to generate the OBt-active ester.[1]
-
Coupling: Add H-DL-Met-OH (pre-neutralized with 1 eq DIPEA if using HCl salt) to the mixture.
-
Propagation: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (CHCl
:MeOH:AcOH 90:8:2). -
Workup: Evaporate DMF. Redissolve in EtOAc. Wash sequentially with 5% KHSO
, Brine, and Water. Crucial: Avoid basic washes (NaHCO ) for prolonged periods to prevent Fmoc cleavage or aspartimide formation.[1] -
Isolation: Dry over Na
SO , filter, and concentrate to a white foam.
Critical Quality Attributes (CQAs) & Stability Risks
The Aspartimide Liability
The sequence -Asp(OBn)- is notoriously unstable under basic conditions (e.g., 20% Piperidine used for Fmoc removal).[1] The benzyl ester (OBn) is a poor leaving group compared to tBu, but the lack of steric bulk allows the backbone amide nitrogen to attack the side-chain carbonyl, forming a succinimide ring (Aspartimide).
-
Risk Context: If this dipeptide is used as a building block for longer peptides, Fmoc deprotection will trigger this cyclization.
-
Mitigation: Use Fmoc-Asp(OBno)-OH (2-nitrobencyl ester) or Fmoc-Asp(OMpe)-OH if aspartimide formation >5% is observed [1].[1]
Methionine Oxidation
The thioether in Methionine is susceptible to oxidation to Methionine Sulfoxide [Met(O)].
-
Detection: +16 Da mass shift in LC-MS.
-
Prevention: Perform all synthesis under N
atmosphere. Store the final standard at -20°C under Argon.
Analytical Characterization
HPLC Method for Diastereomer Separation
To separate the four isomers (LL, LD, DL, DD), a standard C18 column is often insufficient. A Chiral Stationary Phase (CSP) or specialized C18 conditions are required.
Recommended Method (Starting Point):
-
Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).[1]
-
Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1) – Normal Phase Mode.
-
Detection: UV @ 254 nm (Fmoc absorption).
-
Expected Profile:
-
Peak 1 & 2: Enantiomeric Pair A (e.g., L-L and D-D).
-
Peak 3 & 4: Enantiomeric Pair B (e.g., L-D and D-L).
-
Mass Spectrometry (ESI-MS)
References
-
ResearchGate. (2015). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative. Retrieved from [Link]
Advanced Synthesis of Fmoc-Protected Dipeptide Building Blocks
Topic: Synthesis of Fmoc Protected Dipeptides Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide
Executive Summary
The synthesis of Fmoc-protected dipeptides (Fmoc-AA₁-AA₂-OH) is a critical sub-discipline in peptide chemistry, serving as the foundation for convergent synthesis (fragment condensation) and the production of difficult sequences prone to aggregation. Unlike standard solid-phase peptide synthesis (SPPS) where the objective is a fully deprotected peptide, this process requires the retention of the N-terminal Fmoc group and acid-labile side-chain protectors (e.g., tBu, Trt, Pbf) upon cleavage.
This guide details the industry-standard protocol using 2-Chlorotrityl Chloride (2-CTC) resin , which offers the unique orthogonality required to cleave the peptide-resin ester bond under mild acidic conditions (1% TFA) without affecting the Fmoc or side-chain protection.
Mechanistic Principles & Strategic Selection
The Orthogonality Challenge
Synthesizing an Fmoc-protected dipeptide acid requires a "hyper-acid labile" linker. Standard Wang resin requires 95% TFA for cleavage, which would simultaneously remove side-chain protectors (tBu, Boc). The 2-CTC resin is sterically hindered and electron-rich, allowing cleavage with dilute acid (1% TFA in DCM) or Hexafluoroisopropanol (HFIP), leaving the rest of the molecule intact.
Critical Side Reactions
Two primary failure modes exist in dipeptide synthesis:
-
Diketopiperazine (DKP) Formation: Upon removal of the Fmoc group from the second amino acid (AA₂), the free amine can back-bite the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.[1] This is kinetically favored for Proline, Glycine, and N-methylated residues.
-
Racemization: Occurs primarily during the activation of the second amino acid (AA₂) or during the loading of the first amino acid (AA₁) if not carefully controlled. Cysteine and Histidine are particularly susceptible.
Solid-Phase Synthesis Protocol (2-CTC Resin)
Experimental Workflow Visualization
The following diagram outlines the optimized workflow for synthesizing Fmoc-AA₁-AA₂-OH on 2-CTC resin.
Caption: Optimized workflow for Fmoc-protected dipeptide synthesis on 2-CTC resin.
Step-by-Step Methodology
Step 1: Resin Loading (The First Amino Acid)
Direct esterification of 2-CTC resin avoids racemization if performed without carboxyl activation (i.e., no carbodiimides).
-
Reagents: Fmoc-AA₁-OH (1.2 eq), DIPEA (4.0 eq), DCM (anhydrous).
-
Protocol:
-
Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in anhydrous DCM for 20 min.
-
Dissolve Fmoc-AA₁-OH in DCM (10 mL). Add DIPEA.
-
Add solution to resin and agitate for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture. Agitate for 20 min to cap unreacted chloride sites (forming methyl ether).
-
Step 2: Fmoc Deprotection
-
Reagents: 20% Piperidine in DMF (v/v).
-
Protocol:
-
Treat resin with 20% Piperidine/DMF (5 mL) for 5 minutes. Drain.
-
Treat again for 10 minutes. Drain.
-
Critical Wash: DMF (5x), DCM (3x). Note: Thorough washing is essential to remove piperidine, which can cause racemization in the next step.
-
Step 3: Coupling the Second Amino Acid
Use DIC/Oxyma Pure for the best balance of reactivity and low racemization. Avoid HATU for Cys/His unless necessary.
-
Reagents: Fmoc-AA₂-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq) in DMF.
-
Protocol:
Step 4: Mild Acid Cleavage
This step releases the dipeptide while retaining the Fmoc group and side-chain protectors.
-
Reagents: 1% TFA in DCM (v/v) or 20% HFIP in DCM.
-
Protocol:
-
Wash resin thoroughly with DCM (5x) to remove all traces of DMF.
-
Treat resin with 1% TFA/DCM (10 mL) for 2 minutes.
-
Filter directly into a flask containing 1 mL Pyridine (to neutralize TFA immediately).
-
Repeat TFA treatment 5–10 times.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate in cold water or ether (depending on solubility) or purify via Flash Chromatography.
-
Troubleshooting & Optimization
Diketopiperazine (DKP) Suppression
DKP formation is the "silent killer" of dipeptide yield. It occurs when the N-terminal amine attacks the resin ester.[8]
Mechanism of DKP Formation:
Caption: Base-catalyzed mechanism of Diketopiperazine (DKP) formation.
Mitigation Strategies:
-
Bulky Resins: 2-CTC provides steric hindrance that discourages the back-biting attack.
-
Trityl Protection: Use Trt-AA-OH instead of Fmoc-AA-OH for the second residue. The Trityl group is extremely bulky and prevents DKP. It is removed during the final 1% TFA cleavage.
-
Short Deprotection: If using Fmoc, use DBU/Piperidine (2%/2%) for shorter times (2 x 3 min) to minimize exposure of the free amine to base.
Racemization Control
| Amino Acid | Risk Level | Recommended Protocol |
| Cysteine | High | Use DIC/Oxyma in DMF/DCM (1:1). Avoid pre-activation. Use Fmoc-Cys(Trt)-OH.[9] |
| Histidine | High | Use Fmoc-His(Trt)-OH . Avoid high temperatures (>40°C). |
| Phenylglycine | Extreme | Use COMU/TMP or DIC/Oxyma at 0°C. |
Analytical Characterization
For Fmoc-protected dipeptides, standard RP-HPLC can be misleading due to the hydrophobicity of the Fmoc group.
-
HPLC: Use a C18 column with a shallow gradient (e.g., 50–100% B over 20 min).
-
Mass Spec: ESI-MS in positive mode. Expect [M+H]+ and [M+Na]+.
-
NMR: ¹H-NMR is crucial to verify the integrity of the Fmoc group (doublet at ~4.2 ppm, triplet at ~4.4 ppm) and absence of DKP.
References
-
Barlos, K., et al. (1989). "Synthesis of protected peptide fragments using substituted triphenylmethyl resins." Tetrahedron Letters, 30(30), 3943-3946. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link
-
Steinauer, R., et al. (1989). "Diketopiperazine formation during the synthesis of dipeptides." International Journal of Peptide and Protein Research, 34(4), 295-298. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[3] Chemistry – A European Journal, 15(37), 9394-9403. Link
-
Giraud, M., et al. (1999). "Racemization-free synthesis of Fmoc-Cys(Trt)-OH." Journal of Peptide Science, 5(3), 131-136. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Benzyl Protecting Groups
Introduction: The Imperative for Protection in Peptide Synthesis
The synthesis of a peptide with a defined sequence is a feat of chemical precision, requiring the sequential formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct peptide chain elongation, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[1][2] The strategic selection of these protecting groups is a critical decision that dictates the entire synthetic strategy. Within the arsenal of protective chemistry, the benzyl family of protecting groups holds a foundational role, particularly in the classical Boc/Bzl strategy of solid-phase peptide synthesis (SPPS) pioneered by R.B. Merrifield.[3][4] This guide provides an in-depth exploration of the pivotal roles of benzyl-type protecting groups, elucidating their chemistry, strategic applications, and the causality behind key experimental choices.
The Benzyl Protecting Group Family: Structure and Function
Benzyl-type protecting groups are used for the "semi-permanent" protection of amino acid side chains.[5] This means they are stable to the conditions required for the repeated removal of the temporary Nα-protecting group (like Boc) but can be removed during the final cleavage step.[6]
The most common members of this family include:
-
Benzyl (Bzl) ethers: Used for the hydroxyl groups of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).
-
Benzyl (Bzl) esters: Used for the carboxyl groups of Aspartic acid (Asp) and Glutamic acid (Glu).
-
Benzyloxycarbonyl (Z or Cbz): A classic protecting group for the ε-amino group of Lysine (Lys) and sometimes used for the Nα-amino group in solution-phase synthesis.[7][8]
-
Substituted Benzyl Groups: Electron-withdrawing groups (e.g., 2-Chlorobenzyl) can be added to the benzyl ring to increase acid stability, which is particularly useful for protecting the ε-amino group of Lysine (Lys) to prevent premature removal.[7] Conversely, electron-donating groups (e.g., p-methoxybenzyl) can make the group more labile to acid.[9]
| Amino Acid | Side Chain Functional Group | Common Benzyl-Type Protecting Group |
| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) |
| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) |
| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl) |
| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Benzyl ether (Bzl), 2-Bromobenzyloxycarbonyl (2-Br-Z) |
| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (Cl-Z) |
| Cysteine (Cys) | Thiol | Benzyl thioether (Bzl) |
| Histidine (His) | Imidazole | N(im)-Benzyl (Bzl) |
The Boc/Bzl Strategy: A "Quasi-Orthogonal" System
In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection.[2][] The classic combination in modern synthesis is the base-labile Fmoc group for the Nα-amino terminus and the acid-labile tert-butyl (tBu) group for side chains—a truly orthogonal system.[11]
The Boc/Bzl strategy, however, is considered "quasi-orthogonal".[4] Both the temporary Nα-Boc group and the semi-permanent benzyl side-chain groups are removed by acid. The strategy's success hinges on a critical difference in lability:
-
Nα-Boc Group: Cleaved by moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][12]
-
Benzyl-type Side-Chain Groups: Require very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[6][11]
This significant difference in required acid strength allows for the selective removal of the Boc group at each synthesis cycle without disturbing the side-chain protection.[4]
Fig 1. Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow.
Mechanisms of Deprotection: The Chemical Rationale
The removal of benzyl protecting groups is the final, critical step in Boc/Bzl SPPS, often referred to as "global deprotection".[13] Two primary methods are employed, each with distinct mechanisms and considerations.
Strong Acidolysis (HF, TFMSA)
Treatment with a very strong, non-oxidizing acid like anhydrous HF is the most common method for simultaneously cleaving the peptide from the resin and removing all benzyl-based side-chain protecting groups.[3][14]
Mechanism (SN1 Type): The reaction proceeds via an SN1 mechanism.[3] The oxygen or nitrogen atom of the protecting group is protonated by HF, creating a good leaving group. The C-O or C-N bond then cleaves, generating a stable benzyl carbocation. This carbocation is a potent electrophile and poses a significant risk of side reactions.
The Critical Role of Scavengers: The generated benzyl carbocations can indiscriminately alkylate any nucleophilic residues in the peptide chain, particularly the electron-rich side chains of Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met).[13] To prevent this, nucleophilic "scavenger" molecules are added to the cleavage cocktail. These compounds are more reactive towards the carbocations than the amino acid side chains, effectively trapping them.[3]
Common scavengers and their targets:
-
Anisole: Traps benzyl cations, protecting Tyr and Trp.
-
p-Cresol: Similar to anisole, acts as a carbocation trap.
-
Thioanisole / Dimethyl Sulfide (DMS): A soft nucleophile that helps protect sulfur-containing Met and Cys residues and can also reduce any Met(O) back to Met.[15]
-
1,2-Ethanedithiol (EDT): Used to facilitate the removal of the formyl protecting group from Trp(For) and protect Cys.[14]
Fig 2. Mechanism of HF cleavage and the protective role of scavengers.
Catalytic Hydrogenolysis
An alternative, milder method for removing many benzyl-type protecting groups is catalytic hydrogenolysis.[16] This method is particularly common for removing the Cbz (Z) group and benzyl esters in solution-phase synthesis.[17][18]
Mechanism: The reaction involves hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[19] The substrate adsorbs to the catalyst surface, where the weak benzyl C-O or C-N bond is cleaved by activated hydrogen species.[19] The byproducts are the deprotected peptide and toluene, making for a very clean reaction.[1]
Advantages & Limitations:
-
Advantage: The conditions are very mild (neutral pH, room temperature), preserving the integrity of the peptide.[19]
-
Limitation: The catalyst is readily poisoned by sulfur. This makes the method incompatible with peptides containing unprotected or S-benzyl-protected Cysteine and Methionine residues, as the sulfur atoms bind strongly to the palladium surface and deactivate it.[20]
Experimental Protocols
Protocol 1: Global Deprotection and Cleavage via Anhydrous HF
WARNING: Anhydrous HF is extremely corrosive, toxic, and causes severe burns that may not be immediately painful. This procedure must be performed only by trained personnel in a dedicated, HF-resistant apparatus (typically constructed of Teflon/Kel-F) within a certified fume hood.
-
Preparation: The fully assembled, N-terminally deprotected peptide-resin (e.g., 0.2 mmol scale) is dried thoroughly under vacuum.
-
Scavenger Addition: Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel. Add the appropriate scavenger mixture. A common "low-high" HF procedure might start with a low concentration of HF for an SN2-type deprotection. For a standard SN1 "high HF" cleavage, a typical cocktail is 1.0 mL of anisole for every 0.2 mmol of peptide.[9][21]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Following the apparatus manufacturer's instructions, distill approximately 10 mL of anhydrous HF into the vessel per 0.2 mmol of peptide-resin.[9] Maintain the temperature between -5°C and 0°C during condensation.
-
Cleavage Reaction: Remove the dry ice bath and replace it with an ice-water bath to maintain the reaction temperature between 0°C and 5°C. Stir the mixture for 60 to 90 minutes.[9]
-
HF Removal: After the reaction is complete, carefully evaporate the HF under a slow stream of nitrogen gas, ensuring the vapor is properly scrubbed.
-
Peptide Precipitation & Wash: Suspend the remaining resin and crude peptide in cold diethyl ether.[21] This precipitates the peptide and washes away the scavengers and their byproducts.
-
Isolation: Filter the resin and collect the crude peptide precipitate. Wash the precipitate thoroughly with more cold ether. The crude peptide can then be dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilized prior to purification by HPLC.
Protocol 2: Deprotection of a Cbz-Group via Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the Cbz-protected peptide (1.0 mmol) in a suitable solvent (e.g., 20 mL of methanol or acetic acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 10-20 mol% of palladium relative to the substrate.[19]
-
Hydrogen Atmosphere: Seal the flask. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is free of oxygen.[19]
-
Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Quench the catalyst on the filter pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can be used directly or purified further.
Conclusion
Benzyl protecting groups are a cornerstone of peptide synthesis, particularly within the robust and well-established Boc/Bzl strategy. Their stability, cost-effectiveness, and predictable reactivity have cemented their role in the production of countless peptides for research and clinical applications. While newer strategies like Fmoc/tBu offer true orthogonality and avoid the use of hazardous HF, the Boc/Bzl approach remains highly valuable for synthesizing long or "difficult" sequences where the Fmoc strategy may fall short.[3] A thorough understanding of the mechanisms of benzyl group cleavage—and, critically, the rationale for using scavengers during acidolysis—is essential for any scientist or drug development professional aiming to master the art of peptide synthesis.
References
- Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Vertex AI Search. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Isabelle, L., et al. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
- Vertex AI Search. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Peptides.
- Vertex AI Search. (n.d.). Synthesis-I, Protecting Groups.
- Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
- Albericio, F., et al. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications.
- Vertex AI Search. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- Benchchem. (2025). A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing.
- Tam, J., Heath, W., & Merrifield, R. (1986, August 1). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Semantic Scholar.
- Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Benchchem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Vertex AI Search. (2026, February 10). Side Chain Protection in Peptide Synthesis.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chempep.com [chempep.com]
Advanced Characterization of Racemic Dipeptides: From Achiral Separation to Absolute Configuration
Part 1: Core Directive & Strategic Framework
The "Chiral Cliff" in Peptide Development
In peptide therapeutics, stereochemical purity is not merely a quality attribute; it is a safety imperative. A "racemic dipeptide" in a synthetic context is rarely a simple 50:50 mixture. It is often a complex distribution of four stereoisomers (LL, DD, LD, DL) resulting from epimerization at either the N-terminal or C-terminal α-carbons during coupling.
The Core Challenge: Standard analytical techniques (LC-UV-MS) often fail to detect stereochemical impurities because:
-
Isobaric Nature: All four isomers have the exact same mass.
-
Enantiomeric Co-elution: On standard C18 columns, enantiomeric pairs (e.g., L-L and D-D) co-elute perfectly, masking 50% of the potential impurity profile.
This guide moves beyond basic analysis, establishing a Self-Validating Workflow that combines achiral/chiral chromatography with advanced derivatization (Marfey’s Method) to resolve and identify all stereoisomers.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Stereochemical Matrix: Diastereomers vs. Enantiomers
To characterize a racemic dipeptide (e.g., Ala-Phe), you must recognize the relationship between its four potential isomers.
| Isomer Pair | Relationship | Physical Properties | Separation Method |
| L-L vs. L-D | Diastereomers | Different (Solubility, Hydrophobicity) | Achiral C18 (Standard RP-HPLC) |
| L-L vs. D-L | Diastereomers | Different | Achiral C18 (Standard RP-HPLC) |
| L-L vs. D-D | Enantiomers | Identical (in achiral environment) | Chiral Stationary Phase (CSP) |
| L-D vs. D-L | Enantiomers | Identical (in achiral environment) | Chiral Stationary Phase (CSP) |
Expert Insight: Do not jump straight to expensive chiral columns. Use a high-efficiency C18 column first. If you observe two peaks, you have separated the diastereomers (e.g., the "Native" L-L/D-D pair from the "Epimerized" L-D/D-L pair). You must then subject each peak to chiral analysis to determine the enantiomeric ratio.
Methodology A: Intact Separation (The "Orthogonal" Approach)
Step 1: Diastereomer Resolution (Achiral)
Objective: Separate the L-L/D-D pair from the L-D/D-L pair. Mechanism: Diastereomers possess different 3D hydrophobic footprints. The L-L form typically adopts a different solvation shell than the L-D form, leading to different retention times on alkyl-bonded phases. Protocol Parameters:
-
Column: C18 or Phenyl-Hexyl (Phenyl phases often offer better selectivity for aromatic dipeptides due to
interactions). -
Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1][2]
-
Note: TFA is critical here not just for pH, but as an ion-pairing agent that sharpens peaks, essential for resolving closely eluting diastereomers.
-
Step 2: Enantiomer Resolution (Chiral)
Objective: Resolve L-L from D-D and L-D from D-L. Mechanism: Chiral Stationary Phases (CSPs) create a transient diastereomeric complex with the analyte. Column Selection:
-
Macrocyclic Antibiotics (e.g., Teicoplanin, Vancomycin): Excellent for free dipeptides (zwitterionic).
-
Crown Ether (e.g., ChiroSil): Specific for primary amines; highly effective for N-terminal amino acid resolution.
-
Polysaccharide (e.g., CHIRALPAK IA/IB): Best if the dipeptide is protected (e.g., Fmoc-Ala-Phe-OMe).
Methodology B: Absolute Configuration via Marfey’s Method
When intact separation is ambiguous or reference standards for all 4 isomers are unavailable, Marfey’s Method is the authoritative technique for absolute configuration.
Mechanism:
-
Hydrolysis: Break the dipeptide into constituent amino acids.
-
Derivatization: React amino acids with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Result: The L-amino acid becomes an L-L diastereomer (FDAA-L-AA). The D-amino acid becomes an L-D diastereomer (FDAA-D-AA).
-
Separation: These new diastereomers are easily separated on a standard C18 column.
Expert Note: The elution order is predictable. For most amino acids, the L-D derivative (D-amino acid) elutes after the L-L derivative (L-amino acid) on C18, due to stronger hydrophobicity of the trans-oriented side chains in the L-D conformer.
Part 3: Visualization & Protocols
Workflow Diagram 1: The Decision Matrix
This diagram illustrates the logical flow for characterizing an unknown dipeptide sample.
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on initial achiral resolution.
Experimental Protocol: Marfey’s Method for Dipeptides
Scope: Determination of absolute configuration (L vs D) of individual amino acids within a dipeptide.
Reagents:
-
FDAA (Marfey’s Reagent): 1% w/v in Acetone.
-
1 M NaHCO₃ (Sodium Bicarbonate).[3]
-
6 M HCl (Hydrochloric Acid).[3]
-
1 M HCl (for quenching).
Step-by-Step Methodology:
-
Hydrolysis:
-
Dissolve 0.5 mg of dipeptide in 1 mL of 6 M HCl .
-
Incubate at 110°C for 24 hours in a sealed glass vial (inert atmosphere N₂ recommended to prevent oxidation of Met/Trp).
-
Evaporate to dryness (SpeedVac or N₂ stream).
-
-
Derivatization:
-
Resuspend dried hydrolysate in 100 µL water.
-
Add 50 µL 1 M NaHCO₃ (pH control is vital; reaction requires pH ~9).
-
Add 100 µL 1% FDAA solution.
-
Incubate at 40°C for 1 hour .
-
Stop Reaction: Add 20 µL 1 M HCl to neutralize and quench.
-
-
Analysis (LC-UV-MS):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 40 minutes (linear).
-
Detection: UV at 340 nm (FDAA chromophore) and MS (ESI+).
-
-
Interpretation:
-
Compare retention times against standard L-amino acids derivatized with FDAA.
-
Rule of Thumb: The D-isomer derivative generally elutes later than the L-isomer derivative.
-
Calculate the Enantiomeric Excess (ee) for each amino acid.
-
Workflow Diagram 2: Marfey's Reaction Mechanism
This diagram visualizes the chemical transformation that allows achiral columns to separate enantiomers.
Figure 2: Conversion of enantiomeric amino acids into separable diastereomers using L-FDAA.
Data Presentation: MS/MS Fragmentation for Isomer Differentiation
While Marfey's is definitive, Tandem Mass Spectrometry (MS/MS) can provide rapid screening for diastereomers (e.g., LL vs LD) without hydrolysis, based on the "Kinetic Method" or specific fragmentation efficiencies.
| Feature | L-L Dipeptide | L-D Dipeptide | Mechanistic Cause |
| b2/y1 Ion Ratio | Typically Higher | Typically Lower | L-D isomers often form less stable oxazolone intermediates during fragmentation due to steric hindrance. |
| Alkali Metal Adducts | Forms stable [M+Li]+ | Forms stable [M+Li]+ | Lithium/Sodium adducts often show greater drift time separation in Ion Mobility MS (IM-MS) for diastereomers. |
| Dimer Formation | [2M+H]+ abundance varies | [2M+H]+ abundance varies | Chiral recognition in the gas phase affects non-covalent dimer stability. |
References
-
FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[4][5][6] [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Tao, W. A., et al. (2002). Differentiation and quantitation of isomeric dipeptides by low-energy dissociation of copper(II)-bound complexes. Journal of the American Society for Mass Spectrometry.[7] [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of Fmoc-Asp(OBn)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the use of N-α-Fmoc-protected amino acids is a cornerstone of modern peptide chemistry. Among these essential building blocks, Fmoc-L-Asp(OBn)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, serves as a critical precursor for the incorporation of aspartic acid residues into peptide sequences. The benzyl (Bn) ester protecting group on the β-carboxyl function of aspartic acid is instrumental in preventing side reactions during peptide chain elongation. However, the purity and structural integrity of this building block are paramount to the successful synthesis of the target peptide.
This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for Fmoc-Asp(OBn)-OH and its derivatives. As a senior application scientist, this guide is structured to not only present the data but also to explain the causality behind experimental choices and to provide actionable protocols for the validation of this crucial reagent.
The Critical Role of Spectroscopic Verification
The chemical properties of Fmoc-Asp(OBn)-OH necessitate rigorous quality control to prevent the incorporation of impurities that can be difficult to remove in the final peptide product. A significant challenge in syntheses involving aspartic acid is the base-catalyzed formation of an aspartimide, a cyclic imide byproduct, which can lead to a mixture of α- and β-peptides and racemization. While the benzyl protecting group offers a degree of steric hindrance to mitigate this, verification of the starting material's purity is a critical first step. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation and purity assessment of Fmoc-Asp(OBn)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the Fmoc-Asp(OBn)-OH molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Fmoc-Asp(OBn)-OH provides a unique fingerprint of the molecule, with characteristic signals for the protons of the Fmoc, aspartic acid, and benzyl moieties.
Table 1: Representative ¹H NMR Spectroscopic Data for Fmoc-Asp(OBn)-OH
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.75 | d | 2H | Fmoc H4, H5 |
| ~7.55 | d | 2H | Fmoc H1, H8 |
| ~7.40 | t | 2H | Fmoc H2, H7 |
| ~7.30 | m | 7H | Fmoc H3, H6 & Benzyl Ar-H |
| ~5.80 | d | 1H | NH |
| ~5.10 | s | 2H | Benzyl CH₂ |
| ~4.60 | m | 1H | Asp α-CH |
| ~4.40 | m | 2H | Fmoc CH₂ |
| ~4.25 | t | 1H | Fmoc CH |
| ~2.90 | m | 2H | Asp β-CH₂ |
Note: Chemical shifts are dependent on the solvent and concentration. The data presented is a representative compilation from typical deuterated solvents like CDCl₃ or DMSO-d₆.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Table 2: Representative ¹³C NMR Spectroscopic Data for Fmoc-Asp(OBn)-OH
| Chemical Shift (δ) ppm | Assignment |
| ~172 | Asp α-COOH & Asp β-C=O |
| ~156 | Fmoc C=O |
| ~144 | Fmoc C4a, C4b |
| ~141 | Fmoc C8a, C9a |
| ~136 | Benzyl C1 |
| ~128.5 | Benzyl C2, C3, C4, C5, C6 |
| ~127.5 | Fmoc C2, C3, C6, C7 |
| ~127 | Fmoc C1, C4, C5, C8 |
| ~125 | Fmoc C1a, C8b |
| ~120 | Fmoc C4, C5 |
| ~67 | Fmoc CH₂ |
| ~66.5 | Benzyl CH₂ |
| ~50 | Asp α-CH |
| ~47 | Fmoc CH |
| ~37 | Asp β-CH₂ |
Note: Chemical shifts are dependent on the solvent and concentration. The data presented is a representative compilation.
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR analysis is crucial for the validation of Fmoc-Asp(OBn)-OH.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Fmoc-Asp(OBn)-OH sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication can be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the sample temperature, typically 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate all signals and assign them to the corresponding protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Assign the carbon signals based on chemical shifts and comparison with literature data for similar structures.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of Fmoc-Asp(OBn)-OH will show characteristic absorption bands for the N-H, C=O, and C-O bonds.
Table 3: Key IR Absorption Bands for Fmoc-Asp(OBn)-OH
| Frequency (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Broad | O-H stretch (carboxylic acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (carboxylic acid & urethane) |
| ~1530 | Strong | N-H bend |
| ~1250 | Strong | C-O stretch |
| ~740, ~760 | Strong | Aromatic C-H bend (ortho-disubstituted) |
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid Fmoc-Asp(OBn)-OH powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Collect a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption peaks.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Molecular Ion Peaks:
-
Molecular Formula: C₂₆H₂₃NO₆
-
Molecular Weight: 445.46 g/mol
-
[M+H]⁺: 446.16
-
[M+Na]⁺: 468.14
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of Fmoc-Asp(OBn)-OH in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
Confirm that the observed mass-to-charge ratios correspond to the expected values for Fmoc-Asp(OBn)-OH.
-
Workflow and Mechanistic Insights
General Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an Fmoc-Asp(OBn) derivative, ensuring its quality for peptide synthesis.
Caption: General workflow for the synthesis and characterization of Fmoc-Asp(OBn)-OH.
Mechanism of Aspartimide Formation
Understanding the mechanism of the primary side reaction, aspartimide formation, underscores the importance of using sterically hindering protecting groups like benzyl and ensuring the purity of the starting material. This reaction is typically base-catalyzed during the Fmoc-deprotection step in SPPS.
Caption: Simplified mechanism of base-catalyzed aspartimide formation.
Conclusion
The comprehensive spectroscopic characterization of Fmoc-Asp(OBn)-OH is not merely a procedural step but a fundamental requirement for ensuring the quality, purity, and success of peptide synthesis. This guide provides the necessary data, protocols, and conceptual understanding for researchers, scientists, and drug development professionals to confidently validate this critical raw material. By adhering to these principles of scientific integrity and thorough characterization, the risks of failed syntheses and impure peptide products can be significantly mitigated.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer-Verlag.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Chem-Impex International. (n.d.). Fmoc-L-aspartic acid β-benzyl ester. Retrieved from [Link][1]
Sources
Understanding DL Racemic Mixtures in Peptide Synthesis: A Technical Guide
Executive Summary
In peptide chemistry, the stereochemical integrity of amino acids is paramount.[1][2] While nature predominantly utilizes L-amino acids, the presence of D-isomers—whether as unwanted impurities or intentional modifications—fundamentally alters a peptide's physicochemical properties, bioactivity, and metabolic stability.[3][4][5] This guide provides a deep technical analysis of DL racemic mixtures, detailing the mechanisms of racemization during Solid-Phase Peptide Synthesis (SPPS), robust analytical methods for detection, and strategies for both mitigation and intentional application in drug discovery.
The Stereochemical Landscape: Racemates, Enantiomers, and Diastereomers[6]
To master peptide synthesis, one must distinguish between the types of stereochemical mixtures encountered:
-
Enantiomers: Mirror images (e.g., L-Ala vs. D-Ala).[4] In a single amino acid context, a 1:1 mixture is a racemate (DL-mixture).
-
Diastereomers: When a D-amino acid is incorporated into an all-L peptide chain (e.g., L-L-D -L), the resulting molecule is a diastereomer of the target, not an enantiomer.
-
Critical Implication: Diastereomers have different physical properties (hydrophobicity, retention time) and can often be separated by standard C18 RP-HPLC, whereas enantiomers require chiral stationary phases.
-
Mechanisms of Racemization in SPPS
Racemization is the loss of optical purity at the
The Two Primary Pathways
-
Oxazolone Formation (5(4H)-oxazolone): This is the dominant pathway. The activated carboxyl group attacks the amide backbone of the same amino acid, forming a cyclic intermediate. This ring stabilizes the enol form, allowing the
-proton to be easily abstracted by a base. -
Direct Enolization: A base directly abstracts the acidic
-proton from the activated species, forming a planar enolate that can be reprotonated on either face.[1]
Visualization: Racemization Pathways
The following diagram illustrates the competitive pathways leading to DL mixtures during coupling.
Caption: Figure 1. Kinetic competition between direct coupling (retention) and oxazolone-mediated racemization.
High-Risk Residues
-
Histidine (His): The imidazole ring acts as an intramolecular base, catalyzing proton abstraction (autocatalysis). Mitigation: Use Trt protection and coupling variants like His(Trt)-OH.
-
Cysteine (Cys): Highly susceptible to direct enolization due to the electron-withdrawing effect of the sulfur.
-
Serine/Threonine: Oxazolone formation is favored by the
-hydroxyl group if not properly protected (e.g., with tBu).
Analytical Forensics: Detecting DL Mixtures
Standard MS cannot distinguish D/L isomers (same mass). Detection requires chiral resolution.[6]
Marfey's Method (The Gold Standard)
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with amino acids to form diastereomers.[3][7] Because the reagent itself is chiral (L), it converts enantiomers (D and L analytes) into diastereomers (L-L and L-D) which have distinct retention times on standard C18 HPLC columns.
Protocol: Marfey’s Analysis for Chiral Purity
-
Hydrolysis: Dissolve peptide (0.5 mg) in 6M HCl. Heat at 110°C for 24h (Note: Trp/Cys may degrade; use propionic acid/HCl for these).
-
Derivatization:
-
Dry hydrolysate.[1]
-
Add 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO3.
-
Incubate at 40°C for 1 hour.
-
Quench with 20 µL 2M HCl.
-
-
Analysis: Inject onto C18 HPLC (Gradient: 10-50% ACN with 0.1% TFA).
-
Interpretation: Compare retention times against standard L- and D-amino acid derivatized controls. The L-D adduct typically elutes later than the L-L adduct due to hydrophobicity differences.
Diastereomeric Separation of Peptides
For intact peptides containing a racemized residue, the impurity is a diastereomer.
-
Column: High-efficiency C18 or C8 (e.g., <2 µm particle size).
-
Conditions: Shallow gradients (e.g., 0.5% B per minute) and low temperature (15-20°C) often improve separation.
-
Chiral HPLC: Only necessary if the racemized residue is at the N- or C-terminus, or if C18 fails to resolve the diastereomers.
Mitigation Strategies: Controlling Racemization[1][9]
To maintain <0.5% racemization per step, strict control of chemical variables is required.
Coupling Reagents
The choice of activator dictates the lifetime of the activated ester and the risk of oxazolone formation.
| Reagent Class | Examples | Racemization Risk | Mechanism Note |
| Carbodiimides | DIC, DCC | High (without additives) | Slow activation favors oxazolone. Always use with Oxyma/HOBt. |
| Phosphonium | PyBOP | Moderate | Requires base (DIPEA), which increases risk if used in excess. |
| Uronium/Aminium | HATU, HBTU | Low to Moderate | Fast coupling. HATU is superior for difficult sequences but expensive. |
| Oxyma/COMU | Oxyma Pure , COMU | Lowest | Oxyma acts as a scavenger, suppressing oxazolone formation more effectively than HOBt. |
Base Optimization
-
Collidine (TMP): A weaker, more sterically hindered base than DIPEA. Recommended for Cys and His coupling to minimize proton abstraction.
-
Base-Free Coupling: Using DIC/Oxyma without DIPEA is the safest method for preventing base-catalyzed racemization.
Decision Logic for Coupling Conditions
Caption: Figure 2. Decision tree for selecting coupling reagents to minimize racemization.
Intentional DL Mixtures: Applications in Drug Discovery
While usually avoided, DL mixtures are sometimes synthesized intentionally.
Stability Enhancement (The "D-Amino Acid Shield")
Incorporating D-amino acids renders peptides resistant to proteolytic degradation.[4][8] Proteases are stereospecific for L-peptide bonds.[4]
-
Strategy: Perform an "L-to-D scan." Synthesize a set of analogues where each residue is individually replaced by its D-enantiomer.
-
Goal: Identify positions where D-substitution retains biological activity (binding) while conferring metabolic stability.
Retro-Inverso Peptides
A retro-inverso peptide is synthesized using D-amino acids in the reverse sequence of the parent L-peptide.
-
Concept: The side chain topology of the D-peptide (reverse sequence) mimics the L-peptide (forward sequence) in 3D space, maintaining receptor binding while being invisible to proteases.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Marfey, P. (1984). Determination of D-amino acids.[2][3] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Retrieved from [Link]
-
Almac Group. (2024). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS. Retrieved from [Link]
-
Steinauer, R., et al. (2023). Racemization in Peptide Synthesis: Mechanisms and Mitigation. Journal of Peptide Science. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. almacgroup.com [almacgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiral chromatography - Chromatography Forum [chromforum.org]
- 7. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
Theoretical Mass and Analytical Profiling of Fmoc-DL-Asp(OBn)-DL-Met-OH: A Comprehensive Technical Guide
Executive Summary
Fmoc-DL-Asp(OBn)-DL-Met-OH is a highly specialized, fully protected dipeptide intermediate utilized primarily in advanced peptide synthesis, peptidomimetic library generation, and structural activity relationship (SAR) profiling. The integration of racemic (DL) amino acids intentionally generates a complex stereochemical matrix of four distinct diastereomers (D-D, L-L, D-L, L-D)[1]. This whitepaper provides a rigorous breakdown of its theoretical mass (576.1930 Da), isotopic distribution, and the self-validating mass spectrometry and synthesis protocols required to handle this molecule without compromising its labile functional groups.
Molecular Architecture & Mechanistic Breakdown
Understanding the causality behind the selection of each protecting group is critical for predicting the molecule's behavior during synthesis and ionization:
-
Fmoc (Fluorenylmethyloxycarbonyl): This N-terminal protecting group is highly lipophilic and base-labile. It is strategically chosen to allow for mild deprotection using secondary amines (e.g., 20% piperidine in DMF), avoiding the harsh acidic conditions required by Boc chemistry[2].
-
DL-Asp(OBn): The aspartic acid residue features a benzyl (OBn) ester protecting its β-carboxylic acid. The OBn group is strictly orthogonal to the Fmoc group; it remains completely stable under basic Fmoc-deprotection conditions and requires either strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis (Pd/C, H₂) for final cleavage[2].
-
DL-Met-OH: The C-terminal methionine is left with a free carboxylic acid to act as the nucleophile acceptor in subsequent chain elongations. Crucially, its thioether side chain is highly susceptible to ambient oxidation, readily forming a sulfoxide (+15.99 Da) or sulfone (+31.99 Da). This necessitates strict inert-atmosphere handling.
Theoretical Mass & Isotopic Profiling
The empirical formula for Fmoc-DL-Asp(OBn)-DL-Met-OH is derived by summing the constituent residues and subtracting the water lost during peptide bond formation:
-
Fmoc Group: C₁₅H₁₁O₂
-
Asp(OBn) Residue: C₁₁H₁₁NO₃
-
Met-OH Residue: C₅H₁₀NO₂S
-
Total Empirical Formula: C₃₁H₃₂N₂O₇S[3]
Quantitative Mass Data
High-resolution mass spectrometry (HRMS) relies on monoisotopic exact mass rather than average molecular weight to validate elemental composition[4].
Table 1: Mass Specifications
| Parameter | Value | Analytical Significance |
| Empirical Formula | C₃₁H₃₂N₂O₇S | Defines the exact atomic composition[3]. |
| Monoisotopic Exact Mass | 576.1930 Da | Target mass for HRMS (Orbitrap/TOF) validation. |
| Average Molecular Weight | 576.669 g/mol | Used solely for macroscopic stoichiometric calculations. |
| [M+H]⁺ (Protonated) | 577.2003 m/z | Primary target ion in positive-mode ESI. |
| [M+Na]⁺ (Sodium Adduct) | 599.1822 m/z | Common adduct; indicates trace sodium in solvents. |
Table 2: Predicted Isotopic Distribution ([M+H]⁺)
| Isotope | m/z | Relative Abundance | Mechanistic Causality |
| M | 577.200 | 100.0% | Base monoisotopic peak (all ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |
| M+1 | 578.203 | ~36.5% | Driven primarily by the 31 Carbon atoms (~1.1% ¹³C each). |
| M+2 | 579.200 | ~10.2% | Combination of ³⁴S natural abundance (4.2%) and ¹³C₂ contributions. |
Analytical Workflow & Mass Spectrometry Protocol
Because the dipeptide is a racemic mixture, standard achiral reverse-phase chromatography will likely resolve the mixture into multiple peaks (diastereomers have different physical properties). The following self-validating protocol ensures structural integrity is confirmed via specific fragmentation pathways.
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation: Dissolve 1 mg of the crude dipeptide in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) spiked with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the yield of [M+H]⁺ ions and suppressing sodium adduct formation.
-
Chromatographic Separation: Inject 2 µL onto a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 10 minutes.
-
Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the labile OBn ester.
-
MS/MS Fragmentation (CID): Isolate m/z 577.20 and apply Collision-Induced Dissociation (CID) at 20–30 eV.
Fig 1. Primary ESI-MS/MS collision-induced dissociation (CID) pathways for the dipeptide.
Synthesis & Self-Validating Protocol
The solution-phase coupling of Fmoc-DL-Asp(OBn)-OH and H-DL-Met-OH requires high-efficiency coupling reagents to prevent the formation of truncated byproducts[2].
Step-by-Step Methodology
-
Activation: In a flame-dried flask, dissolve Fmoc-DL-Asp(OBn)-OH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. DIPEA is used as a non-nucleophilic base to drive the reaction without competing for the activated ester[2].
-
-
Coupling: Add H-DL-Met-OH (1.1 eq) to the activated mixture. Purge the flask with Nitrogen gas and stir for 2 hours at room temperature.
-
Causality: The Nitrogen atmosphere is a strict requirement to prevent the ambient oxidation of the methionine thioether into a sulfoxide.
-
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer successively with 5% KHSO₄ (aq), 5% NaHCO₃ (aq), and brine.
-
Causality: KHSO₄ removes unreacted H-DL-Met-OH and residual DIPEA. NaHCO₃ neutralizes and removes acidic byproducts (e.g., HOAt).
-
-
Self-Validation Check: Immediately following concentration under reduced pressure, subject a 1 mg crude aliquot to the LC-MS protocol defined in Section 4. The synthesis is validated only if the m/z 577.2003 peak is dominant and the m/z 593.19 peak (indicative of +16 Da sulfoxide oxidation) is absent.
Fig 2. Solution-phase synthesis workflow and self-validation of Fmoc-DL-Asp(OBn)-DL-Met-OH.
References
- Source: dokumen.
- Source: google.
- Source: googleapis.
- Source: bath.ac.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of Fmoc-DL-Asp(OBn)-DL-Met-OH
Abstract & Strategic Overview
This protocol details the solid-phase synthesis of the protected dipeptide fragment Fmoc-DL-Asp(OBn)-DL-Met-OH .[1] Unlike standard peptide synthesis which aims for fully deprotected sequences, this workflow is designed to generate a C-terminal free acid while retaining the N-terminal Fmoc and side-chain Benzyl (OBn) protecting groups.[1]
Core Challenges & Engineering Solutions
-
Challenge 1: Orthogonality of Protection. Standard cleavage (95% TFA) risks destabilizing the Fmoc group or causing unwanted acid-catalyzed hydrolysis of the benzyl ester.
-
Challenge 2: Methionine Oxidation. The thioether side chain of Methionine is highly susceptible to oxidation (
) during handling.-
Solution: Strict inert atmosphere (Nitrogen/Argon) protocols and the use of degassed solvents.
-
-
Challenge 3: Stereochemical Heterogeneity. The use of racemic (DL) starting materials yields a library of four diastereomers (
).-
Implication: Analytical chromatography (HPLC) will display multiple resolved peaks. This is an expected outcome, not a failure mode.
-
Chemical Logic & Workflow
The synthesis relies on the steric bulk of the 2-chlorotrityl linker to prevent diketopiperazine (DKP) formation—a common side reaction in dipeptide synthesis—and to facilitate extremely mild cleavage.
Figure 1: Strategic workflow for the synthesis of protected peptide fragments on 2-CTC resin.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 1.0–1.6 mmol/g.[1] Acid-labile linker.[1] |
| AA 1 | Fmoc-DL-Met-OH | C-terminal residue.[1] |
| AA 2 | Fmoc-DL-Asp(OBn)-OH | N-terminal residue with side-chain protection.[1] |
| Activators | DIC (Diisopropylcarbodiimide) Oxyma Pure | Efficient coupling with suppressed racemization. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Proton scavenger.[1] |
| Solvents | DMF (Peptide Grade), DCM (Anhydrous) | Reaction media. |
| Cleavage | TFA (Trifluoroacetic acid), TFE (Trifluoroethanol) | Mild acidolysis reagents. |
Detailed Experimental Protocol
Phase 1: Resin Loading (The C-Terminus)
Critical: 2-CTC resin is moisture sensitive.[1] Allow the bottle to reach room temperature before opening to prevent condensation.
-
Swell Resin: Weigh 1.0 g of 2-CTC resin into a fritted reactor. Add 10 mL dry DCM. Swell for 20 mins. Drain.
-
Prepare Loading Solution: Dissolve Fmoc-DL-Met-OH (0.6 – 0.8 eq relative to resin capacity) in 10 mL dry DCM.
-
Loading Reaction: Add solution to resin.[3][4] Agitate gently for 2 hours at Room Temperature (RT).
-
Capping (End-Cap): Add 1 mL of HPLC-grade Methanol to the reaction mixture. Agitate for 15 mins.
-
Wash: Drain and wash: DCM (3x), DMF (3x), DCM (3x).
Phase 2: Fmoc Deprotection & Coupling
-
Fmoc Removal: Add 20% Piperidine in DMF (10 mL). Agitate 5 mins. Drain. Repeat with fresh solution for 15 mins.
-
Wash: DMF (5x), DCM (2x).
-
Activation (AA2):
-
Calculate 3.0 eq of Fmoc-DL-Asp(OBn)-OH .
-
Calculate 3.0 eq Oxyma Pure .
-
Calculate 3.0 eq DIC .
-
Dissolve AA and Oxyma in minimal DMF. Add DIC immediately before adding to resin.
-
Why DIC/Oxyma? This pair is superior to HBTU/HATU for preventing racemization (epimerization) and avoids the formation of guanidinium by-products.
-
-
Coupling: Add activated mixture to resin. Agitate for 60–90 mins at RT.
-
Kaiser Test: Perform a qualitative Ninhydrin test.
-
Colorless beads/solution: Coupling complete (>99%).
-
Blue beads: Incomplete. Recouple if necessary.
-
Phase 3: Selective Cleavage (The "Soft" Release)
This step is the most critical deviation from standard SPPS. We use 1% TFA to cleave the peptide from the resin while leaving the side-chain (OBn) and N-terminal (Fmoc) intact.[1]
-
Preparation: Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can buffer the weak acid used for cleavage).
-
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v) . (Alternative: 20% TFE in DCM for even milder conditions, though 1% TFA is standard).
-
Execution:
-
Add 10 mL of 1% TFA/DCM to resin.
-
Agitate for 2 minutes only.
-
Filter the solution immediately into a collection flask containing 1 mL Pyridine (or 5% DIPEA in MeOH) to neutralize the acid instantly.
-
Reasoning: Prolonged exposure to TFA, even at 1%, can slowly degrade the OBn ester or remove the Fmoc group. Immediate neutralization preserves the structure.
-
-
Repeat: Repeat the 2-minute acid wash/filtration cycle 5-10 times.
-
Work-up:
-
Combine filtrates.
-
Evaporate DCM under reduced pressure (Rotavap, <40°C).
-
The residue is the pyridinium salt of your peptide.
-
Desalting: Dissolve residue in minimal DCM, wash with 0.1 N HCl (cold, fast) to remove pyridine, dry organic layer over MgSO4, and evaporate.
-
Precipitation: Add cold Diethyl Ether or Hexane to precipitate the white solid product.
-
Analytical Specifications (QC)
Expected HPLC Profile
Because both Asp and Met are racemic (DL), the final product is a mixture of four diastereomers.
| Diastereomer Pair | Interaction | HPLC Appearance |
| L-Asp-L-Met / D-Asp-D-Met | Enantiomers | Co-elute (Single Peak on achiral C18) |
| L-Asp-D-Met / D-Asp-L-Met | Enantiomers | Co-elute (Single Peak on achiral C18) |
Result: You will observe two distinct major peaks on a standard C18 reverse-phase column.[1] This confirms the synthesis of the diastereomeric mixture.
Mass Spectrometry (ESI-MS)[1]
-
Formula:
-
Molecular Weight: ~576.66 g/mol [1]
-
Expected Ion:
Da.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of 2-CTC chloride prior to loading.[1] | Use fresh resin or re-chlorinate with |
| Missing OBn Group | Cleavage acid was too strong or exposure too long. | Ensure strictly 1% TFA. Neutralize filtrate immediately. |
| Met Oxidation (+16 Da) | Solvent peroxides or air exposure. | Use fresh, high-quality DMF. Degas solvents with |
| Aspartimide (+/- 18 Da) | Base-catalyzed cyclization of Asp(OBn).[1] | Add 0.1M HOBt to the piperidine deprotection solution. |
References
-
Barlos, K., et al. "2-Chlorotrityl chloride resin." Int. J. Pept.[7] Protein Res.[3][7][8] 1991, 37, 513. (Seminal paper on 2-CTC resin for protected fragments).[1]
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chem. Rev. 2009, 109, 2455-2504.[1] (Comprehensive review on orthogonality).
Sources
- 1. Fmoc-L-Asp-OH | CymitQuimica [cymitquimica.com]
- 2. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]
- 3. peptideweb.com [peptideweb.com]
- 4. researchgate.net [researchgate.net]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. chempep.com [chempep.com]
Application Note: High-Fidelity Coupling of Fmoc-DL-Asp(OBn)-OH to DL-Met-Resin
Executive Summary & Strategic Analysis
This Application Note details the protocol for coupling Fmoc-DL-Asp(OBn)-OH to DL-Met-Resin . This specific reaction presents a unique intersection of three critical chemical challenges: stereochemical multiplicity, orthogonality mismatches, and oxidative sensitivity.
The "Orthogonality Mismatch" (Critical)
The use of the Benzyl (OBn) ester protection on the Aspartic acid side chain within an Fmoc strategy is non-standard.
-
Standard Fmoc SPPS: Uses acid-labile tert-butyl (OtBu) side-chain protection, removed by Trifluoroacetic Acid (TFA).
-
The Challenge: The OBn group is stable to TFA. It requires strong acids (HF, TFMSA) or catalytic hydrogenation for removal.
-
Implication: Following standard TFA cleavage, the resulting peptide will retain the benzyl ester on the Aspartic acid side chain (H-Asp(OBn)-Met-OH). This is often intentional for the synthesis of side-chain protected fragments, prodrugs, or precursors for on-resin cyclization, but the user must be aware that the side chain will not be deprotected during resin cleavage.
Stereochemical Complexity
Coupling a racemic amino acid (DL-Asp) to a racemic resin-bound amino acid (DL-Met) results in a combinatorial mixture of four diastereomers. This protocol is designed to maximize coupling efficiency to ensure all four isomers are represented equimolarly, assuming no chiral selectivity in the coupling kinetics.
| Resin Isomer | Incoming AA Isomer | Resulting Dipeptide (Stereoisomer) |
| L-Met | L-Asp | L-Asp-L-Met (LL) |
| L-Met | D-Asp | D-Asp-L-Met (DL) |
| D-Met | L-Asp | L-Asp-D-Met (LD) |
| D-Met | D-Asp | D-Asp-D-Met (DD) |
Methionine Oxidation
Methionine is highly susceptible to oxidation (forming Methionine Sulfoxide, Met(O)) during SPPS and cleavage.[1] This protocol incorporates specific scavenging strategies to mitigate this risk.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Fmoc-DL-Asp(OBn)-OH | >98% HPLC | Protected Amino Acid (CAS: 86060-84-6) |
| H-DL-Met-Resin | 0.3 - 0.6 mmol/g | Solid Support (Wang or 2-CTC recommended) |
| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Activator (Carbodiimide) |
| Oxyma Pure | Synthesis Grade | Activator (Suppressor of racemization) |
| DMF (Dimethylformamide) | Peptide Grade | Solvent (Must be amine-free) |
| Piperidine | Synthesis Grade | Fmoc Deprotection Reagent |
| Ammonium Iodide (NH₄I) | Reagent Grade | Met Oxidation Scavenger (for cleavage) |
| Dimethyl Sulfide (DMS) | Reagent Grade | Met Oxidation Scavenger (for cleavage) |
Experimental Workflow (Visualized)
The following diagram illustrates the critical decision points and chemical pathways for this specific coupling.
Figure 1: Step-by-step workflow emphasizing control points for Aspartimide formation and Methionine oxidation.
Detailed Protocol
Phase 1: Resin Preparation & Deprotection
Objective: Expose the amine on the Methionine residue without oxidizing the sulfur.
-
Swelling: Place H-DL-Met-Resin (e.g., 100 mg) in a reaction vessel. Add DCM (3 mL) and swell for 15 minutes. Drain and add DMF (3 mL) for another 15 minutes.
-
Deprotection (Modified):
-
Standard: 20% Piperidine in DMF.[2]
-
Optimization for Asp(OBn): Although the Asp is being coupled (and thus is Fmoc-protected), if you are extending the chain beyond this step, be aware that Asp(OBn) is prone to Aspartimide formation during subsequent deprotection cycles.
-
Action: Treat resin with 20% Piperidine in DMF (2 x 5 min).[2]
-
-
Washing: Wash thoroughly with DMF (5 x 3 mL). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming amino acid.
Phase 2: Activation & Coupling
Objective: Efficient amide bond formation while minimizing racemization (beyond the existing DL mixture). Rationale: We use DIC/Oxyma Pure . This system is superior to HBTU/DIEA for Cys/Met containing peptides because it avoids the basic conditions (DIEA) that can promote racemization and aspartimide formation.
-
Reagent Calculation: Use a 3-fold molar excess relative to the resin loading.
-
Example: Resin loading 0.5 mmol/g * 0.1 g = 0.05 mmol scale.
-
Fmoc-DL-Asp(OBn)-OH: 0.15 mmol.
-
DIC: 0.15 mmol.
-
Oxyma Pure: 0.15 mmol.
-
-
Pre-Activation: Dissolve the Amino Acid and Oxyma Pure in minimal DMF. Add DIC. Stir for 2 minutes. The solution should turn yellow/orange.
-
Coupling: Add the activated mixture to the resin.
-
Incubation: Shake at room temperature for 60–90 minutes.
-
QC (Kaiser Test): Take a few beads. Add Ninhydrin reagents.
-
Blue beads: Incomplete coupling (Recouple).
-
Colorless/Yellow beads: Complete coupling (Proceed).
-
Phase 3: Cleavage & Met Recovery
Objective: Cleave the peptide from the resin while keeping the OBn group intact and preventing Met oxidation.
Critical Note: Standard cleavage cocktails (TFA/Water/TIS) are insufficient for preventing Met oxidation in high-risk sequences. We utilize an Iodide-based reduction system .
-
Wash: Wash resin with DCM (5x) and dry under Nitrogen.
-
Cocktail Preparation (Reagent H variant):
-
TFA: 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethyl Sulfide (DMS): 2%
-
Ammonium Iodide (NH₄I): 1.5%
-
Note: NH₄I reduces any Met(O) formed back to Met in situ.
-
-
Reaction: Add cocktail to resin. Shake for 2–3 hours.
-
Observation: The solution may turn red/brown due to iodine liberation; this is normal.
-
-
Work-up: Filter resin. Precipitate filtrate in cold Diethyl Ether. Centrifuge and wash pellet 3x with ether.
Analytical Validation (HPLC)[3]
Because both the Resin and the Amino Acid are racemic (DL), the final product is a mixture of diastereomers.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 5% B to 60% B over 30 minutes.
-
Expected Result: You should observe two distinct peak clusters or potentially up to four resolved peaks, depending on the chiral selectivity of the column.
-
Enantiomers (L-L and D-D) will co-elute on an achiral column.
-
Diastereomers (L-L vs L-D) will separate.
-
Therefore, on a standard C18 column, you expect 2 peaks (Pair 1: LL/DD and Pair 2: LD/DL).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Mass Spec +16 Da | Methionine Oxidation (Sulfoxide) | Use NH₄I/DMS in cleavage cocktail. Ensure solvents are degassed (N₂ sparge). |
| Mass Spec -18 Da | Aspartimide Formation | Add 0.1M HOBt to Piperidine during deprotection. Avoid basic conditions. |
| Low Yield | Inefficient Coupling | Switch to HATU/HOAt (use collidine instead of DIEA to keep pH lower). Double couple. |
| Missing OBn Group | Used HF or TFMSA | Ensure cleavage was TFA-based. OBn is stable in TFA. |
References
-
Methionine Oxidation Prevention
- Title: Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis.
- Source: PMC / NIH.
-
URL:[Link] (General reference for Met oxidation scavengers).
-
Aspartimide Formation with Asp(OBn)
- Fmoc-Asp(OBn)
- Coupling Reagents (DIC/Oxyma): Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
activation of Fmoc-DL-Met-OH for peptide coupling
Application Note: High-Fidelity Activation and Coupling of Fmoc-DL-Met-OH in SPPS
Part 1: Executive Summary & Strategic Overview
The incorporation of Fmoc-DL-Met-OH (Fmoc-DL-Methionine) into peptide sequences presents a unique intersection of stereochemical considerations and chemoselective challenges. While the activation chemistry mirrors that of its pure L-isomer, the presence of the racemic DL-center requires a strategic approach to downstream analysis (separation of diastereomers) and rigorous side-chain management.
Core Challenges:
-
Thioether Reactivity: The methionine side chain (
) is a "soft" nucleophile, highly susceptible to oxidation (to sulfoxide/sulfone) and S-alkylation (to sulfonium salts) during acidic cleavage. -
Stereochemical Outcome: Coupling Fmoc-DL-Met-OH to a chiral resin-bound peptide yields a mixture of diastereomers (
- and -peptides). This is often intentional for Structure-Activity Relationship (SAR) libraries or nucleating agents but requires high-resolution HPLC for separation. -
Activation Safety: Modern carbodiimide/oxime activation (DIC/Oxyma) is preferred but carries specific safety risks (HCN generation) that must be mitigated.[1][2]
Part 2: Chemical Basis of Activation
To ensure high coupling efficiency (>99%) without compromising the thioether side chain, we utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This system is superior to HOBt/HATU for Methionine as it minimizes the risk of base-catalyzed racemization of the preceding residue (a critical factor when the Met itself is already racemic, masking intrinsic racemization detection).
Mechanism of Action
-
O-Acylisourea Formation: DIC reacts with the Fmoc-DL-Met-OH carboxylate to form a reactive but unstable O-acylisourea.
-
Transesterification: Oxyma Pure rapidly attacks the O-acylisourea, displacing the urea byproduct and forming a stable, yet highly reactive, Oxyma active ester .
-
Aminolysis: The N-terminal amine of the resin-bound peptide attacks the active ester, forming the peptide bond.
Safety Alert (HCN Generation): Recent kinetic studies indicate that mixing DIC and Oxyma in the absence of the amino acid can generate Hydrogen Cyanide (HCN). Protocol Rule: Always premix the Amino Acid and Oxyma before adding DIC, or add DIC as the final component to the resin mixture.
Figure 1: Activation pathway for Fmoc-DL-Met-OH using DIC/Oxyma. Note the critical safety branch regarding HCN formation.
Part 3: Detailed Experimental Protocols
Protocol A: Standard Automated/Manual Coupling (DIC/Oxyma)
Recommended for routine synthesis (0.1 mmol scale).
Reagents:
-
Amino Acid: Fmoc-DL-Met-OH (0.5 mmol, 5 eq)
-
Activator: Oxyma Pure (0.5 mmol, 5 eq) in DMF
-
Base/Coupler: DIC (0.5 mmol, 5 eq) in DMF
-
Solvent: DMF (Peptide synthesis grade, amine-free)
Step-by-Step:
-
Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 20 mins. Drain.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).
-
Pre-Activation (In Vial):
-
Weigh 185.7 mg Fmoc-DL-Met-OH (MW: 371.5).
-
Add 71 mg Oxyma Pure.
-
Dissolve in 2.5 mL DMF.
-
Critical: Ensure full dissolution before adding DIC.
-
-
Activation & Addition:
-
Coupling: Agitate at Room Temperature (RT) for 45-60 minutes .
-
Note: Met couples efficiently; extended times (>2 hrs) increase risk of instability.
-
-
Washing: Drain and wash with DMF (4 x 1 min).
Protocol B: Prevention of Side Reactions (Cleavage Cocktail)
The most critical step for Methionine is not the coupling, but the cleavage.
The "Reagent K" Standard: To prevent S-alkylation (by t-butyl cations) and oxidation, a scavenger-rich cocktail is mandatory.
| Component | Volume % | Function |
| TFA | 82.5% | Acidolysis of resin/protecting groups |
| Phenol | 5.0% | Scavenger (protects Tyr/Trp) |
| Thioanisole | 5.0% | Critical: Accelerates removal of Pbf/Trt; protects Met |
| Water | 5.0% | Scavenger (t-butyl cations) |
| EDT (Ethanedithiol) | 2.5% | Critical: Prevents Met oxidation & S-alkylation |
Procedure:
-
Cool the cleavage cocktail to 0°C before adding to the resin.
-
Add cocktail to resin (10 mL per 1 g resin).
-
Allow to warm to RT and react for 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Post-Cleavage Workup: If oxidation is suspected (M+16 peak in MS), treat the crude peptide with NH₄I / Dimethylsulfide in TFA to reduce Met(O) back to Met.
Part 4: Critical Control Points & Troubleshooting
Managing S-Alkylation (The "Gouging" Effect)
During cleavage, bulky protecting groups (Trt, tBu, Boc) generate carbocations. The Met sulfur is a "sink" for these cations.
-
Symptom: Mass spec shows +56 Da (t-butyl) or +243 Da (trityl) adducts on Met.
-
Solution: Use DODT (3,6-Dioxa-1,8-octanedithiol) or EDT in the cleavage cocktail. These thiols are better nucleophiles than the Met sulfur and "sponge" up the cations.
Diastereomer Separation
Since you are using DL-Met , your product will be a mixture.
-
Scenario: Synthesizing H-Ala-Met-Phe-OH using DL-Met.
-
Result: You will get H-Ala-(L)Met-Phe-OH and H-Ala-(D)Met-Phe-OH.
-
Analysis: These are diastereomers, not enantiomers. They will separate on standard C18 RP-HPLC.
-
Protocol: Run a shallow gradient (e.g., 0.5% B/min) to resolve the two peaks. The D-Met isomer typically elutes slightly later than the L-Met isomer due to hydrophobic shielding differences, though this is sequence-dependent.
Figure 2: Complete workflow emphasizing the critical cleavage cocktail and the expected analytical outcome of using racemic Methionine.
Part 5: References
-
Albericio, F., & Tulla-Puche, J. (2020). The Power of Chemoselectivity: Methionine in Peptide Synthesis. CRC Press. (Discusses S-alkylation mechanisms).
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394–9403. Link
-
McFarland, A. D., et al. (2019). "Formation of Hydrogen Cyanide from the Reaction of DIC and Oxyma." Organic Process Research & Development, 23(12), 2713–2719. Link
-
Góngora-Benítez, M., et al. (2013). "Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide." Biopolymers, 100(5), 492-500. (Reference for Reagent K and scavenger efficiency).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
Application Note & Protocols: Strategic Use of Fmoc-Asp-Met Dipeptide in Peptide Fragment Condensation
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
The synthesis of long or complex peptides is a significant challenge in drug discovery and biochemical research. While linear solid-phase peptide synthesis (SPPS) is a powerful tool, its efficacy diminishes with increasing peptide length, often leading to cumulative yield losses and purification difficulties due to the accumulation of deletion sequences. Fragment condensation, the strategic coupling of pre-synthesized, protected peptide segments, offers a powerful alternative to overcome these limitations.[1][2]
This guide focuses on a particularly challenging motif: the Asp-Met linkage. The synthesis of peptides containing this sequence is fraught with two major side reactions: aspartimide formation at the aspartic acid residue and oxidation of the methionine residue.[3][4] We will explore the underlying chemistry of these challenges and present a robust strategy centered on the use of a pre-formed Fmoc-Asp(OR)-Met-OH dipeptide building block. This approach is designed to circumvent the most critical side reaction—aspartimide formation—at its source, thereby enhancing the purity, yield, and overall success of the fragment condensation strategy.
Core Principles: Understanding the Challenges of the Asp-Met Motif
A successful synthesis strategy is built on a deep understanding of potential failure points. For the Asp-Met linkage, two sequence-specific side reactions are of primary concern.
Aspartimide Formation: The Primary Threat to Peptide Integrity
Aspartimide formation is a notorious intramolecular side reaction in Fmoc-based SPPS.[5] It is particularly prevalent when Asp is followed by sterically unhindered residues like Gly, Ser, or Asn, but it remains a significant risk for other sequences as well.[3][6]
The Mechanism: The reaction is initiated under the basic conditions required for Fmoc-group removal (e.g., piperidine in DMF).[7]
-
Deprotonation: The backbone amide nitrogen C-terminal to the Asp residue is deprotonated by the base.
-
Intramolecular Attack: The resulting nucleophilic amide anion attacks the side-chain carbonyl of the Asp residue's protected ester.
-
Cyclization: This forms a five-membered succinimide ring, known as an aspartimide.
-
Ring-Opening: The highly reactive aspartimide ring can be opened by nucleophiles. Attack by piperidine leads to piperidide adducts, while hydrolysis (during workup or HPLC) leads to a mixture of the desired α-aspartyl peptide and the isomeric, non-natural β-aspartyl peptide (iso-Asp). This ring-opening process is also associated with a high risk of epimerization at the α-carbon of the Asp residue.[7]
The consequences are severe: reduced yield of the target peptide and the generation of impurities that are often difficult to separate chromatographically.
The Dipeptide Solution: By using a pre-formed Fmoc-Asp(OR)-Met-OH dipeptide, the problematic Asp residue is introduced late in the synthesis of the N-terminal fragment. Crucially, its backbone amide is never deprotected during subsequent SPPS cycles, completely preventing the initial step of the aspartimide formation mechanism.[3]
Methionine Oxidation
The thioether side chain of methionine is highly susceptible to oxidation, primarily forming methionine sulfoxide (Met(O)).[4] This introduces an unwanted +16 Da mass modification detectable by mass spectrometry.[8] Oxidation can occur at several stages:
-
During prolonged synthesis.
-
During final cleavage from the resin with strong acids (e.g., TFA).[4]
-
During workup, purification, and long-term storage of the final peptide.[9]
While this side reaction does not break the peptide backbone, it can alter the peptide's conformation, solubility, and biological activity. Prevention is achieved by using scavengers in the cleavage cocktail and by handling the peptide under an inert atmosphere.
Epimerization During Fragment Coupling
Fragment condensation carries an inherent risk of epimerization at the C-terminal amino acid of the N-terminal fragment (the residue being activated for coupling).[10] In our case, this is the methionine residue. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent loss of stereochemical integrity. The choice of coupling reagents and additives is therefore critical to suppress this side reaction.[11][12]
Experimental Strategy & Protocols
The overall strategy involves three main phases: (A) Synthesis of the peptide fragments, (B) Condensation of the fragments on the solid phase, and (C) Final cleavage, purification, and analysis.
Part A: Preparation of Peptide Fragments
Protocol A1: Synthesis of the C-Terminal Fragment (Resin-Bound)
-
Resin Selection: Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl (2-CTC) resin for a C-terminal acid).
-
Swelling: Swell the resin in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.
-
Fmoc-SPPS Cycles: Perform standard stepwise Fmoc-SPPS to assemble the C-terminal peptide sequence.
-
Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Couple the next Fmoc-protected amino acid using a standard coupling cocktail (e.g., HBTU/DIPEA or DIC/OxymaPure) for 1-2 hours. Monitor completion with a Kaiser test.[13]
-
Washing: Wash the resin with DMF (3-5 times).
-
-
Final Deprotection: After coupling the final residue of the C-terminal fragment, perform a final Fmoc deprotection as described above to expose the N-terminal amine.
-
Final Wash: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin-bound peptide fragment under vacuum.
Protocol A2: Synthesis and Cleavage of the N-Terminal Fragment (Fmoc-Asp(OR)-Met-COOH)
-
Resin Selection: Use a hyper-acid sensitive resin such as 2-Chlorotrityl chloride (2-CTC) resin. This allows the protected peptide to be cleaved while keeping side-chain protecting groups (e.g., tBu, Trt, Boc) intact.[14]
-
First Amino Acid Loading: Load the first Fmoc-amino acid onto the 2-CTC resin according to the manufacturer's protocol, ensuring a low loading capacity (e.g., 0.3-0.5 mmol/g) to prevent aggregation.
-
Peptide Elongation: Synthesize the N-terminal peptide sequence up to the position preceding the Asp-Met dipeptide using the standard Fmoc-SPPS cycles described in Protocol A1.
-
Dipeptide Coupling:
-
Prepare a solution of Fmoc-Asp(OtBu)-Met-OH (1.5-2.0 eq.), a coupling reagent like HBTU (1.5-2.0 eq.), and an additive like HOBt (1.5-2.0 eq.) in DMF.
-
Add a base such as DIPEA (3.0-4.0 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin and couple for 2-4 hours, or until a negative Kaiser test is obtained.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM.
-
Protected Fragment Cleavage:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) in DCM for short intervals (e.g., 5-10 treatments of 2 minutes each).
-
Collect the filtrate from each treatment into a flask containing pyridine or DIPEA (to neutralize the TFA).
-
Combine the filtrates, evaporate the solvent under reduced pressure, and precipitate the protected peptide fragment in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the protected fragment under vacuum. Confirm the mass and purity via LC-MS.
-
Part B: The Fragment Condensation Reaction
Protocol B1: Solid-Phase Fragment Condensation
-
Resin Preparation: Take the dried resin-bound C-terminal fragment (from Protocol A1) and swell it in the chosen coupling solvent (e.g., DMF or a 1:1 mixture of DMF:DCM) for 1 hour.[1]
-
Fragment Solubilization: Dissolve the purified, protected N-terminal fragment (from Protocol A2) in a minimal amount of the coupling solvent. Sonication may be required for difficult-to-dissolve fragments.
-
Coupling Cocktail Preparation: In a separate vial, prepare the activation cocktail. For minimizing epimerization, a carbodiimide/additive system is recommended.[10][12]
| Component | Molar Equivalent (relative to resin-bound amine) | Purpose |
| N-Terminal Fragment | 1.5 - 2.5 eq. | Acylating component |
| DIC | 2.5 eq. | Coupling Reagent |
| OxymaPure or HOBt | 2.5 eq. | Additive to suppress epimerization |
| Solvent | Minimal volume to dissolve all components | Reaction Medium (e.g., DMF, NMP) |
-
Pre-activation & Coupling:
-
Add the DIC and OxymaPure/HOBt solution to the dissolved N-terminal fragment.
-
Allow the mixture to pre-activate for 10-15 minutes at 0°C.
-
Add the pre-activated fragment solution to the swollen peptide-resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.[1]
-
-
Monitoring: After the reaction period, take a small sample of the resin. Cleave the peptide from this sample using a standard TFA cocktail and analyze by LC-MS to determine the coupling efficiency.[1] If the coupling is incomplete, a second coupling can be performed.
Part C: Post-Condensation & Analysis
Protocol C1: Final Deprotection and Cleavage
-
Final Fmoc Removal: If the N-terminal fragment was Fmoc-protected, remove the final Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail designed to remove all side-chain protecting groups and scavenge reactive species, particularly those that can oxidize methionine.
Recommended Cleavage Cocktail:
-
TFA / H₂O / Triisopropylsilane (TIS) / 3,6-Dioxa-1,8-octanedithiol (DODT)
-
Ratio: 92.5 / 2.5 / 2.5 / 2.5 (v/v/v/v)
-
Note: TIS scavenges carbocations. DODT is an excellent scavenger to prevent methionine oxidation.[4]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, wash the peptide pellet with more cold ether, and dry the crude peptide under vacuum.
Protocol C2: Purification and Analysis
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[15][16]
-
Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity and integrity of the final peptide using high-resolution mass spectrometry (e.g., ESI-MS).[17]
-
Expected Mass: [M+H]⁺ corresponding to the calculated molecular weight of the target peptide.
-
Key Impurities to Monitor:
-
[M+16]+: Methionine sulfoxide.
-
[M-18]+: Dehydration products.
-
Isomers: Look for peaks with the same mass but different retention times, which may indicate the presence of β-aspartyl or D-aspartyl isomers (though these should be minimal with this strategy).
-
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Fragment Coupling Efficiency | • Poor solubility of the N-terminal fragment.• Steric hindrance at the coupling site.• Peptide aggregation on the resin. | • Use a stronger solvent system (e.g., add NMP or DMSO as a co-solvent).• Increase reaction time and/or temperature (e.g., to 40°C).• Increase the excess of the N-terminal fragment and coupling reagents. |
| Significant Epimerization Detected | • Coupling reagent is too reactive (e.g., HATU).• Presence of a strong, unhindered base (DIPEA).• Elevated reaction temperature. | • Use a low-epimerization coupling cocktail (e.g., DIC/OxymaPure, DEPBT).[10][11]• Avoid DIPEA; if a base is required, use a weaker one like N-methylmorpholine (NMM).[12]• Perform the coupling at a lower temperature (0°C to RT). |
| High Levels of Met(O) in Final Product | • Insufficient scavengers during TFA cleavage.• Oxidation during workup or storage. | • Increase the concentration of DODT or add dimethyl sulfide (DMS) to the cleavage cocktail.[4][18]• Handle peptide solutions under an inert gas (Argon or Nitrogen).• Store lyophilized peptide at -20°C or -80°C in the dark.[9] |
Conclusion
The synthesis of peptides containing an Asp-Met sequence presents a significant challenge that can derail a standard linear SPPS approach. By adopting a fragment condensation strategy that leverages a pre-formed Fmoc-Asp(OR)-Met-OH dipeptide, researchers can proactively eliminate the primary risk of aspartimide formation. This method, combined with careful selection of coupling reagents to control epimerization and optimized cleavage conditions to prevent methionine oxidation, provides a reliable and high-fidelity pathway for the successful synthesis of these complex biomolecules.
References
- Efficient synthesis of Aib8 -Arg34 -GLP-1 (7-37) by liquid-phase fragment condensation. Journal of Peptide Science. (2022).
- CN112912390A - Preparation method of GLP-1 analogue.
- WO2020074583A1 - Process for the manufacture of glp-1 analogues.
- Planning a Peptide Synthesis. AAPPTec.
- A process for preparing a glucagon-like peptide.
- Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- ASPARTIMIDE FORM
- Coupling Reagents. AAPPTec.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- CN102977204A - Method for synthesizing glucagon-like peptide (GLP)-1 analogue in solid-phase mode.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. (2021).
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011).
- Peptide Synthesis via Fragment Condensation. In: Methods in Molecular Biology. (1994).
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. (2021).
- How to handle peptides th
- Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Amino Acids. (2002).
- Epimerisation in Peptide Synthesis. Molecules. (2023).
- Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation. Journal of the American Society for Mass Spectrometry. (2003).
- Peptide Synthesis via Fragment Condensation.
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
- Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. ACS Chemical Biology. (2022).
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.
- SYNTHESIS OF OLIGOPEPTIDES OF DEFINED FRAGMENT COMPOSITION. Journal of IMAB. (2008).
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (2024).
- Peptide Characterization Techniques and Applications.
- The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Tetrahedron Letters. (2007).
- Peptide Prepar
- Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry. (2009).
- Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics. (2002).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. (2020).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. (2025).
Sources
- 1. renyi.hu [renyi.hu]
- 2. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. biotage.com [biotage.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 10. mdpi.com [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. journal-imab-bg.org [journal-imab-bg.org]
- 14. peptide.com [peptide.com]
- 15. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. ijsra.net [ijsra.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
Application Note: HPLC Purification Strategies for Asp-Met Containing Peptides
Abstract
Peptides containing the Aspartate-Methionine (Asp-Met) motif present a "double-edged" challenge in purification. The sequence is susceptible to base-catalyzed aspartimide formation (leading to racemization and isomerization) and acid-promoted methionine oxidation (leading to sulfoxide/sulfone derivatives). Standard purification protocols often exacerbate these side reactions, resulting in low recovery and complex impurity profiles. This application note details a specialized protocol utilizing reductive sample preparation and pH-controlled chromatography to isolate high-purity Asp-Met peptides.
Introduction: The Asp-Met Instability Paradox
The purification of Asp-Met peptides requires navigating two opposing chemical instabilities:
-
Aspartimide Formation (Base-Sensitive): The
-carboxyl group of Aspartic acid can undergo nucleophilic attack by the backbone amide nitrogen of the adjacent Methionine. This forms a cyclic aspartimide intermediate.[1][2]-
Consequence: The ring opens via hydrolysis to form a mixture of
-Asp (native) and -Asp (isopeptide) products. This process is highly prone to racemization, generating L- and D- isomers that are difficult to separate by standard C18 HPLC. -
Trigger: Basic conditions (pH > 7), elevated temperature, and specific buffers (e.g., phosphate).
-
-
Methionine Oxidation (Acid/Oxidant-Sensitive): The thioether side chain of Methionine is easily oxidized to Methionine Sulfoxide (Met(O)) and, more rarely, Methionine Sulfone (Met(O
)) .-
Consequence: A mass shift of +16 Da (Met(O)) or +32 Da (Met(O
)) and a significant shift in retention time (Met(O) is more polar and elutes earlier). -
Trigger: Acidic conditions (e.g., TFA cleavage), dissolved oxygen, and lack of scavengers.
-
Mechanism Visualization
The following diagram illustrates the competing degradation pathways that must be controlled.
Figure 1: Competing degradation pathways for Asp-Met peptides. Red paths indicate aspartimide rearrangement; Green paths indicate methionine oxidation.
Pre-Purification Considerations (Synthesis & Cleavage)
Successful purification begins with the cleavage cocktail. Standard "Reagent K" or "Reagent B" is often insufficient for sensitive Asp-Met sequences.
Optimized Cleavage Cocktail (The "Reagent H" Variant)
To prevent Met oxidation during cleavage from resin:
-
TFA: 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethylsulfide (DMS): 2%
-
Ammonium Iodide (NH
I): 1.5%[3]
Why this works: NH
HPLC Method Development Strategy
Stationary Phase Selection
-
Primary Choice: C18 silica-based column (e.g., 100 Å or 300 Å depending on peptide size).
-
Alternative: If the peptide is highly hydrophobic, a C8 column may prevent irreversible adsorption and reduce the need for high organic concentrations that might precipitate buffers.
-
Pore Size: 100 Å for peptides < 3 kDa; 300 Å for peptides > 3 kDa.
Mobile Phase Selection
To balance the pH requirements:
-
Buffer A: 0.1% TFA in Water (pH ~2.0).
-
Rationale: Low pH suppresses aspartimide formation (which requires base). While acid promotes oxidation, this is managed via sample prep (see Section 5).
-
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Avoid: Phosphate buffers at pH 7.0 or Ammonium Acetate at pH 6.0-7.0, as these will accelerate aspartimide cyclization.
Temperature Control
-
Set Point: 20°C - 25°C.
-
Warning: Do NOT heat the column (>40°C) to improve resolution. Heat significantly accelerates the aspartimide ring-opening hydrolysis, locking the impurities into the final product.
Detailed Protocol: Reductive Purification Workflow
This protocol integrates a "reductive recovery" step to ensure any oxidized Methionine is reversed prior to or during purification.
Step 1: Sample Preparation (The Reductive Load)
Standard dissolution in water/ACN is risky. Use this reducing diluent to reverse pre-existing oxidation.
-
Prepare Solvent: 10% Acetic Acid / 90% Water.
-
Add Reducing Agent: Add Dithiothreitol (DTT) to a final concentration of 10–50 mM.
-
Note: If the peptide contains Disulfide bonds (Cys-Cys) that must be preserved, do not use DTT. Instead, use Methionine Sulfoxide Reductase (Msr) enzymes (pre-prep) or rely on the NH
I cleavage method described in Section 3.
-
-
Incubation: Dissolve crude peptide and incubate at room temperature for 30–60 minutes. This reduces Met(O) back to Met.
-
Filtration: Filter through a 0.22 µm PVDF membrane.
Step 2: Gradient Optimization
Aspartimide isomers (
-
Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for 21.2mm ID).
-
Gradient Slope: 0.25% to 0.5% B per minute.
-
Example: If target elutes at 30% B, run gradient from 20% B to 40% B over 40-60 minutes.
-
Step 3: Fraction Collection & Handling
-
Detection: UV at 214 nm (peptide bond) and 280 nm (if Trp/Tyr present).
-
Collection: Collect peaks manually or by threshold.
-
Immediate Action: Lyophilize immediately. Do not leave Asp-Met peptides in dilute acidic solution (HPLC eluent) for >24 hours, as this can slowly re-oxidize Met or lead to acid-catalyzed hydrolysis.
Step 4: Post-Purification Analysis
Re-analyze purified fractions using a different selectivity (e.g., change modifier to Formic Acid or use a Phenyl-Hexyl column) to ensure no co-eluting
Troubleshooting Guide
| Issue | Observation (HPLC/MS) | Root Cause | Corrective Action |
| Split Peak | Two peaks with same Mass (MW) | Aspartimide hydrolysis ( | Use a shallower gradient (0.2% B/min). Lower temperature to 15°C. Check synthesis for Asp(OBno) usage. |
| Early Eluter | Peak with MW +16 Da | Methionine Sulfoxide (Met(O)) | Add 50 mM DTT to sample before injection. Ensure cleavage cocktail contained NH |
| Broad Peak | Poor resolution | Interconversion on column | Lower column temperature. Check sample solubility. |
| Mass -18 Da | Peak with MW -18 Da | Intact Aspartimide (Cyclic) | The ring hasn't opened yet. Keep pH acidic. Isolate and hydrolyze intentionally if needed (risky). |
Experimental Workflow Diagram
Figure 2: Step-by-step purification workflow emphasizing the reductive dissolution step to mitigate Methionine oxidation.
References
-
Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Biotage. (2023).[3][4] How to handle peptides that contain methionine. [Link]
-
Manning, M. C., et al. (2010).[5] Stability of Protein Pharmaceuticals: Chemical and Physical Pathways of Protein Degradation. Pharmaceutical Research. [Link]
-
Palasek, S. A., et al. (2005). Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. Journal of Peptide Science. [Link]
Sources
Advanced Protocol for the Manual Solid-Phase Synthesis of Methionine-Containing Short Peptides
Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Technical Protocol
Introduction: The Strategic Role of Manual Synthesis
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the foundational methodology for modern peptide assembly[1]. While automated synthesizers are highly efficient for standard sequences, manual Fmoc-SPPS remains an indispensable tool for synthesizing difficult short peptides. Manual synthesis allows researchers to visually monitor resin swelling, dynamically adjust coupling times, and perform real-time colorimetric validations[2].
However, incorporating Methionine (Met) introduces severe chemical vulnerabilities. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic challenges of Met-containing peptides, ensuring high crude purity while preventing irreversible side reactions during global deprotection.
Pillar 1: Causality & Experimental Design
The Methionine Challenge: Alkylation and Oxidation
Methionine’s thioether side chain is highly nucleophilic, making it uniquely susceptible to two primary degradation pathways during the global deprotection and cleavage phase:
-
S-Alkylation (Irreversible): During cleavage with Trifluoroacetic Acid (TFA), acid-labile protecting groups (e.g., t-butyl from Ser/Thr/Tyr, Boc from Lys) are released as highly reactive carbocations[3]. Without adequate trapping, these cations will alkylate the nucleophilic sulfur of methionine, resulting in irreversible mass adducts (+56 Da for t-butyl) that permanently ruin the peptide[4].
-
Oxidation (Reversible but problematic): Met is easily oxidized to methionine sulfoxide [Met(O)] (+16 Da) in the presence of trace oxygen, acidic conditions, or peroxides found in standard ether during precipitation[4].
The Mechanistic Solution: Strategic Scavenger Cocktails
To prevent these side reactions, the cleavage environment must be flooded with sacrificial nucleophilic scavengers. Reagent K is the gold standard cleavage cocktail for Met-containing sequences[5].
-
1,2-Ethanedithiol (EDT): Acts as a powerful, soft nucleophile, rapidly trapping t-butyl cations before they can alkylate methionine[5].
-
Thioanisole: Provides dual functionality. It traps carbocations and, under highly acidic conditions, actively suppresses acid-catalyzed Met oxidation via a push-pull electron mechanism[4].
Mechanistic pathways of Methionine degradation during TFA cleavage and scavenger-mediated protection.
Quantitative Data: Cleavage Cocktail Selection
Selecting the correct cleavage cocktail dictates the success of the synthesis. The table below summarizes the efficacy of standard cocktails against Met-degradation.
| Cleavage Cocktail | Composition (v/v) | Primary Use Case | Met Protection Efficacy |
| Standard TFA | 95% TFA, 2.5% TIS, 2.5% H2O | Sequences without Cys/Met/Trp | Poor (High Met oxidation)[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT | Universal for Met, Cys, Trp, Tyr | Excellent[5] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H2O, 2% DMS, 1.5% NH4I | Highly prone Met-oxidation sequences | Maximum (Actively reduces Met(O))[6] |
Pillar 2: Step-by-Step Methodology
A Self-Validating Workflow
This protocol integrates the Kaiser Test after every coupling step. This colorimetric assay reacts with free primary amines. A negative result (yellow) validates complete coupling, while a positive result (blue) mandates re-coupling. This creates a self-validating system that absolutely prevents deletion sequences before moving to the next cycle[1].
Iterative workflow of manual Fmoc-SPPS incorporating self-validating Kaiser test checkpoints.
Protocol: Manual Synthesis of Met-Peptides (0.1 mmol scale)
Phase 1: Resin Preparation & Chain Elongation
-
Resin Swelling : Weigh 100 mg of Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) into a glass reaction vessel equipped with a fritted filter[1]. Add 3 mL of N,N-Dimethylformamide (DMF) and agitate gently for 30–60 minutes to expand the polymer matrix and expose active sites[7]. Drain the solvent.
-
Fmoc Deprotection : Add 3 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 3 mL aliquot for 15 minutes[7]. This base-catalyzed elimination removes the Fmoc protecting group.
-
Washing : Thoroughly wash the resin with DMF (5 × 3 mL) to remove all traces of piperidine, which would otherwise prematurely deprotect the next amino acid[1].
-
Amino Acid Activation & Coupling :
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-Amino Acid and 3.8 equivalents of HATU in 2 mL of DMF[2].
-
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating active ester formation[8].
-
Transfer the activated mixture to the resin and agitate for 45–60 minutes at room temperature[2].
-
-
Kaiser Test Validation : Take a few resin beads and apply the Kaiser reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 3 minutes[8].
-
Yellow beads/solution: Coupling is complete. Proceed to Step 2 for the next amino acid.
-
Blue beads/solution: Coupling is incomplete. Repeat Step 4.
-
Phase 2: Global Cleavage & Met Protection (Reagent K)
Caution: EDT and Thioanisole are highly malodorous and toxic. Perform exclusively in a fume hood.
-
Resin Drying : After the final Fmoc removal and washing, wash the resin with Dichloromethane (DCM) (3 × 3 mL) and dry under vacuum for 30 minutes[5].
-
Reagent K Preparation : Freshly prepare the cleavage cocktail: 8.25 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT[5].
-
Cleavage Reaction : Add 3 mL of Reagent K to the dried resin. Seal the vessel and agitate gently at room temperature for 2 to 2.5 hours[9].
-
Filtration : Filter the cleavage mixture into a 15 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates[9].
-
Ether Precipitation : Add 10 volumes (approx. 40 mL) of ice-cold, peroxide-free diethyl ether to the filtrate to precipitate the crude peptide[1]. Critical Note: Peroxide-free ether is absolutely mandatory to prevent instantaneous oxidation of Met to Met(O) during precipitation[4].
-
Isolation : Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice more with cold ether, and dry the peptide under a gentle stream of nitrogen[1].
Phase 3: Troubleshooting Met Oxidation
If mass spectrometry (LC-MS) reveals a +16 Da adduct indicating Met(O) formation despite the use of Reagent K, a post-cleavage reduction is required.
-
Reduction Protocol : Treat the oxidized crude peptide with a cocktail of TFA/EDT/TIS supplemented with Tetrabutylammonium bromide (Bu4NBr) or Ammonium Iodide (NH4I) and Dimethyl Sulfide (DMS) for 30–60 minutes to cleanly reduce Met(O) back to Met[6][10].
References
-
Benchchem. Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu. 1
-
Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. 7
-
Aapptec. Cleavage Cocktails; Reagent B. 9
-
Benchchem. Purification of Peptides Synthesized via Fmoc-SPPS with a Focus on Reagent K Cleavage. 5
-
Bio-protocol. Fmoc-based solid-phase peptide synthesis. 2
-
The Werner Lab. Manual Solid Phase Peptide Synthesis Protocol. 8
-
Merck Millipore. Novabiochem. 4
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. 3
-
Academia.edu. A cleavage cocktail for methionine-containing peptides.6
-
PubMed. Efficient manual Fmoc solid-phase synthesis of the N-terminal segment of surfactant protein B (SP-B(1-25)). 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academia.edu [academia.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. peptide.com [peptide.com]
- 10. Efficient manual Fmoc solid-phase synthesis of the N-terminal segment of surfactant protein B (SP-B(1-25)) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Racemic and D-Amino Acids in Peptide Therapeutics
Abstract
The incorporation of D-amino acids or racemic mixtures into peptide chains is a high-value strategy in modern drug development.[1] It is employed to map receptor-ligand interactions (D-amino acid scans), enhance proteolytic stability, and generate diastereomeric libraries for Structure-Activity Relationship (SAR) studies. However, this process introduces significant synthetic and analytical challenges, specifically regarding kinetic resolution during coupling and the separation of resulting diastereomers. This guide provides field-proven protocols for the intentional incorporation of racemic/D-amino acids using Fmoc-Solid Phase Peptide Synthesis (SPPS) and the rigorous analytical validation of stereochemistry using Marfey’s Method.
Strategic Rationale & Mechanisms
Why Incorporate D-Isomers?
-
Proteolytic Stability: Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-peptide bonds. Introducing D-amino acids, particularly at the N- and C-termini or known cleavage sites, can extend plasma half-life from minutes to hours [1].
-
Conformational Locking: D-amino acids alter the Ramachandran plot trajectory, often inducing
-turns or destabilizing -helices. This is critical for constraining peptides into bioactive conformations. -
D-Amino Acid Scan: Analogous to Alanine scanning, this technique systematically replaces each L-residue with its D-enantiomer.[2] It identifies residues where side-chain orientation (rather than just chemical nature) is critical for receptor binding [2].
The "Racemic" Challenge: Diastereomers vs. Enantiomers
When a racemic amino acid (DL-Xaa) is coupled to a growing chiral peptide chain (e.g., Resin-L-AA), the result is not an enantiomeric mixture but a diastereomeric pair:
-
Product A: Resin-L-AA-(L)-Xaa
-
Product B: Resin-L-AA-(D)-Xaa
Critical Insight: Unlike enantiomers, diastereomers have distinct physical properties (hydrophobicity, dipole moment). Therefore, they can typically be separated by standard achiral C18 RP-HPLC, provided the gradient is shallow enough.
Experimental Protocols
Protocol A: Intentional Racemic Incorporation (Combinatorial Libraries)
Objective: To couple a racemic mixture (Fmoc-DL-Xaa-OH) to create a library of diastereomers for screening.
Mechanism of Error (Kinetic Resolution): The chiral environment of the resin-bound peptide can cause the L-isomer to couple faster than the D-isomer (or vice versa). Do not assume a 50:50 ratio in the final product even if using a 50:50 starting mixture.
Step-by-Step Procedure:
-
Resin Selection: Use Rink Amide (0.6 mmol/g) or Wang resin. Swell in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (The Equalizer):
-
Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[3]
-
Rationale: Uronium salts (HBTU/HATU) are extremely fast and may exacerbate kinetic resolution. DIC/Oxyma provides a more controlled activation, allowing the slower diastereomer to catch up, ensuring a ratio closer to 1:1 [3].
-
-
Coupling:
-
Dissolve Fmoc-DL-Xaa-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF.
-
Pre-activation: 2 minutes (critical to ensure active ester formation before resin contact).
-
Add to resin.[1] Shake for 2 hours (double the standard time to drive both stereoisomers to completion).
-
-
Capping: Acetyl anhydride/DIPEA/DMF to cap any unreacted chains.
Protocol B: Preventing Unwanted Racemization (Cys/His)
Objective: To couple sensitive L-amino acids (Cysteine, Histidine) without accidental conversion to D-isomers.[4][5][6]
Mechanism: Racemization occurs via proton abstraction (base-catalyzed enolization) or oxazolone formation.
-
Rule 1: Avoid strong bases (DIPEA/NMM) during coupling of Cys/His.
-
Rule 2: Use DIC/Oxyma instead of HBTU/DIPEA. The pKa of Oxyma is lower, reducing base-catalyzed racemization [4].
-
Rule 3: Keep temperature < 40°C (avoid microwave heating for Cys/His).
Cleavage Cocktail
For standard peptides (avoiding re-attachment of scavengers):
-
Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
-
Time: 2–3 hours at Room Temp. Precipitate in cold diethyl ether.
Analytical Workflow & Visualization
Separation of Diastereomers (RP-HPLC)
Because the products are diastereomers, standard C18 columns are sufficient.
-
Column: C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% TFA/H2O; B: 0.1% TFA/Acetonitrile.[7]
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to resolve the L-L and L-D peaks.
Marfey’s Method (Absolute Configuration Proof)
To prove the presence of D-amino acids in your final peptide, you must hydrolyze the peptide and derivatize the free amino acids with a chiral selector (Marfey's Reagent: L-FDAA).
Protocol:
-
Hydrolysis: 6M HCl, 110°C, 24 hours (sealed vial). Dry under N2.
-
Derivatization: Add 100 µL 1% L-FDAA in acetone + 40 µL 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench: Add 20 µL 2M HCl.
-
Analysis: Inject on C18 HPLC.
-
Result: L-FDAA reacts with L-AA to form L-L (elutes first). It reacts with D-AA to form L-D (elutes later).
-
Validation: Compare retention times against standard L- and D- amino acid derivatized controls [5].
-
Visual Workflows
Diagram 1: The D-Amino Acid Scan Workflow
This diagram illustrates the iterative process of synthesizing analogs to identify critical stereochemical contacts.
Caption: Workflow for performing a D-Amino Acid Scan to map stereochemical dependencies in peptide-receptor interactions.
Diagram 2: Marfey's Analysis Logic
Explaining how to distinguish enantiomers using an achiral column.
Caption: Mechanism of Marfey's Method converting enantiomers into separable diastereomers for C18 analysis.
Troubleshooting & Data Summary
Table 1: Coupling Reagent Selection for Stereochemical Control
| Reagent System | Activation Speed | Racemization Risk | Best Application |
| HBTU / DIPEA | Very Fast | High (esp. Cys/His) | Standard L-amino acids (Robust) |
| HATU / DIPEA | Extremely Fast | Moderate | Difficult sequences / Macrocyclization |
| DIC / Oxyma | Controlled | Lowest | Cys, His, and Racemic/D-AA coupling |
| PyBOP / NMM | Moderate | Moderate | Fragment condensation |
Table 2: Common Issues in Racemic Incorporation
| Observation | Root Cause | Corrective Action |
| Product ratio is not 1:1 | Kinetic Resolution (Resin chirality) | Switch to DIC/Oxyma; extend coupling time to >2h to drive both to completion. |
| Unexpected Peak Splitting | Unintentional Racemization of other residues | Use lower base concentration; check Cys/His/Asp residues. |
| Incomplete Coupling | Steric hindrance of D-isomer | Double couple; increase temperature to 50°C (if no Cys/His present). |
References
-
Tuo, W., et al. (2022). Strategies to improve the metabolic stability of peptides.[8]Advanced Drug Delivery Reviews . Link
-
Mandal, K., et al. (2016). D-Amino Acid Scan of Two Small Proteins.Journal of the American Chemical Society . Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.Chemistry – A European Journal . Link
-
Albericio, F., et al. (2018). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.Peptide Chemistry . Link
-
Marfey, P. (1984).[9] Determination of D-amino acids.[2][6][9][10] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[9][10]Carlsberg Research Communications .[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Advanced Application Note: Fmoc-SPPS Protocol for Peptides with Benzyl-Based Side Chain Protection
Executive Summary & Scientific Rationale
Standard Fmoc solid-phase peptide synthesis (SPPS) relies on tert-butyl (tBu) based side-chain protection, which is removed concomitantly with resin cleavage using high-concentration Trifluoroacetic Acid (TFA). However, complex synthetic targets—such as phosphopeptides , cyclic peptides , or protected peptide fragments for ligation—often require a "third dimension" of orthogonality.
This protocol details the integration of Benzyl (Bzl/Bn) protecting groups into an Fmoc workflow. Unlike tBu, Benzyl groups are stable to TFA but labile to catalytic hydrogenolysis (H₂/Pd) or strong acids (HF/TFMSA). This strategy allows for the isolation of peptides with specific side chains still protected after cleavage from the resin, enabling post-synthetic modifications or fragment condensation.
The Orthogonality Triad
-
N-α Protection: Fmoc (Base labile; 20% Piperidine).[1]
-
Standard Side Chains: tBu/Trt/Pbf (Acid labile; 95% TFA).
-
Specialized Side Chains: Bzl (Hydrogenolysis labile; H₂/Pd-C).
Strategic Planning: Resin & Reagent Selection
Resin Selection: The Critical Decision
The choice of resin dictates whether you isolate a fully protected peptide (for fragment condensation) or a partially protected peptide (for specific side-chain retention).
| Resin Type | Linker | Cleavage Condition | Outcome for Bzl-Peptide |
| 2-Chlorotrityl Chloride (2-CTC) | Trityl | 1% TFA in DCM | Fully Protected: Peptide detached; tBu & Bzl groups remain intact. |
| Wang Resin | Benzyl ester | 95% TFA | Partially Protected: Peptide detached; tBu removed; Bzl groups remain intact. |
| Rink Amide | Benzhydryl | 95% TFA | Partially Protected Amide: Peptide detached; tBu removed; Bzl groups remain intact. |
Recommendation: Use 2-CTC Resin for maximum flexibility. It minimizes premature loss of Bzl groups and prevents racemization of C-terminal Cysteine/Histidine.
Amino Acid Building Blocks
Select Fmoc-amino acids where the Bzl group is required. Common derivatives include:
-
Fmoc-Glu(OBzl)-OH / Fmoc-Asp(OBzl)-OH : For side-chain cyclization or preventing aspartimide formation (though risk exists, see Section 5).
-
Fmoc-Tyr(Bzl)-OH : For synthesis of sulfated or phosphorylated tyrosine mimics.
-
Fmoc-Ser(Bzl)-OH / Fmoc-Thr(Bzl)-OH : For glycopeptide or phosphopeptide precursors.
Workflow Visualization
Detailed Experimental Protocols
Protocol A: Resin Loading & Elongation (2-CTC Resin)
Objective: Load the first amino acid without racemization and elongate the chain.
-
Swelling: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a reactor. Add dry DCM (10 mL) and swell for 20 min. Drain.
-
Loading: Dissolve Fmoc-AA-OH (1.2 eq relative to resin capacity) and DIEA (4.0 eq) in dry DCM (10 mL). Add to resin.[2][3][4][5][6]
-
Incubation: Agitate for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and agitate for 20 min.
-
Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
-
Elongation: Proceed with standard Fmoc cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Crucial: If using Fmoc-Asp(OBzl)-OH, add 0.1M HOBt to the piperidine solution to suppress aspartimide formation.
-
Coupling: AA (4 eq) / HBTU (4 eq) / DIEA (8 eq) in DMF for 45-60 min.
-
Protocol B: Selective Cleavage (Retaining Bzl Groups)
Option 1: Mild Acid Cleavage (Yields Fmoc-AA...AA-OH with tBu/Bzl intact)
Use this for fragment condensation.
-
Wash: Wash resin thoroughly with DCM (5x) to remove DMF traces.
-
Cocktail Preparation: Prepare 1% TFA in DCM (v/v).
-
Cleavage: Treat resin with 10 mL of 1% TFA/DCM for 2 minutes. Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize immediately).
-
Repeat: Repeat step 3 five times.
-
Work-up: Combine filtrates. Evaporate DCM/TFA/MeOH under reduced pressure. Precipitate with cold water or ether.
Option 2: Standard Acid Cleavage (Yields H-AA...AA-OH with only Bzl intact)
Use this if you want to remove tBu/Trt/Pbf but keep Bzl for specific modifications.
-
Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Reaction: Agitate resin with cocktail for 2-3 hours.
-
Precipitation: Filter and precipitate filtrate into cold diethyl ether.
-
Result: The peptide now has free reactive side chains (Lys, Ser, etc.) but Bzl-protected residues (e.g., Tyr(Bzl)) remain blocked.
Protocol C: Final Deprotection (Catalytic Hydrogenolysis)
Objective: Remove Benzyl groups after solution-phase modification.
Safety Note: Hydrogen gas is flammable. Pd/C is pyrophoric.
-
Dissolution: Dissolve the Bzl-protected peptide in MeOH, AcOH, or TFE (Trifluoroethanol). If solubility is poor, use DMF.
-
Catalyst: Add 10% Pd/C (10-20% by weight of the peptide).
-
Hydrogenation:
-
Method A (Balloon): Sparge with N₂ for 5 min. Attach a balloon of H₂. Stir vigorously for 2–16 hours.
-
Method B (Parr Apparatus): For difficult peptides, use 30-50 psi H₂ pressure.
-
-
Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out completely on the filter paper (fire hazard). Wash the pad with solvent.
-
Isolation: Concentrate the filtrate and lyophilize.
Troubleshooting & Critical Parameters
Aspartimide Formation
The O-Benzyl ester of Aspartic acid (Asp(OBzl)) is significantly more prone to aspartimide formation (cyclization with the backbone amide) upon exposure to piperidine than the tBu ester.
-
Symptom: Mass spectrum shows [M-18] peak (loss of water) or [M+53] (piperidide adduct).
-
Mitigation:
-
Use Fmoc-Asp(OBzl)-OH only when absolutely necessary.
-
Add 0.1 M HOBt or Oxyma Pure to the 20% Piperidine deprotection solution. This acidic additive suppresses the base-catalyzed ring closure.
-
Use DBU (1-2%) with Piperidine for shorter deprotection times, minimizing exposure.
-
Benzyl Stability in TFA
While Bzl is generally stable to TFA, electron-rich benzyl derivatives (like methoxybenzyl) may show partial lability.
-
Verification: Always run a small-scale cleavage (5 mg resin) before committing the whole batch. Check MS for loss of 90 Da (Benzyl).
Poisoning of Palladium Catalyst
If the peptide contains Cysteine (Cys) or Methionine (Met) , sulfur will poison the Pd/C catalyst, halting hydrogenolysis.
-
Solution: Use Liquid HF or TFMSA (Trifluoromethanesulfonic acid) for final deprotection if S-containing amino acids are present. Alternatively, use Raney Nickel (requires extreme caution) or specific electrochemical deprotection methods. Note: Standard Fmoc-Bzl strategy is best suited for sulfur-free peptides.
Data Summary: Protecting Group Compatibility
| Protecting Group | Lability | Removal Reagent | Stability in 20% Piperidine | Stability in 95% TFA |
| Fmoc | Base | Piperidine / DBU | Unstable | Stable |
| tBu / Boc | Acid | 95% TFA | Stable | Unstable |
| Trt (Trityl) | Weak Acid | 1% TFA | Stable | Unstable |
| Bzl (Benzyl) | Reductive / Strong Acid | H₂/Pd, HF, TFMSA | Stable* | Stable |
| Pac (Phenacyl) | Reductive / Nucleophilic | Zn/AcOH | Unstable (to Piperidine) | Stable |
*Note: Asp(OBzl) is susceptible to side reactions in piperidine.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[2][5][6][7] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[3][5][6] International Journal of Peptide and Protein Research, 37(6), 513-520. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Sources
Application Notes and Protocols for Monitoring Dipeptide Synthesis
Introduction: The Critical Need for In-Process and Post-Synthesis Analytics in Dipeptide Production
The synthesis of dipeptides, the fundamental building blocks of proteins and peptides, is a cornerstone of pharmaceutical research and development. Whether produced through solid-phase or solution-phase methodologies, the success of dipeptide synthesis hinges on the precise and efficient formation of the amide bond between two amino acids. The presence of impurities, such as deletion sequences, by-products from side reactions, or incompletely deprotected peptides, can significantly impact the efficacy, safety, and regulatory approval of a final drug product.[1][2] Therefore, robust analytical monitoring throughout the synthesis process is not merely a quality control measure but an integral part of process understanding and optimization.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key analytical techniques for monitoring dipeptide synthesis. We will delve into the theoretical underpinnings of each method, present field-proven protocols, and offer insights into the causality behind experimental choices, empowering you to implement these techniques effectively in your laboratory.
Part 1: In-Process Monitoring of Solid-Phase Peptide Synthesis (SPPS)
Real-time or near-real-time monitoring of solid-phase peptide synthesis (SPPS) provides immediate feedback on the efficiency of coupling and deprotection steps, allowing for timely intervention and optimization.[3][4] This proactive approach is crucial for minimizing impurity formation and maximizing the yield of the desired dipeptide.
UV-Vis Spectroscopy for Fmoc Deprotection Monitoring
The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is widespread in SPPS. The cleavage of the Fmoc group with a base, typically piperidine, releases a dibenzylfulvene-piperidine adduct, which has a strong UV absorbance.[5] Monitoring this absorbance provides a quantitative measure of the deprotection reaction's completion.
Causality Behind Experimental Choices:
-
Wavelength Selection: The dibenzylfulvene-piperidine adduct exhibits a characteristic UV absorbance maximum, which is monitored to follow the deprotection.
-
Flow Chemistry Integration: In automated synthesizers, in-line UV-Vis detectors are often incorporated to provide real-time data on each deprotection step.[4][6]
-
Data Interpretation: The area under the deprotection peak is proportional to the amount of Fmoc group cleaved, allowing for the assessment of reaction completion.[5] Deviations from the expected peak shape or area can indicate issues like aggregation or incomplete deprotection.[6]
Protocol 1: In-line UV-Vis Monitoring of Fmoc Deprotection in Automated SPPS
Objective: To monitor the completion of the Fmoc deprotection step in real-time during automated solid-phase dipeptide synthesis.
Materials:
-
Automated peptide synthesizer equipped with an in-line UV-Vis detector.
-
Fmoc-protected amino acids.
-
Solid support resin (e.g., Rink amide resin).
-
Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Wash solvents (e.g., DMF, dichloromethane (DCM)).
Procedure:
-
System Setup:
-
Ensure the automated peptide synthesizer, including the in-line UV-Vis detector, is properly calibrated and equilibrated.
-
Set the detector to monitor the appropriate wavelength for the dibenzylfulvene-piperidine adduct.
-
-
Synthesis Initiation:
-
Load the resin and the first Fmoc-protected amino acid into the synthesizer.
-
Initiate the synthesis program.
-
-
Deprotection and Monitoring:
-
The synthesizer will deliver the deprotection solution to the reaction vessel.
-
The eluent from the reaction vessel flows through the in-line UV-Vis detector.
-
The detector continuously records the UV absorbance, generating a chromatogram in real-time.
-
-
Data Analysis:
-
Observe the deprotection peak on the chromatogram. A sharp, well-defined peak indicates efficient Fmoc removal.
-
The synthesis software will typically integrate the peak area. Consistent peak areas across cycles for the same amino acid indicate reproducible deprotection.
-
A tailing or broadened peak may suggest aggregation or slower deprotection, prompting potential optimization of reaction times or reagents.[6]
-
-
Subsequent Cycles:
-
The synthesizer proceeds with washing and the next coupling step.
-
The UV-Vis monitoring is repeated for each subsequent deprotection cycle.
-
Colorimetric Tests for Free Amine Detection (Qualitative)
Simple, rapid, and cost-effective colorimetric tests can be used to qualitatively assess the presence or absence of free primary amines on the resin-bound peptide. These tests are invaluable for quickly checking the completion of a coupling reaction.
Causality Behind Experimental Choices:
-
Reagent Chemistry: Reagents like ninhydrin or 2,4,6-trinitrobenzenesulfonic acid (TNBSA) react specifically with primary amines to produce a colored product.
-
Visual Endpoint: The development of a distinct color (e.g., deep blue for ninhydrin) indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. The absence of color suggests the reaction has gone to completion.
Protocol 2: Kaiser Test (Ninhydrin Test) for Free Amine Detection
Objective: To qualitatively determine the presence of free primary amines on the resin after a coupling reaction.
Materials:
-
Resin sample from the synthesis.
-
Kaiser test solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating block or water bath.
-
Small test tubes.
Procedure:
-
Sample Preparation:
-
Withdraw a small sample of the peptide-resin (a few beads) from the reaction vessel after the coupling step and subsequent washes.
-
Place the resin beads in a small, clean test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the resin.
-
-
Incubation:
-
Heat the test tube in a heating block or boiling water bath at 100°C for 3-5 minutes.
-
-
Observation:
-
Positive Result (Incomplete Coupling): The appearance of a deep blue or purple color on the resin beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The resin beads and the solution remain colorless or turn a faint yellow/brown.
-
-
Action:
-
If a positive result is observed, a recoupling step is necessary to ensure complete reaction before proceeding to the next deprotection step.
-
Part 2: Post-Synthesis Analysis of Dipeptides
After the dipeptide is cleaved from the solid support or the solution-phase synthesis is complete, a comprehensive analysis is required to determine its purity, identity, and the profile of any impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced version, UPLC, are the workhorse techniques for assessing the purity of synthetic peptides.[7][8] These methods separate the target dipeptide from impurities based on differences in their physicochemical properties, primarily hydrophobicity, as they interact with the stationary phase of the chromatography column.[7][9] UPLC, utilizing smaller particle sizes in the column, offers higher resolution, speed, and sensitivity compared to traditional HPLC.[7][10]
Causality Behind Experimental Choices:
-
Stationary Phase: Reversed-phase columns (e.g., C18) are most commonly used for peptide analysis, separating molecules based on their hydrophobicity.
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in an aqueous solution containing an ion-pairing agent (like trifluoroacetic acid - TFA) is used to elute the peptides from the column. TFA helps to improve peak shape by minimizing secondary interactions between the peptides and the silica-based stationary phase.[10]
-
Detection: UV detection at 214-220 nm is standard for peptides, as the peptide bond absorbs at this wavelength.[8] Detection at 280 nm can be used for peptides containing aromatic amino acids like tyrosine and tryptophan.[11]
Protocol 3: Reversed-Phase HPLC Analysis of a Crude Dipeptide
Objective: To determine the purity of a synthesized dipeptide and identify the presence of impurities.
Materials:
-
HPLC or UPLC system with a UV detector.
-
Reversed-phase C18 column (analytical scale).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Crude dipeptide sample, dissolved in Mobile Phase A or a suitable solvent.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude dipeptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the UV detector to monitor at 214 nm and, if applicable, 280 nm.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample (e.g., 10 µL) onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the dipeptide and impurities. The exact gradient will need to be optimized based on the hydrophobicity of the dipeptide.
-
-
Data Analysis:
-
The output chromatogram will show peaks corresponding to the different components in the crude sample.
-
The major peak should correspond to the target dipeptide.
-
Calculate the purity of the dipeptide by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peaks eluting before or after the main peak represent impurities that are more hydrophilic or more hydrophobic, respectively.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC/UPLC with the mass-resolving capability of mass spectrometry, making it an indispensable tool for confirming the identity of the synthesized dipeptide and for identifying unknown impurities.[12][13]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that keeps the molecule intact.
-
Mass Analyzer: Quadrupole and time-of-flight (TOF) mass analyzers are frequently used. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the confident identification of the dipeptide and its impurities.[13][14]
-
Mobile Phase Modifier: While TFA is excellent for chromatography, it can suppress the ionization signal in MS.[15] Formic acid (FA) is often used as a substitute in LC-MS methods as it provides good chromatographic performance with better MS sensitivity.[10][15]
Protocol 4: LC-MS Analysis for Dipeptide Identification and Impurity Profiling
Objective: To confirm the molecular weight of the target dipeptide and to identify the masses of co-eluting impurities.
Materials:
-
LC-MS system (HPLC/UPLC coupled to a mass spectrometer with an ESI source).
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Crude dipeptide sample.
Procedure:
-
Sample Preparation and LC Separation:
-
Follow the sample preparation and HPLC separation steps outlined in Protocol 3, substituting TFA with formic acid in the mobile phases.
-
-
Mass Spectrometry Analysis:
-
As the separated components elute from the LC column, they are introduced into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to scan a relevant mass range to detect the expected molecular ion of the dipeptide (e.g., [M+H]+).
-
The mass spectrometer will generate a mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak. The observed mass should correspond to the calculated molecular weight of the target dipeptide.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information can help in identifying the nature of the impurities (e.g., deletion sequences, products of side-chain reactions, or residual protecting groups).[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of molecules. For dipeptide synthesis, it can be used to confirm the structure of the final product and to quantify its purity.[16][17] ¹H NMR is particularly useful for this purpose.
Causality Behind Experimental Choices:
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard to the dipeptide sample, the absolute quantity or purity of the dipeptide can be determined by comparing the integral of a specific dipeptide signal to the integral of a known signal from the standard.[17][18][19]
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the structure of the dipeptide, confirming the correct sequence and the absence of structural isomers.[20][21]
Protocol 5: ¹H NMR for Dipeptide Structural Confirmation and Purity Assessment
Objective: To confirm the chemical structure of the purified dipeptide and to determine its purity using quantitative NMR.
Materials:
-
NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Purified dipeptide sample.
-
Internal standard of known purity (e.g., maleic acid, TSP).[22]
Procedure:
-
Sample Preparation for Structural Confirmation:
-
Dissolve a few milligrams of the purified dipeptide in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (Structural Confirmation):
-
Acquire a ¹H NMR spectrum of the sample.
-
Process the spectrum (phasing, baseline correction).
-
-
Data Analysis (Structural Confirmation):
-
Assign the proton signals to the corresponding protons in the dipeptide structure.
-
Confirm the expected chemical shifts, multiplicities (splitting patterns), and integrations for the dipeptide.
-
-
Sample Preparation for qNMR:
-
Accurately weigh a known amount of the purified dipeptide and a known amount of the internal standard.
-
Dissolve both in a precise volume of a deuterated solvent.
-
-
NMR Data Acquisition (qNMR):
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., ensuring full relaxation of signals).
-
-
Data Analysis (qNMR):
-
Integrate a well-resolved signal from the dipeptide and a signal from the internal standard.
-
Calculate the purity of the dipeptide using the following formula:
-
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.
-
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique that can be used for monitoring the progress of a solution-phase dipeptide synthesis or for a quick assessment of the purity of the final product.[23][24][25]
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel plates are commonly used for the analysis of moderately polar organic molecules like protected dipeptides.[24]
-
Mobile Phase: A mixture of solvents with different polarities is used to achieve separation. The optimal solvent system will depend on the polarity of the dipeptide and any starting materials or byproducts.
-
Visualization: As most amino acids and peptides are not colored, visualization is typically achieved by using UV light (if the compounds are UV-active) or by staining with a reagent that reacts with the compounds (e.g., ninhydrin for free amines, or a general stain like potassium permanganate).[24]
Protocol 6: TLC for Monitoring Solution-Phase Dipeptide Synthesis
Objective: To monitor the consumption of starting materials and the formation of the dipeptide product during a solution-phase synthesis.
Materials:
-
TLC plates (silica gel 60 F254).
-
TLC developing chamber.
-
Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes; the optimal system must be determined experimentally).[26]
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
-
Staining solution (e.g., ninhydrin solution).
Procedure:
-
TLC Plate Preparation:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the starting amino acid derivative, the other starting material, and a co-spot (both starting materials in the same spot) on the origin line.
-
As the reaction proceeds, take small aliquots of the reaction mixture at different time points and spot them on the origin line.
-
-
Development:
-
Place a small amount of the mobile phase in the developing chamber and allow it to saturate.
-
Carefully place the TLC plate in the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If necessary, stain the plate (e.g., by dipping it in ninhydrin solution and heating) to visualize the spots.
-
The disappearance of the starting material spots and the appearance of a new spot corresponding to the dipeptide product indicate the progress of the reaction. The reaction is complete when the starting material spots are no longer visible.
-
Visualization of Analytical Workflows
Workflow for In-Process and Post-Synthesis Monitoring
Sources
- 1. lcms.cz [lcms.cz]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. renyi.hu [renyi.hu]
- 9. waters.com [waters.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. protocols.io [protocols.io]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. waters.com [waters.com]
- 14. waters.com [waters.com]
- 15. How to Choose UHPLC Columns for Peptides [phenomenex.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. users.cs.duke.edu [users.cs.duke.edu]
- 22. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]
- 23. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 24. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. s3.wp.wsu.edu [s3.wp.wsu.edu]
Troubleshooting & Optimization
preventing aspartimide formation from Asp(OBn) residues
Technical Support Center: Peptide Synthesis Division Subject: Troubleshooting & Prevention of Aspartimide Formation in Asp(OBn)/Asp(OtBu) Sequences
User Ticket Summary
Issue: Unwanted mass shifts (-18 Da or +67 Da) observed during the synthesis of Asp-containing peptides. Context: User specifically inquired about Asp(OBn) residues, likely referencing susceptibility during base treatment or cleavage. Severity: Critical (Irreversible side reaction).
Diagnostic Guide: Is it Aspartimide?
Before altering your synthesis, confirm the side reaction. Aspartimide formation is "silent" during synthesis but catastrophic upon analysis.
| Observation (MS) | Chemical Event | Cause |
| [M - 18 Da] | Cyclization | Formation of the succinimide ring (Aspartimide). Common in acidic cleavage of Boc-Asp(OBn) or incomplete hydrolysis. |
| [M + 67 Da] | Piperidide Adduct | The aspartimide ring was opened by piperidine during Fmoc removal.[1] |
| [M + 1 Da] | Hydrolysis (IsoAsp) | The ring opened by water. You have a mix of |
| Split Peaks (HPLC) | Racemization | Aspartimide formation causes rapid racemization. You will likely see D-Asp/L-Asp epimers. |
The Mechanism: Why Asp(OBn) Fails
You mentioned Asp(OBn). In the context of Boc chemistry , Asp(OBn) is the standard. In Fmoc chemistry , it is rarely used because the benzyl ester is less sterically hindered than tert-butyl (OtBu), making it highly susceptible to nucleophilic attack.
The "Scorpion" Mechanism:
-
Trigger: The base (piperidine in Fmoc, or harsh conditions in Boc) deprotonates the nitrogen of the next amino acid in the sequence (the
residue). -
Attack: This nitrogen attacks the
-carbonyl of the Asp side chain. -
Cyclization: The ester leaving group (OBn or OtBu) is ejected, forming a 5-membered succinimide ring.
Visualizing the Pathway:
Caption: The pathway of aspartimide formation. The critical failure point is Step 2, where the protecting group (OBn/OtBu) fails to block the attack.
Prevention Protocols (The "How-To")
If you are seeing aspartimide, standard protocols have failed. Use these tiered solutions based on your sequence risk.
High-Risk Sequences: Asp-Gly, Asp-Asn, Asp-Ser, Asp-Thr.[2]
Protocol A: The "Acidic Brake" (First Line Defense)
Best for: Mild cases, Fmoc chemistry. Adding acid to the deprotection cocktail lowers the pH just enough to protonate the amide backbone without stopping Fmoc removal.
-
Reagent: 0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Oxyma Pure.
-
Preparation: Dissolve the HOBt directly into your 20% Piperidine/DMF deprotection solution.
-
Procedure: Run deprotection as normal. The slight acidity suppresses the ionization of the amide bond (Step 1 in the diagram).
Protocol B: Bulky Shielding (The Reagent Swap)
Best for: Asp(OBn) users who need higher stability. If you are using Asp(OBn) (Benzyl) or Asp(OtBu) and failing, you must increase steric bulk.
-
Recommendation: Switch to Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).[3]
-
Why: The OMpe group is significantly bulkier than OBn or OtBu. It acts as a physical shield, preventing the backbone nitrogen from reaching the carbonyl.
-
Note: Merck also produces Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester), which is even bulkier and specifically designed to fix this issue.
Protocol C: Backbone Protection (The "Nuclear Option")
Best for: Asp-Gly sequences (The "Death Sequence"). If you have Asp-Gly, steric bulk on the Asp side chain often isn't enough because Glycine is so flexible it can attack anyway. You must protect the Glycine nitrogen.
-
Reagent: Use Fmoc-(Hmb)Gly-OH or Fmoc-(Dmb)Gly-OH .
-
Mechanism: These groups attach to the amide nitrogen of Glycine.
-
Result: The nitrogen is now tertiary (no proton to remove) and sterically blocked. Cyclization is chemically impossible.
-
Removal: These groups fall off during the final TFA cleavage.
Comparative Data: Selecting the Right Strategy
| Strategy | Effectiveness (Asp-Gly) | Cost | Implementation Difficulty |
| Standard Asp(OtBu) | Poor (10-30% byproduct) | Low | Standard |
| Standard Asp(OBn) | Very Poor (>50% byproduct) | Low | Standard |
| Add 0.1M HOBt | Moderate (reduces to ~5%) | Low | Easy (Cocktail change) |
| Asp(OMpe) | High (<1% byproduct) | High | Easy (Reagent swap) |
| Hmb/Dmb Backbone | Complete (0% byproduct) | High | Moderate (Coupling difficulty) |
Decision Logic for Researchers
Use this flow to determine your next experiment.
Caption: Troubleshooting logic flow. Asp-Gly requires aggressive intervention (Hmb/Dmb), while other sequences may resolve with additives or bulky esters.
Frequently Asked Questions (FAQ)
Q: I am using Boc chemistry with Asp(OBn). When is the aspartimide forming? A: In Boc chemistry, the risk is highest during HF cleavage or if you perform any base treatments (e.g., saponification). To prevent it during HF cleavage, use the "Low-High HF" procedure or switch to Asp(OcHex) (Cyclohexyl ester). The cyclohexyl group is much more stable to aspartimide formation than benzyl (OBn).
Q: Can I just lower the temperature to prevent it? A: Yes, but be careful. Aspartimide formation is temperature-dependent.[2] If you are using microwave synthesis, do not heat the deprotection step for Asp-containing cycles. Perform the deprotection at room temperature (RT) for these specific residues.
Q: Why does the mass spectrum show [M+1] instead of [M-18]? A: The [M-18] aspartimide is an intermediate. It is unstable. During workup or storage, it hydrolyzes (adds water, +18) back to an open chain. However, it opens randomly, giving you a mix of the desired peptide and the beta-aspartyl (IsoAsp) peptide. The mass is identical to your product, but the retention time on HPLC will be slightly different (usually elutes earlier).
References
-
Martinez, J., et al. (1986). Prevention of aspartimide formation in Fmoc SPPS using Asp(OMpe). International Journal of Peptide and Protein Research. Link
-
Merck/Novabiochem. (2014). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Technical Note. Link
-
Sheppard, R.C., et al. (1993). The Hmb backbone protecting group.[1][2][4][5][6] Journal of the Chemical Society, Chemical Communications. Link
-
Dalski, J., et al. (2023). How to Tackle Aspartimide Formation - A Systematic Comparison. ResearchGate/Biotage. Link
-
Behrendt, R., et al. (2016). Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides. Journal of Peptide Science. Link
Sources
Technical Support Center: Preventing and Reversing Methionine Oxidation in SPPS
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves unexpected +16 Da mass shifts in purified peptides[1]. This mass addition is the hallmark of methionine oxidation to methionine sulfoxide [Met(O)].
The thioether side chain of methionine is highly nucleophilic and exceptionally vulnerable to reactive oxygen species (ROS) and electrophilic carbocations generated during the global acidic cleavage of solid-phase peptide synthesis (SPPS)[2]. This guide provides a mechanistic understanding, optimized cleavage cocktails, and rescue protocols to ensure high-yield synthesis of Met-containing peptides.
Logical workflow of methionine oxidation and mitigation strategies during SPPS cleavage.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my methionine oxidize during TFA cleavage even when I thoroughly degas my solvents? Expert Insight: Degassing removes dissolved atmospheric oxygen, but it does not eliminate the reactive carbocations generated from side-chain protecting groups (e.g., tBu, Trt) during trifluoroacetic acid (TFA) cleavage. These carbocations can induce S-alkylation, and trace oxidants within the TFA or resin matrix drive the formation of Met(O)[2]. To prevent this, you must use targeted scavengers that act as sacrificial nucleophiles and reducing agents.
Q2: Which cleavage cocktail should I use to prevent Met(O) formation? Expert Insight: Standard Reagent B (TFA/water/phenol/TIS) is insufficient for methionine and will not prevent oxidation[3]. You must incorporate thioethers like dimethyl sulfide (Me2S) or ethanedithiol (EDT) to competitively scavenge oxidants. Historically, Reagent H (containing Me2S and NH4I) was the gold standard for preventing Met oxidation[3][4]. Recently, an advanced cocktail utilizing TMSCl and Triphenylphosphine (PPh3) has been shown to virtually eradicate oxidation while simultaneously suppressing S-alkylation[2]. PPh3 acts as an in-situ reducing agent, while TMSCl modulates the acidity and reactivity of the cleavage environment.
Q3: I already cleaved my peptide and LC-MS shows a 50% Met(O) impurity. Do I need to resynthesize? Expert Insight: No. Methionine oxidation is uniquely reversible among amino acid side-chain modifications. You can perform a post-cleavage reduction using Ammonium Iodide (NH4I) and Dimethyl Sulfide (Me2S) in acidic conditions[5]. The iodide reduces the sulfoxide back to a thioether, generating iodine (I2), which is subsequently quenched by the excess Me2S to prevent re-oxidation[5][6].
Quantitative Data: Cleavage Cocktail Comparison
To select the appropriate cleavage environment, compare the efficacy of standard and specialized cocktails below.
| Cocktail Name | Composition (v/v or w/w) | Met(O) Prevention Efficacy | S-Alkylation Prevention | Primary Use Case |
| Reagent B | TFA / phenol / water / TIS (88:5:5:2) | Low (Yields up to 50% Met(O)) | Low | General sequences lacking Met/Cys[3] |
| Reagent K | TFA / phenol / water / thioanisole / EDT (82.5:5:5:5:2.5) | Moderate | Moderate | Sequences with multiple sensitive residues (Trp, Tyr)[3] |
| Reagent H | TFA / phenol / thioanisole / EDT / H2O / Me2S / NH4I (81:5:5:2.5:3:2:1.5) | High (Yields <15% Met(O)) | Moderate | Specifically designed to prevent Met oxidation[3][4] |
| TMSCl/PPh3 | TFA / anisole / TMSCl / Me2S / TIS (90:3:3:4) + 1 mg/mL PPh3 | Very High (Near 0% Met(O)) | High | Eradicates oxidation and minimizes tert-butylation[2] |
Step-by-Step Methodologies
Protocol 1: Advanced Cleavage for Met-Containing Peptides (TMSCl/PPh3 Method)
Causality Note: TMSCl modulates the acidity to accelerate cleavage without degrading sensitive residues, while PPh3 acts as a potent in-situ reducing agent that intercepts ROS before they can attack the methionine thioether[2].
-
Prepare the Base Cocktail: In a chemical fume hood, mix TFA, anisole, TMSCl, Me2S, and TIS in a 90:3:3:4 ratio (v/v).
-
Add Reductant: Dissolve Triphenylphosphine (PPh3) into the cocktail at a final concentration of 1 mg/mL[2]. Self-validation step: The solution should remain clear. If it turns yellow, trace iodine/oxidants are present and are actively being quenched by the PPh3.
-
Resin Cleavage: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Stir the mixture gently at room temperature for 2 hours.
-
Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 10 volumes of ice-cold methyl tert-butyl ether (MTBE). Centrifuge to isolate the pellet.
Protocol 2: Post-Cleavage Rescue Reduction of Met(O)
Causality Note: The addition of Me2S is critical; it not only acts as a co-reductant but also prevents the hydrolysis of reactive functional groups and quenches the iodine generated during the reduction process[5][6].
-
Solubilization: Dissolve the crude, oxidized peptide pellet in neat TFA (approx. 1-2 mL per 10 mg of peptide).
-
Add Co-reductant: Add Dimethyl Sulfide (Me2S) to a final concentration of 10% (v/v)[5].
-
Add Reducing Agent: Add solid Ammonium Iodide (NH4I) to a final concentration of 10 mg/mL. The solution may temporarily darken as iodine is generated, but the Me2S will quickly quench it.
-
Incubation: Incubate the mixture at 0°C for 15 minutes, then allow it to warm to room temperature for an additional 15 minutes[5].
-
Isolation: Precipitate the rescued peptide using ice-cold MTBE, centrifuge, and wash the pellet twice with cold ether to remove residual iodine and scavengers.
Step-by-step workflow for the post-cleavage reduction of methionine sulfoxide.
References
- The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S Source: ResearchGate URL
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: ACS Omega URL
- Source: Peptide.
- Source: Academia.
- Source: Peptidechemistry.
Sources
Technical Support Center: Troubleshooting Low Yield in Fmoc-Asp-Met Dipeptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yield, during the synthesis of the Fmoc-Asp-Met dipeptide. The unique chemical properties of both aspartic acid and methionine residues present distinct hurdles that require careful consideration and a systematic troubleshooting approach. This document provides in-depth, experience-based insights and validated protocols to help you diagnose and resolve common issues.
Section 1: The Diagnostic Workflow
A low final yield can originate from multiple stages of the synthesis process. The first critical step is to determine whether the issue lies with the on-resin synthesis or the final cleavage and work-up.
Q1: My final peptide yield is dramatically low after cleavage and precipitation. Where do I begin troubleshooting?
The most efficient starting point is to perform a small-scale test cleavage on a sample of your peptide-resin. This will differentiate between a failed on-resin synthesis and a problematic cleavage/work-up procedure.[1]
Logical Troubleshooting Workflow
Caption: A systematic workflow for diagnosing the cause of low peptide yield.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems that can lead to low yield during the Fmoc-Asp-Met synthesis.
Incomplete Reactions
Q2: How can I confirm if my coupling reaction is incomplete?
Monitoring the disappearance of free primary amines on the resin after coupling is crucial.[2] Several qualitative tests are standard practice:
-
Kaiser Test (Ninhydrin Test): This is the most common test for primary amines. A positive result (intense blue beads) after coupling indicates unreacted N-terminal amines from the methionine on the resin.[3][4][5] A negative result (yellow/colorless beads) suggests the coupling is complete.[6]
-
Chloranil Test: This test can also be used to detect primary and secondary amines, providing a green to blue color on the resin beads if free amines are present.[7]
It is essential to wash the resin sample thoroughly before performing these tests to remove any residual reagents that could cause false positives.[3][6]
Q3: The Kaiser test is positive, indicating incomplete coupling. What are my next steps?
A positive coupling test requires immediate action to avoid the accumulation of deletion sequences (in this case, the final product missing the Asp residue).
| Strategy | Description | When to Use |
| Double Coupling | Repeat the coupling step with a fresh solution of activated Fmoc-Asp(OtBu)-OH.[4] | This is the most common and often successful first step for any incomplete coupling. |
| Extend Reaction Time | Increase the coupling duration from the standard 1-2 hours to 4 hours or even overnight.[4] | Useful when steric hindrance is suspected, but be mindful of potential side reactions with longer times. |
| Change Coupling Reagents | Switch to a more potent coupling reagent. If you are using a carbodiimide like DIC, consider an aminium/uronium salt like HBTU or HATU.[4][8] | Recommended if double coupling with the initial reagent fails, especially for "difficult" couplings.[9] |
| Increase Concentration | Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate. | A simple modification that can be combined with other strategies. |
| Capping | If coupling remains incomplete after a second attempt, cap the unreacted amines with a reagent like acetic anhydride. This prevents them from reacting in subsequent steps, making the final purification easier. | This is a final measure to prevent deletion sequences when coupling cannot be driven to completion. |
Aspartic Acid Side Reactions
Q4: What is aspartimide formation, and why is it a major concern for this dipeptide?
Aspartimide formation is a notorious side reaction in Fmoc-based synthesis involving aspartic acid.[10][11] It is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue. This nitrogen then performs a nucleophilic attack on the side-chain ester carbonyl, forming a five-membered succinimide ring.[10] This process is base-catalyzed and is particularly problematic during the repeated piperidine treatments for Fmoc removal.[12][13]
The resulting aspartimide is unstable and can be opened by a nucleophile (like piperidine or water), leading to a mixture of the desired α-peptide and an undesired β-peptide isomer, which are often difficult to separate by HPLC.[10][14]
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Q5: How can I prevent or minimize aspartimide formation?
Preventing this side reaction is critical for achieving high purity and yield.
| Prevention Strategy | Mechanism of Action | Key Considerations |
| Use Bulky Side-Chain Protecting Groups | Protecting groups like O-Mpe (3-methyl-pent-3-yl) or O-Bno (benzyloxymethyl) are sterically larger than the standard tert-Butyl (OtBu), hindering the intramolecular cyclization.[10][11] | These reagents are more expensive but highly effective for sequences prone to aspartimide formation.[15] |
| Add Acidic Additives to Deprotection | Adding a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress the basicity enough to reduce the rate of aspartimide formation.[14][15] | HOBt in its anhydrous form is explosive, so it is handled wetted with water.[15][16] |
| Use DBU-containing Deprotection Mix | Using a cocktail with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can allow for faster Fmoc removal, reducing the peptide's total exposure time to basic conditions.[12] | A common mixture is 2% DBU / 2% piperidine in DMF.[4] |
Methionine Side Reactions
Q6: My mass spectrometry analysis shows a prominent peak at +16 Da relative to my expected product mass. What is this impurity?
A +16 Da mass shift is the classic signature of methionine oxidation, where the thioether side chain is oxidized to a sulfoxide.[17] This is one of the most common side reactions for methionine-containing peptides.[14][18] While it can occur during synthesis, it is most frequently observed during the final acidolytic cleavage step, where oxidizing species can be generated.[17][18]
Caption: Oxidation states of the methionine side chain.
Q7: How can I prevent methionine oxidation?
Minimizing oxidation is key to obtaining a pure final product.
| Strategy | Description | Implementation |
| Use Scavengers in Cleavage Cocktail | Scavengers are reagents that quench the reactive carbocations generated during cleavage, which can otherwise lead to side reactions, including oxidation. | Add dithiothreitol (DTT) or anisole to the trifluoroacetic acid (TFA) cleavage cocktail to suppress oxidation.[14][18] |
| Use Fmoc-Met(O)-OH | Synthesize the peptide using pre-oxidized Methionine sulfoxide. This makes the peptide more polar, which can improve solubility and ease of purification.[14][19] | After HPLC purification of the oxidized peptide, the sulfoxide can be reduced back to methionine. This approach can significantly improve the quality of the synthesis for aggregation-prone peptides.[19] |
| Degas Solvents | Use solvents that have been sparged with an inert gas like nitrogen or argon to minimize dissolved oxygen. | This is a general good practice for sensitive syntheses. |
Other Common Dipeptide-Specific Issues
Q8: I am synthesizing on a standard Wang or Rink Amide resin and see very little product. Could diketopiperazine formation be the cause?
Yes. Diketopiperazine (DKP) formation is a major cause of low yield specifically at the dipeptide stage.[14] After the Fmoc group is removed from the N-terminal Asp, the free amine can attack the C-terminal ester linkage to the resin, forming a stable six-membered ring. This cyclization cleaves the dipeptide from the resin prematurely, washing it away before the synthesis is complete.
-
Prevention: The most effective way to prevent DKP formation is to use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group shields the ester linkage, inhibiting the intramolecular attack.[14]
Q9: Which coupling reagent is best for the Fmoc-Asp-Met dipeptide?
The choice of coupling reagent can significantly impact efficiency and minimize side reactions.
| Coupling System | Advantages | Disadvantages |
| HBTU / HOBt + DIEA | High coupling efficiency, even for difficult couplings.[8][9] Reduces side reactions.[8] Well-established and widely used. | HOBt has explosive properties in its anhydrous form.[16] Byproducts can sometimes be difficult to remove. |
| DIC / Oxyma | High coupling efficiency and low rates of racemization.[20][21] Oxyma is a safer, non-explosive alternative to HOBt.[20][22] Water-soluble byproducts (DIU) are easily washed away. | Can be slightly less potent than aminium/uronium reagents for extremely hindered couplings. |
For this specific dipeptide, a DIC/Oxyma system is an excellent choice, offering a great balance of high efficiency and enhanced safety.[20][23]
Section 3: Essential Protocols
Protocol 1: Test Cleavage and Analysis
This protocol is used to quickly assess if the peptide has been successfully synthesized on the resin.[1]
-
Sample Collection: Carefully withdraw a small sample of the dried peptide-resin (approx. 10-20 mg) and place it in a 1.5 mL microcentrifuge tube.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Note: If Met oxidation is suspected, add scavengers (see Q7).
-
Cleavage: Add approximately 200 µL of the cleavage cocktail to the resin. Vortex briefly and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: In a separate tube, add 1.5 mL of cold diethyl ether. After the cleavage is complete, filter the TFA mixture away from the resin beads and add the filtrate to the cold ether.
-
Analysis: A white precipitate should form. Centrifuge the tube, decant the ether, and allow the pellet to air dry. Re-dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the presence of the target mass.[24][25]
Protocol 2: On-Resin Coupling Monitoring (Kaiser Test)
This protocol detects the presence of free primary amines on the resin.[5][6]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous potassium cyanide (KCN) diluted to 100 mL with pyridine. (Caution: KCN is highly toxic ).
Procedure:
-
Sample Collection: After the coupling step, take a small sample of resin (10-15 beads).
-
Washing: Place the beads in a small glass test tube and wash thoroughly with DMF, followed by ethanol, to remove all residual reagents.
-
Reaction: Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heating: Heat the tube at 100-110°C for 5 minutes.
-
Observation:
-
Intense Blue/Purple Beads: Positive result (incomplete coupling).
-
Yellow/Colorless Beads: Negative result (complete coupling).
-
Protocol 3: Recoupling Procedure (Double Coupling)
This protocol is performed if a monitoring test indicates incomplete coupling.[4]
-
Washing: After the first coupling attempt, thoroughly wash the peptide-resin with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare Fresh Reagents: In a separate vial, prepare a fresh solution of the Fmoc-amino acid and coupling reagents at the same concentration used for the initial coupling.
-
Second Coupling: Add the freshly prepared activation mixture to the washed peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: After the second coupling, wash the resin again and perform another monitoring test (e.g., Kaiser test) to confirm completion.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Vici Health Sciences. (2025, April 4). Analytical Testing for Peptide Formulations. Retrieved from [Link]
-
Iris Biotech. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
- Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, 33b, 763-766.
- Angewandte Chemie. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
-
Iris Biotech. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Wutech. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
Teknoscienze. (2015, April 15). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Chemistry – A European Journal. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Retrieved from [Link]
-
ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
-
PubMed. (2021, September 12). DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. Retrieved from [Link]
-
Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
ACS Omega. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
iwxntg.guru. (n.d.). aspartimide formation during peptide synthesis leads to low yields. Retrieved from [Link]
-
SAS Publishers. (n.d.). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Retrieved from [Link]
-
MDPI. (2013, November 28). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Retrieved from [Link]
-
Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved from [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Retrieved from [Link]
-
PubMed. (1991). Asparagine coupling in Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
Iris Biotech. (n.d.). Coupling & Side Reactions - Peptide Chemistry Resources. Retrieved from [Link]
-
ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iwxntg.guru [iwxntg.guru]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidechemistry.org [peptidechemistry.org]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. bachem.com [bachem.com]
- 17. biotage.com [biotage.com]
- 18. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptidechemistry.org [peptidechemistry.org]
- 21. DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 25. resolvemass.ca [resolvemass.ca]
Technical Support Center: Managing Racemization of DL-Amino Acids During Activation
Welcome to the Technical Support Center for managing the racemization of DL-amino acids during the critical activation step of peptide synthesis. For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of a peptide is not just a matter of purity, but a fundamental requirement for its intended biological activity and therapeutic efficacy.[1] The introduction of even minor diastereomeric impurities can drastically alter a peptide's structure and function.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of racemization. We will delve into the mechanisms behind this common side reaction and offer practical, field-proven strategies to ensure the stereochemical fidelity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?
A: Racemization is the process by which a stereochemically pure amino acid, typically the L-enantiomer, loses its chirality at the alpha-carbon and converts into a mixture of both L- and D-enantiomers.[2] This is a critical issue because the biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the sequence and chirality of its amino acids. The presence of D-amino acid impurities can lead to peptides with reduced efficacy, altered receptor binding, or unpredictable off-target effects.[1]
Q2: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid (except for the achiral glycine) can be at risk, some are particularly prone to racemization under standard synthesis conditions. These include:
-
Histidine (His): The imidazole side chain is known to catalyze racemization.[1][2]
-
Cysteine (Cys): The thiol group in the side chain can promote racemization.[1][2]
Q3: What are the primary mechanisms driving racemization during the activation step?
A: Racemization during peptide bond formation primarily occurs through two main base-catalyzed pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2][3] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-peptides.[2][3]
-
Direct Enolization (Direct α-Abstraction): This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, which forms an achiral enolate intermediate.[2][4] Subsequent protonation can occur from either side, resulting in racemization. This is less common but can be a factor under strongly basic conditions.[2]
Troubleshooting Guides
Scenario 1: I'm observing significant racemization with a specific amino acid, particularly Cysteine. What should I do?
Cysteine is notoriously susceptible to racemization due to the acidity of its α-proton, which is influenced by the polarizable sulfur atom in its side chain.[5]
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: For racemization-prone residues like Cysteine, standard uronium/aminium reagents (e.g., HATU, HBTU) used with strong bases like DIPEA can be problematic.[5]
-
Recommended Action: Switch to a carbodiimide-based coupling method, specifically with Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[5] This system forms a reactive Oxyma ester in a less basic environment, reducing the likelihood of α-proton abstraction.[5]
-
-
Assess Your Base: If you must use a uronium/aminium reagent, the choice of base is critical.
-
Recommended Action: Replace strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) with a weaker, more sterically hindered base.[6]
-
-
Control the Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1][6]
-
Recommended Action: Perform the coupling reaction at a lower temperature, for example, at 0°C.[1]
-
-
Minimize Pre-activation Time: Prolonged pre-activation of the amino acid before adding it to the resin increases the time for oxazolone formation.[6]
-
Recommended Action: Prepare your coupling mixture and add it to the resin immediately.
-
Scenario 2: My peptide contains Histidine, and I'm struggling with racemization. What are the best practices?
Histidine's imidazole side chain can act as a catalyst for racemization.
Troubleshooting Steps:
-
Side-Chain Protection: Ensure the imidazole nitrogen is adequately protected. The methoxybenzyl group is known to significantly reduce racemization.[8]
-
Coupling Strategy: Similar to Cysteine, the coupling method is paramount.
-
Recommended Action: The DIC/Oxyma combination is highly recommended. If using uronium reagents, opt for a weaker base like NMM or collidine.
-
-
Use of Additives: Additives are crucial for suppressing racemization.[9]
Workflow for Troubleshooting Racemization
Caption: A workflow for troubleshooting racemization issues in peptide synthesis.
Quantitative Data Summary
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the relative effectiveness of common combinations.
| Coupling Reagent | Additive | Base | Relative Racemization Risk |
| DIC | OxymaPure | None required | Very Low |
| DIC | HOAt | None required | Low |
| DIC | HOBt | None required | Moderate |
| HATU/HBTU | - | DIPEA | High |
| HATU/HBTU | - | Collidine/NMM | Moderate to Low |
This table provides a qualitative comparison. Actual racemization levels are sequence- and condition-dependent.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH
This protocol is optimized to minimize racemization during the incorporation of Cysteine.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Cys(Trt)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, then wash with DCM (3x) and DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min). Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Activation and Coupling: Add DIC (3 eq.) to the mixture and immediately add it to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
Protocol 2: Quantitative Assessment of Racemization by Chiral HPLC
This protocol outlines the analysis of a synthesized peptide to determine the extent of racemization.[10]
Materials:
-
Crude synthetic peptide
-
6N HCl
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column
Procedure:
-
Peptide Hydrolysis:
-
Derivatization with Marfey's Reagent:
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[10]
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 2N HCl.
-
Evaporate the solvent.
-
-
Chiral HPLC Analysis:
-
Quantification:
-
Integrate the peak areas for the L- and D-diastereomers to calculate the percentage of racemization.
-
Workflow for Racemization Analysis
Caption: A typical workflow for the detection and quantification of racemization.[10]
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: )
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (URL: [Link])
-
Racemization Assays. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. (URL: [Link])
-
Optimizing Peptide Coupling: Key Techniques. (URL: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed. (URL: [Link])
-
Racemization in Peptide Synthesis. Mechanism-specific Models - RSC Publishing. (URL: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate. (URL: [Link])
-
Coupling Reagents - AAPPTEC - Peptides. (URL: [Link])
-
racemization in peptide synthesis peptides - qvienn.guru. (URL: [Link])
-
Reagents Used in Peptide Synthesis Archives - AAPPTEC. (URL: [Link])
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Time for Sterically Hindered Dipeptides
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming peptide bonds between sterically hindered amino acids. Low coupling yields and slow reaction times are common hurdles when dealing with bulky residues, but with a systematic approach to troubleshooting and optimization, these challenges can be overcome. This resource provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: Foundational Challenges & Troubleshooting
This section addresses the fundamental reasons for difficult couplings and provides a logical workflow for troubleshooting common failures.
Q1: My standard coupling protocol is failing for a dipeptide with a sterically hindered amino acid. What's going wrong?
The primary reason for failure is the physical bulk of certain amino acid side chains, which obstructs the formation of the peptide bond.[1] This steric hindrance slows down the reaction rate significantly.[2] Additionally, the conformational rigidity of some residues, like proline, can further complicate the reaction by limiting the ideal orientation for bond formation.[3] If the growing peptide chain aggregates, it can also physically block reactive sites, leading to incomplete reactions.[1][4]
A systematic approach to troubleshooting is crucial. The following diagram outlines a decision-making workflow to diagnose and resolve low coupling efficiency.
Caption: Troubleshooting workflow for sterically hindered couplings.
Q2: How do I know if a coupling reaction is truly incomplete?
Relying on a single method for monitoring can be misleading. A combination of qualitative resin tests and quantitative analysis of the final product is the most reliable approach.
-
Qualitative Resin Tests: After the coupling step, a small sample of resin beads can be tested.[3]
-
Mass Spectrometry (MS) Analysis: Upon cleavage from the resin, analyzing the crude peptide by MS is essential. A significant peak corresponding to a "deletion sequence" (the target peptide missing the hindered residue) is a definitive sign of incomplete coupling.[3]
Section 2: Optimizing Reaction Parameters
This section delves into the specifics of modifying your experimental setup to enhance coupling efficiency.
Q3: Which coupling reagents are the most effective for sterically hindered dipeptides?
Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[1][3] More potent in-situ activating reagents are necessary to overcome the steric barrier.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly efficient and are among the most powerful for overcoming steric hindrance.[3] HATU is frequently recommended as a top choice for difficult couplings.[3][6]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity.[3][6]
-
Oxyma-Based Reagents: COMU incorporates the OxymaPure leaving group, offering coupling efficiencies comparable to HATU but with an improved safety profile as it is not derived from potentially explosive HOBt or HOAt.[3]
For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[1][2][7]
| Reagent Class | Examples | Relative Performance | Key Considerations |
| Carbodiimides | DCC, DIC | Low to Moderate | Often inadequate for hindered couplings.[1][3] Requires additives like HOBt to suppress racemization.[6][7] |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent reactivity.[3][6] PyAOP is very reactive but can be less suitable for automated SPPS.[6] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | High to Very High | HATU is often considered the gold standard for difficult couplings.[3][6] HCTU is also highly effective.[3] |
| Oxyma-Based Salts | COMU | Very High | Efficiency comparable to HATU with a better safety profile.[3][7] |
| Acyl Fluorides | Generated in-situ with TFFH | Highest | Excellent for extremely hindered residues like Aib.[1][2][7] |
Q4: Beyond the coupling reagent, how can I optimize my reaction conditions?
Optimizing reaction conditions is a critical strategy.[3] Several factors can be adjusted:
-
Reaction Time and Double Coupling: Steric hindrance slows down the reaction rate, so extending the coupling time from a standard 1-2 hours to overnight can be beneficial.[1][2] A more common and often more effective strategy is "double coupling," where the coupling procedure is repeated with a fresh solution of activated amino acid.[1][8]
-
Temperature: Gently increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[3] However, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion quickly and efficiently.[1][3]
-
Solvent Choice: The solvent's ability to solvate the peptide-resin complex is crucial for successful coupling.[1] Poor solvation can lead to peptide aggregation, further hindering the reaction.[1][4]
-
N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1][9]
-
For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be advantageous.[1]
-
Acetonitrile (ACN) and tetrahydrofuran (THF) have also been reported as excellent solvents when used with PEG-based resins for coupling hindered amino acids.[9]
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key optimization strategies.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (Using HATU)
This protocol is designed for situations where a single coupling has proven insufficient.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Drain the reaction vessel and wash the resin thoroughly with DMF.[3]
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., isatin test for proline) on a small sample of resin beads to check for the presence of free amines.[3]
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[1]
-
-
Final Wash:
-
After the second coupling is complete, wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[3]
-
Sources
Visual Diagnostics: Identifying On-Resin Aggregation
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As sequences become longer and more hydrophobic, poor solvation and on-resin aggregation become the primary bottlenecks in successful peptide assembly. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and permanently resolve solubility issues during SPPS.
Before altering your chemistry, you must confirm that incomplete couplings are caused by aggregation rather than degraded reagents or steric hindrance.
Workflow for diagnosing and resolving on-resin peptide aggregation during SPPS.
Section 1: Chemical Backbone Disruption (FAQs)
Q1: Why do my hydrophobic sequences stop coupling efficiently after 10-15 residues, even with highly reactive coupling reagents like HATU? A: This is a classic symptom of sequence-dependent on-resin aggregation. As the peptide chain elongates, intermolecular hydrogen bonding between the backbone amides leads to the formation of stable β-sheet structures. This secondary structure effectively expels the solvent, causing the resin matrix to shrink. Consequently, the N-terminus becomes physically buried within a hydrophobic core, rendering it inaccessible to incoming activated amino acids regardless of the coupling reagent's efficiency[1].
Q2: How do pseudoproline dipeptides solve this, and what is the mechanistic causality? A: 2[2] are artificially created building blocks derived from Serine, Threonine, or Cysteine, where the side chain is reversibly cyclized into an oxazolidine or thiazolidine ring. Mechanistically, this five-membered ring strongly favors a cis-amide bond conformation with the preceding residue. This introduces a severe structural "kink" in the peptide backbone, which sterically disrupts the linear alignment required for β-sheet formation. By preventing this aggregation, the peptide remains fully solvated, and the N-terminus remains accessible for subsequent couplings[2].
Q3: Are there limitations or specific rules for incorporating pseudoprolines? A: Yes. The oxazolidine/thiazolidine ring creates significant steric hindrance at its own N-terminus. Attempting to couple a single pseudoproline monomer to a growing chain, and subsequently coupling the next amino acid onto it, often results in massive yield loss. Therefore, they must be incorporated as preformed dipeptides (e.g., Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH). Additionally, the native Ser/Thr/Cys residue is regenerated only during the final global acidic cleavage (TFA), meaning they cannot be used if your final product requires an intact oxazolidine ring[2].
Section 2: Solvent Optimization and Additives (FAQs)
Q4: Standard DMF is no longer solvating my growing peptide chain. What alternative solvent systems should I use? A: When standard N,N-dimethylformamide (DMF) fails, you must alter the thermodynamic environment of the reaction. There are two primary approaches:
-
The "Magic Mixture": For exceptionally long or difficult sequences, a mixture of DCM/DMF/NMP (1:1:1) supplemented with 1% Triton X-100 and 2 M ethylene carbonate can be used. Ethylene carbonate acts as a strong hydrogen-bond donor, competing with and breaking the inter-chain β-sheets[3].
-
Green Binary Solvent Mixtures: Recent advancements have identified binary mixtures that outperform DMF by balancing polarity and viscosity. For example, Dimethyl sulfoxide (DMSO) has immense solubilizing power but is too viscous for adequate resin swelling. By mixing DMSO with a low-viscosity solvent like 1,3-dioxolane (DOL) or 2-methyltetrahydrofuran (2-Me-THF) in a 1:1 ratio, you achieve a microenvironment that maximizes both peptide solvation and reagent diffusion[4],[5].
Q5: Can chaotropic salts rescue a stalled synthesis mid-run? A: Yes. If a synthesis stalls due to sudden aggregation, washing the resin with chaotropic salts (e.g., 0.8 M NaClO₄, LiCl, or 4 M KSCN in DMF) can rescue the batch. Chaotropic agents disrupt the structured hydrogen-bonding network of the solvent and the peptide backbone, effectively "melting" the aggregated β-sheets and re-exposing the reactive N-terminus[6],[1].
Quantitative Data: Comparing Solubilization Strategies
Table 1: Efficacy of Synthetic Strategies on Aggregation-Prone Sequences (Data synthesized from standard SPPS benchmarking[6])
| Synthetic Strategy | Typical Crude Purity (%) | Typical Yield (%) | Mechanistic Advantage |
| Standard SPPS (HBTU/HOBt in DMF) | 65% | 55% | Baseline (Significant aggregation occurs) |
| Optimized Coupling (HATU/HOAt) | 75% | 68% | Faster kinetics slightly outpace aggregation |
| Microwave-Assisted SPPS | >90% | >80% | Rapid thermal energy directly disrupts H-bonds |
| Pseudoproline Dipeptide Insertion | >95% | >90% | Permanent backbone kink prevents β-sheets |
Table 2: Physicochemical Properties of SPPS Solvents (Balancing viscosity for diffusion and polarity for solvation[4],[5])
| Solvent / Mixture | Viscosity (mPa·s) | Polarity Profile | Utility in SPPS |
| DMF (Standard) | 0.80 | High | Benchmark, but hazardous and fails on difficult sequences. |
| DMSO (Neat) | 2.08 | Very High | Excellent solubilizer, but high viscosity impedes resin swelling. |
| NBP (Neat) | 3.30 | High | Green alternative, but highly viscous leading to slow kinetics. |
| DMSO / 2-Me-THF (1:1) | ~1.10 | Moderate-High | Excellent balance; outperforms DMF in difficult coupling steps. |
Step-by-Step Experimental Methodologies
Protocol 1: On-Resin Aggregation Assessment (Resin Swelling Test)
This self-validating protocol determines if incomplete couplings are physically caused by aggregation.
-
Initial Baseline: Before initiating synthesis, place a known mass of dry resin (e.g., 0.1 mmol scale) into a graduated fritted syringe. Swell the resin in DMF for 30 minutes.
-
Volume Recording: Gently tap the syringe to settle the resin bed and record the exact swollen volume (V_initial).
-
Synthesis Progression: Proceed with standard SPPS cycles. Theoretical resin volume should increase linearly as the peptide mass grows.
-
Interval Measurement: After every 5 couplings (or immediately upon a failed Kaiser test), wash the resin thoroughly with DMF, settle the bed, and record the new volume (V_current).
-
Validation & Causality: If V_current is significantly lower than the expected linear progression (or has shrunk below V_initial), on-resin aggregation is definitively confirmed[6]. The β-sheet formation has expelled the solvent, collapsing the resin matrix.
Protocol 2: Chaotropic Salt Wash Rescue Protocol
Use this protocol to salvage a synthesis that has stalled due to confirmed aggregation.
-
Preparation: Following standard Fmoc deprotection, wash the peptide-resin with standard DMF (3 x 1 min) to remove piperidine.
-
Chaotropic Wash: Prepare a fresh solution of 0.8 M NaClO₄ or 0.8 M LiCl in DMF. Add this to the reaction vessel and agitate vigorously for 2 x 5 minutes. Mechanism: The salt disrupts the intermolecular hydrogen bonds holding the aggregates together[6].
-
Clearance Wash (Critical): Thoroughly wash the resin with neat DMF (5 x 1 min). Validation: Residual chaotropic salts will precipitate coupling reagents like DIC or HATU. Ensure the effluent is completely clear.
-
Recoupling: Immediately proceed with the coupling of the next amino acid using a highly reactive reagent (e.g., HATU/DIPEA).
-
Validation Step: Perform a micro-cleavage of a few resin beads using TFA/TIS/H2O (95:2.5:2.5) for 1 hour, blow down with nitrogen, and analyze via LC-MS to confirm the successful addition of the target mass.
References
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 5. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Diastereomeric Peptides by HPLC
Status: Operational Operator: Senior Application Scientist Topic: Resolving Diastereomeric Peptide Impurities Audience: R&D Scientists, Process Chemists
Introduction: The "Identical Mass" Problem
Welcome to the technical support hub. If you are here, you are likely facing the most frustrating challenge in peptide purification: Diastereomers .
Unlike impurities with different sequences, diastereomers (e.g., L-Asp vs. D-Asp, or L-Ile vs. D-allo-Ile) possess the exact same molecular weight (
Diastereomers often co-elute because their hydrophobicity is nearly identical. To separate them, we must exploit subtle differences in their 3D spatial arrangement (shape selectivity) and pKa shifts . This guide moves beyond standard protocols to advanced orthogonal screening strategies.
Module 1: The Diagnostic Hub (Troubleshooting)
Identify your specific symptom below to find the immediate technical remedy.
Symptom 1: "I see a shoulder on my main peak, but MS confirms the mass is identical."
Diagnosis: Partial co-elution of a diastereomer. The hydrophobic difference (
-
Flatten the Gradient: Standard gradients (1% B/min) are too steep. Reduce the slope to 0.2% – 0.5% B/min across the elution window.
-
The "Iso-Gradient" Trick:
-
Run a linear gradient to find the elution %B (e.g., 25% B).
-
Program an isocratic hold at 2-3% below that point (e.g., 22% B) for 10–15 minutes, followed by a very shallow ramp.
-
Symptom 2: "My peaks are broad/tailing, obscuring the minor isomer."
Diagnosis: Silanol interactions or poor secondary structure kinetics are widening the peaks, destroying the resolution needed to see the diastereomer. Corrective Action:
-
Switch Ion-Pairing Agents: If using Formic Acid (weak ion pair), switch to Trifluoroacetic Acid (TFA) (0.1%). The trifluoroacetate anion pairs strongly with cationic residues, masking silanol interactions and sharpening peaks.
-
The Perchlorate Option (Non-MS Only): For extreme cases where TFA fails, use Sodium Perchlorate (NaClO₄) at 10–50 mM in phosphate buffer (pH 2–3). Perchlorate is a "chaotropic" ion that alters peptide solvation and often resolves isomers that TFA cannot.
-
Warning: Non-volatile. Do not use with MS.
-
Symptom 3: "I have tried C18 and C8, but the selectivity ( ) hasn't changed."
Diagnosis: You are relying solely on hydrophobic interaction. Diastereomers often have identical hydrophobicity but different shapes. Corrective Action:
-
Switch to Phenyl-Hexyl: These columns offer
interactions.[1] The rigid aromatic ring in the stationary phase interacts differently with the spatial arrangement of the peptide's aromatic residues (Phe, Tyr, Trp) or the peptide backbone itself, often separating isomers that co-elute on alkyl (C18) phases.
Module 2: The Optimization Lab (Method Development)
Do not guess. Use this systematic screening protocol to force separation.
Protocol A: The Orthogonal pH Screen
Diastereomers often exhibit slight pKa shifts due to the proximity of the isomerized residue to neighbors. Changing pH alters the ionization state, magnifying these shifts.
| Parameter | Low pH Condition | High pH Condition | Why it works |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 10mM Ammonium Bicarbonate (pH 8–10) | Low pH: Suppresses silanols; maximizes protonation. High pH: De-protonates basic residues; alters hydrophobicity drastically. |
| Mobile Phase B | 0.1% TFA in ACN | 100% ACN | High pH often reverses elution order, exposing hidden isomers. |
| Column Requirement | Standard C18 | Hybrid Silica (BEH/EVO) | Critical: Standard silica dissolves at pH > 8. You must use hybrid particles. |
Protocol B: The Temperature Scan (Van’t Hoff Analysis)
Selectivity (
-
Step 1: Run the separation at 25°C .
-
Step 2: Run at 60°C .
-
Analysis: If the diastereomer is an "early eluter" (e.g., D-amino acid often reduces helicity/hydrophobicity), higher temperatures often improve mass transfer but may compress selectivity. Conversely, lower temperatures (15–20°C) can freeze specific conformations, improving "shape selectivity" at the cost of peak width.
Module 3: Visualization & Logic Flow
Workflow 1: The Resolution Decision Tree
Use this logic flow to determine the next step when resolution (
Caption: Decision matrix for optimizing diastereomer resolution. Prioritize gradient slope first, then column chemistry, then pH/Temperature.
Module 4: Advanced FAQ
Q1: Why is the Phenyl-Hexyl column superior to C18 for some diastereomers?
A: C18 relies almost exclusively on hydrophobic subtraction. If your diastereomers have identical hydrophobicity, C18 fails. Phenyl-Hexyl phases introduce
Q2: Can I use perchlorate salts for LC-MS?
A: Absolutely not. Sodium Perchlorate is non-volatile and will precipitate in your MS source, causing catastrophic clogging and signal suppression. It is strictly for UV-based purification. If you observe separation with perchlorate but need MS data, try Ammonium Formate or Ammonium Hexafluorophosphate as volatile alternatives, though they are often less effective than perchlorate [2].
Q3: How does temperature affect peptide diastereomers specifically?
A: High temperatures (60°C+) generally denature peptides, removing secondary structure (helices/sheets). If the separation relies on the difference in folded shape between the L- and D-isomer, heating the column might actually destroy resolution by linearizing both peptides. Conversely, if the peptides are aggregating, heat improves peak shape. You must run a "Temp Scan" (20°C vs 60°C) to see which mechanism dominates for your specific sequence [3].
References
-
ImChem. C18 Phenyl-Hexyl Peptide Separation Guide. Comparison of stationary phase selectivities for basic peptides.
-
Shibue, M., Mant, C. T., & Hodges, R. S. (2005). The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides.[2][3] Journal of Chromatography A. [2]
-
Chrom Tech. How Does Column Temperature Affect HPLC Resolution? Analysis of temperature effects on selectivity and retention.[4][5][6][7][8][9][10]
-
Waters Corporation. Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Application Note on orthogonal pH screening.
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. ymc.co.jp [ymc.co.jp]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
FAQ 1: Troubleshooting Double Insertion (The "Double Hit" Phenomenon)
Welcome to the Peptide Synthesis Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals facing challenges during Solid-Phase Peptide Synthesis (SPPS).
Below, we address the two most critical pathways that lead to dipeptide-related impurities during amino acid coupling: Double Insertion (The "Double Hit") and Diketopiperazine (DKP) Formation .
Q: My LC-MS data shows an N+1 impurity corresponding to the exact mass of the amino acid I just coupled. Why is my synthesizer double-coupling the same residue?
A: You are experiencing a "double insertion." This is rarely a mechanical error; it is a chemical side-reaction caused by premature Fmoc deprotection during the coupling phase[1].
The Mechanism: During a standard coupling cycle, the Fmoc protecting group is designed to remain intact until explicitly removed by a strong base (like 20% piperidine). However, if the coupling cocktail contains basic additives (e.g., excess DIPEA used with HATU/HBTU) or if your solvent (DMF) has degraded to release secondary amines like dimethylamine, the environment becomes basic enough to slowly cleave the Fmoc group from the newly coupled amino acid[1][2].
Once the Fmoc is prematurely removed, the newly exposed N-terminal amine acts as a nucleophile. Because the coupling cocktail still contains excess activated Fmoc-amino acid, a second coupling occurs immediately, resulting in a double insertion[3][4].
Mechanism of premature Fmoc deprotection leading to double insertion during peptide coupling.
The Solution: To eliminate double insertions, you must control the basicity of your coupling environment.
-
Switch to a Weaker Base: DIPEA has a pKa of ~10.5, which is high enough to risk Fmoc cleavage over prolonged couplings. Switching to 2,4,6-collidine (pKa ~7.4) provides sufficient basicity to drive uronium-based activation (HATU/HBTU) without risking Fmoc integrity[2][5].
-
Adopt Base-Free Coupling: Transition to a DIC/OxymaPure activation system. Oxyma is a weak acid, and DIC requires no basic additives, completely eliminating base-catalyzed premature deprotection[3][6].
-
Solvent Integrity: Always use fresh, peptide-synthesis-grade DMF. Old DMF degrades into dimethylamine, a potent Fmoc-cleaving agent[1][2].
FAQ 2: Preventing Truncation at the Dipeptide Stage (Diketopiperazine Formation)
Q: My synthesis fails completely after the second amino acid. The resin is blank, and I recover a cyclic byproduct. Why is this happening, particularly with C-terminal Proline or Glycine?
A: You are observing Diketopiperazine (DKP) formation . Unlike double insertion, DKP formation is an intramolecular chain-termination event that occurs specifically at the dipeptide stage[7][8].
The Mechanism: When you apply piperidine to remove the Fmoc group from the second amino acid (AA2), you liberate a free N-terminal amine. Because the peptide chain is exactly two residues long, this free amine is in perfect spatial proximity to nucleophilically attack the ester linkage connecting the first amino acid (AA1) to the resin[7][9]. This intramolecular aminolysis cleaves the dipeptide from the solid support, forming a thermodynamically stable six-membered DKP ring and leaving a dead, unreactive hydroxyl group on the resin[9].
This is highly prevalent when AA1 is Proline (due to the cis-amide bond geometry forcing the amine toward the ester) or Glycine (due to a lack of steric hindrance)[8].
Diketopiperazine (DKP) formation pathway competing with the third amino acid coupling.
The Solution:
-
Steric Shielding via Resin Choice: Never use Wang resin for C-terminal Proline or Glycine. Instead, use 2-Chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl group physically blocks the N-terminal amine from reaching the ester carbonyl, effectively neutralizing the DKP threat[7][8][10].
-
Kinetic Trapping: DKP formation is a race against time. Pre-activate the third amino acid (AA3) before you finish the Fmoc deprotection of AA2. Rapidly coupling AA3 converts the free amine into an amide, breaking the dipeptide geometry and permanently preventing DKP[9].
Quantitative Data & Reagent Selection Guides
Table 1: Base Selection & Impact on Coupling Parameters
| Base Additive | pKa | Activation Efficiency (with HATU) | Risk of Premature Fmoc Deprotection (Double Insertion) | Risk of Epimerization |
|---|---|---|---|---|
| DIPEA | ~10.5 | Very High | Moderate to High (in prolonged couplings) | Moderate |
| NMM | ~7.3 | High | Low | Low |
| 2,4,6-Collidine | ~7.4 | High | Very Low | Very Low |
Table 2: Resin Selection Guide to Minimize DKP Formation
| Resin Type | Linker Chemistry | Susceptibility to DKP Cleavage | Recommended Use Case |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl ester | Very High | Standard sequences (Avoid for C-term Pro/Gly) |
| 2-CTC Resin | Trityl ester | Very Low (Sterically blocked) | C-terminal Proline, Glycine, or N-alkyl amino acids |
| Rink Amide | Amide | Low | C-terminal amides |
Validated Experimental Protocols
Protocol 1: Base-Free Coupling Cycle (DIC/Oxyma) to Prevent Double Insertion
This self-validating protocol utilizes a weak acid (OxymaPure) and a carbodiimide (DIC), entirely removing the basic conditions that cause premature Fmoc cleavage[3][6].
-
Resin Swelling: Swell the peptidyl-resin in peptide-grade DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream. A plateau indicates complete deprotection.
-
-
Washing (Critical): Wash the resin 5 times with DMF to remove all residual piperidine.
-
Validation: Perform a Kaiser test. A deep blue color confirms the presence of the free primary amine.
-
-
Base-Free Activation: In a separate vial, dissolve 3.0 eq of Fmoc-AA-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of DIC. Stir for 2 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Agitate for 45–60 minutes at room temperature.
-
Validation: Perform a Kaiser test. A yellow/colorless result confirms complete coupling. Because no base is present, the Fmoc group remains completely stable, preventing double insertion.
-
Protocol 2: 2-CTC Resin Loading & Kinetic Trapping to Prevent DKP
This protocol utilizes steric hindrance and rapid kinetics to bypass dipeptide truncation[7][9][10].
-
Resin Loading: Dissolve Fmoc-AA1-OH (1.0 eq) and DIPEA (4.0 eq) in anhydrous DCM. Add to dry 2-CTC resin and agitate for 2 hours.
-
Capping: To neutralize unreacted trityl chloride sites, add a mixture of DCM/MeOH/DIPEA (17:2:1) and agitate for 15 minutes. Wash thoroughly with DCM and DMF.
-
Dipeptide Formation: Deprotect AA1 (20% piperidine/DMF) and couple Fmoc-AA2-OH using standard protocols.
-
Kinetic Trapping of AA3 (The Critical Step):
-
Pre-activate Fmoc-AA3-OH with HATU/Collidine in a separate vial before starting the deprotection of AA2.
-
Deprotect AA2 using a shortened piperidine cycle (e.g., 2 x 3 mins) to minimize the time the free amine is exposed.
-
Immediately wash the resin (3x DMF) and instantly add the pre-activated AA3 cocktail. Rapid acylation outcompetes the intramolecular DKP cyclization.
-
References
-
Greening solid-phase peptide synthesis: Solvent consumption minimization. Source: digitellinc.com. URL: [Link]
-
Rapid Flow-Based Peptide Synthesis - PMC - NIH. Source: nih.gov. URL: [Link]
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Source: peptidechemistry.org. URL: [Link]
-
Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis - CBL Patras. Source: cblpatras.gr. URL: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. Source: nih.gov. URL: [Link]
-
SPPS Tips For Success Handout - Mesa Labs. Source: mesalabs.com. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mesalabs.com [mesalabs.com]
- 3. Greening solid-phase peptide synthesis: Solvent consumption minimization - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Thr(tBu)-OH | 71989-35-0 | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. chempep.com [chempep.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cblpatras.gr [cblpatras.gr]
Validation & Comparative
Fmoc-Asp(OBn)-OH vs Fmoc-Asp(OtBu)-OH side reactions
Executive Summary
In the context of Fmoc Solid-Phase Peptide Synthesis (SPPS), the comparison between Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBn)-OH is not a choice between two equivalent alternatives, but rather a distinction between the industry standard and a legacy/specialized reagent .
-
Fmoc-Asp(OtBu)-OH is the standard for Fmoc SPPS due to its orthogonality (acid-labile side chain, base-labile N-terminus).[1][2] However, it suffers from a moderate-to-high risk of aspartimide formation in specific sequences (e.g., Asp-Gly).[3][4]
-
Fmoc-Asp(OBn)-OH is primarily a Boc chemistry reagent. In Fmoc SPPS, it is inferior because:
-
It is more prone to aspartimide formation than OtBu due to lower steric hindrance.
-
It is stable to TFA , requiring harsh cleavage conditions (HF or TFMSA) that negate the mild advantages of Fmoc chemistry.
-
Recommendation: Use Fmoc-Asp(OtBu)-OH for standard synthesis.[1][2] For sequences highly prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn), do not switch to OBn; instead, use sterically bulky esters like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH , or backbone protection (Hmb/Dmb).
Mechanistic Deep Dive: The Aspartimide Problem
The primary side reaction associated with Aspartate in Fmoc SPPS is the base-catalyzed formation of aspartimide (aminosuccinimide). This occurs during the repetitive Fmoc deprotection steps (using piperidine).
Mechanism of Action
-
Deprotonation: The basic deprotection reagent (piperidine) removes the proton from the backbone amide nitrogen of the residue immediately C-terminal to Asp.
-
Cyclization: The resulting nitrogen anion attacks the
-carbonyl of the Asp side chain ester.[5] -
Loss of Protecting Group: The ester group (OtBu or OBn) is expelled as an alcohol (t-Butanol or Benzyl alcohol), forming the 5-membered aspartimide ring.
-
Ring Opening: The ring is subsequently opened by nucleophilic attack (by water or piperidine), leading to a mixture of
-peptides (desired), -peptides (undesired), and racemized products.
Figure 1: Mechanism of base-catalyzed aspartimide formation and subsequent ring-opening pathways.
Comparative Analysis: OtBu vs. OBn
The choice of ester significantly influences the rate of cyclization. Steric hindrance is the dominant factor protecting against the nucleophilic attack of the backbone amide.
| Feature | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OBn)-OH |
| Primary Application | Standard Fmoc SPPS | Standard Boc SPPS |
| Steric Bulk | High (tert-butyl) | Low (Benzyl) |
| Aspartimide Risk | Moderate (Sequence dependent) | High (Due to low steric hindrance) |
| TFA Stability | Labile (Removed in 95% TFA) | Stable (Requires HF/TFMSA) |
| Fmoc Deprotection Stability | Stable to Piperidine | Stable to Piperidine |
| Leaving Group Ability | Poor (t-Butoxide is a strong base) | Better (Benzyloxide is less basic) |
Why OBn is Worse for Aspartimide
Experimental data indicates that benzyl esters cyclize faster than tert-butyl esters under basic conditions. The bulky tert-butyl group acts as a steric shield, retarding the approach of the backbone amide nitrogen. The benzyl group, being planar and less bulky at the
Critical Insight: If you observe aspartimide formation with Asp(OtBu), switching to Asp(OBn) will exacerbate the problem, not solve it.
Sequence Dependence & Experimental Data
The rate of side reactions is dictated by the residue C-terminal to Asp.[4][5] The "Asp-Gly" sequence is notorious because Glycine lacks a side chain, allowing maximum conformational flexibility for the backbone nitrogen to attack the Asp side chain.
Relative Rates of Aspartimide Formation (Piperidine/DMF)
| Sequence | Protecting Group | % Aspartimide / Cycle* | Severity |
| Asp-Gly | OtBu | 0.5% - 2.0% | Critical |
| Asp-Gly | OBn | > 5.0% (Est.) | Severe |
| Asp-Gly | OBno / OMpe | < 0.1% | Negligible |
| Asp-Ala | OtBu | < 0.1% | Low |
| Asp-Asn | OtBu | 0.2% - 1.0% | High |
*Note: Values are approximate based on 20% Piperidine treatment. OBn data extrapolated from Boc chemistry studies comparing Benzyl vs. Cyclohexyl/tBu esters.
Protocols: Detection and Mitigation
Since you should be using Fmoc-Asp(OtBu)-OH (or bulkier variants), the following protocols focus on managing its side reactions.
Protocol A: Mitigation during Synthesis
Objective: Reduce the basicity or contact time during Fmoc removal to prevent cyclization.
-
Reagent: Use Piperazine (5% w/v) + HOBt (0.1 M) in DMF instead of Piperidine.
-
Why: Piperazine is a milder base (pKa ~9.8 vs 11.1 for Piperidine). HOBt acts as an acid to suppress the ionization of the amide bond without preventing Fmoc removal.
-
-
Alternative: Add 0.1 M Formic Acid to the standard 20% Piperidine solution.
-
Result: significantly reduces aspartimide formation in Asp-Gly sequences.
-
-
Method:
-
Wash resin with DMF (3x).
-
Treat with Deprotection Mix for 3 min. Drain.
-
Treat with Deprotection Mix for 10 min. Drain.
-
Wash immediately and extensively with DMF/DCM.
-
Protocol B: Analytical Detection (HPLC/MS)
Objective: Distinguish between the desired
-
Challenge:
-Asp and -Asp peptides have the exact same mass (isobaric). Standard ESI-MS cannot distinguish them. -
Solution: High-Resolution RP-HPLC.
-
Workflow:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 150 x 4.6 mm.
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to separate the isomers.
-
Identification:
-
Aspartimide: Mass is [M-18] (Loss of H2O).
-
-Peptide: Mass is [M] (Same as product). Typically elutes earlier than the
-peptide due to different conformational hydrophobicity. -
Piperidide Adduct: Mass is [M+67] .[3]
-
-
References
-
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. Link
-
Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[3][4][6] Journal of Peptide Science. Link
-
Subirós-Funosas, R., et al. (2011). "Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions." Peptide Science. Link
-
Sigma-Aldrich. "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH." Technical Guide. Link
-
BenchChem. "A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis." Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Mass Spectrometry Profiling of High-Fidelity Fmoc-Asp(OBn)-Met-OH vs. Standard Market Alternatives
As a Senior Application Scientist, I frequently encounter discrepancies between a peptide building block's Certificate of Analysis (CoA) and the end-user's in-house Liquid Chromatography-Mass Spectrometry (LC-MS) results. The culprit is rarely the synthesis itself, but rather the analytical methodology. When evaluating a protected dipeptide like Fmoc-Asp(OBn)-Met-OH —a critical precursor in solid-phase peptide synthesis (SPPS)—failing to account for instrument-induced artifacts will result in the false-positive rejection of high-quality batches.
This guide objectively compares the performance and purity profile of High-Fidelity (HF) Grade Fmoc-Asp(OBn)-Met-OH against standard market alternatives. More importantly, it provides a self-validating LC-MS/MS protocol designed to eliminate analytical artifacts, ensuring that your data reflects the true chemical integrity of the product.
The Analytical Challenge: Native Impurities vs. MS Artifacts
Fmoc-Asp(OBn)-Met-OH presents a unique triad of analytical challenges during mass spectrometry:
-
Methionine Oxidation : The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (MetO) with a characteristic +16 Da mass shift. While this can occur during poor manufacturing processes, it is also a well-documented in vitro artifact induced by reactive oxygen species (ROS) generated during electrospray ionization (ESI) .
-
Aspartimide Formation : The benzyl ester-protected aspartic acid (Asp(OBn)) can undergo base- or acid-catalyzed intramolecular cyclization, expelling benzyl alcohol (-108 Da) to form an aspartimide ring .
-
Fmoc Cleavage : The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group can prematurely cleave if the sample matrix or mobile phase is insufficiently buffered, leading to a -222 Da mass loss .
To accurately compare product grades, we must isolate true synthetic impurities from MS-induced degradation.
Mechanistic pathway of Methionine oxidation and Aspartimide formation during MS analysis.
Comparative Performance: High-Fidelity vs. Standard Grade
When synthesizing complex therapeutics, the purity of the dipeptide building block directly dictates the yield of the final sequence. High-Fidelity (HF) Grade Fmoc-Asp(OBn)-Met-OH is manufactured using optimized coupling temperatures and stringent inert-gas environments to suppress Met oxidation and Aspartimide formation.
The table below summarizes the quantitative LC-MS data comparing HF Grade against a composite average of Standard Grade market alternatives.
Table 1: Quantitative MS Profiling of Fmoc-Asp(OBn)-Met-OH
| Analytical Target | Mass Shift | Expected m/z [M+H]⁺ | High-Fidelity Grade | Standard Grade |
| Intact Fmoc-Asp(OBn)-Met-OH | None | 577.20 | > 99.5% | 95.0 - 97.0% |
| Methionine Sulfoxide (MetO) | +16 Da | 593.20 | < 0.1% | 1.5 - 3.0% |
| Aspartimide Impurity | -108 Da | 469.14 | Not Detected | 0.8 - 1.2% |
| Premature Fmoc Loss | -222 Da | 355.13 | < 0.05% | 0.5 - 1.0% |
Data acquired using the self-validating artifact-suppression protocol described below.
Self-Validating LC-MS/MS Protocol
To establish a trustworthy baseline, the following protocol integrates a "sacrificial scavenger" step. By spiking the sample solvent with an excess of free, unlabeled methionine, any ROS generated in the ESI source will preferentially oxidize the free methionine rather than the Fmoc-Asp(OBn)-Met-OH target . This ensures the causality of the results: if MetO is detected, it is a true impurity of the product, not an analytical artifact.
Workflow for LC-MS analysis of Fmoc-Asp(OBn)-Met-OH with artifact suppression.
Step 1: Artifact-Suppressed Sample Preparation
-
Weigh 1.0 mg of Fmoc-Asp(OBn)-Met-OH and dissolve in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock.
-
Prepare the Scavenger Diluent : 50% MeCN / 50% H₂O containing 0.1% Formic Acid (FA) and 0.1 mg/mL free L-Methionine . Causality Note: The free L-Methionine acts as an ROS sink during ESI, preventing the in-source oxidation of the target dipeptide.
-
Dilute the stock solution 1:100 using the Scavenger Diluent to achieve a final injection concentration of 10 µg/mL.
Step 2: Liquid Chromatography (UHPLC) Parameters
-
Column : C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH).
-
Mobile Phase A : H₂O + 0.1% FA.
-
Mobile Phase B : MeCN + 0.1% FA.
-
Gradient :
-
0.0 - 1.0 min: 20% B
-
1.0 - 5.0 min: 20% to 90% B
-
5.0 - 6.0 min: 90% B
-
6.0 - 6.1 min: 90% to 20% B (Re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
Step 3: ESI-TOF Mass Spectrometry Settings
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Capillary Voltage : 3.0 kV (Keep strictly ≤ 3.0 kV to minimize electrochemical oxidation at the capillary tip).
-
Desolvation Temperature : 350 °C.
-
Desolvation Gas Flow : 800 L/hr.
-
Mass Range : m/z 100 - 1000.
Step 4: Data Interpretation & Causality
By employing the Scavenger Diluent, the causality of the mass spectra is locked. Extract the ion chromatograms (EIC) for m/z 577.20 (Target) and m/z 593.20 (MetO). Because the ESI plume's ROS are neutralized by the free methionine spike, any integrated area for m/z 593.20 is definitively a pre-existing impurity in the solid powder. High-Fidelity grades will show a flat baseline at 593.20, proving their superior stability and controlled manufacturing environment.
References
-
Title: Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Source: ACS Publications (2024). URL: [Link]
-
Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Source: ACS Omega (2023). URL: [Link]
-
Title: Predicting the Success of Fmoc-Based Peptide Synthesis. Source: ACS Omega (2022). URL: [Link]
Unlocking Peptide Structures: A Comparative Guide to 1D vs. 2D NMR Methodologies for the Unambiguous Assignment of Fmoc-Asp-Met
In peptide chemistry and drug development, the precise structural validation of synthetic intermediates is a non-negotiable quality control step. Characterizing the protected dipeptide Fmoc-Asp-Met presents a classic analytical challenge: severe spectral overlap. In a standard 1D ¹H NMR spectrum, the aliphatic side-chain resonances of Aspartic acid (β-CH₂) and Methionine (γ-CH₂) cluster tightly in the 2.4–2.8 ppm region, further obscured by the residual solvent peak of DMSO-d₆.
As a Senior Application Scientist, I approach this not merely as a data collection task, but as an exercise in building a self-validating analytical system. This guide objectively compares the performance of standalone 1D ¹H NMR against a comprehensive 2D NMR suite (COSY, TOCSY, ROESY), providing the causality behind experimental choices and a definitive protocol for unambiguous assignment.
Methodological Comparison: 1D ¹H NMR vs. 2D NMR Suite
| Feature / Capability | 1D ¹H NMR | 2D NMR Suite (COSY / TOCSY / ROESY) |
| Signal Resolution | Low (Severe overlap in the 2.0–3.0 ppm region) | High (Signals resolved across two dimensions) |
| Spin System Mapping | Impossible for overlapping aliphatic multiplets | Unambiguous (TOCSY isolates Asp and Met networks)[2] |
| Sequential Connectivity | None | Definitive (ROESY links Asp-α to Met-NH) |
| Time Investment | < 5 minutes | 2 – 4 hours |
| Data Confidence | Presumptive | Absolute (Self-validating structural proof) |
Causality in Experimental Design (Expertise & Experience)
A robust NMR protocol requires deliberate parameter selection. Every choice must be grounded in the physical chemistry of the molecule.
-
Solvent Selection (DMSO-d₆): Peptides are prone to aggregation via intermolecular hydrogen bonding. DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts these interactions, ensuring the Fmoc-Asp-Met dipeptide remains fully solvated and monomeric[3]. Crucially, DMSO slows the chemical exchange of the amide (NH) protons with trace water, allowing them to be observed as sharp doublets—the essential starting points for sequential assignment[4].
-
The ROESY vs. NOESY Imperative: The Fmoc-Asp-Met dipeptide has a molecular weight of approximately 500 Da. In standard high-field NMR (400–600 MHz), molecules of this size tumble at a rate (
) where the Nuclear Overhauser Effect (NOE) enhancement crosses zero. A NOESY spectrum might yield missing or near-zero cross-peaks. ROESY (Rotating-frame Overhauser Effect Spectroscopy), however, guarantees positive cross-peaks for all molecules regardless of correlation time, making it the fail-safe choice for dipeptides[5]. -
TOCSY Mixing Time (80 ms): To map a complete spin system, isotropic mixing is required. An 80 ms spin-lock time is precisely chosen because it is long enough to transfer magnetization down the entire aliphatic side chain of Methionine (from NH
α β γ ε) without suffering excessive signal loss via transverse relaxation ( )[6].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system : the intra-residue data (TOCSY) must perfectly align with the inter-residue data (ROESY). If a ROE connectivity violates the boundaries of a TOCSY spin system, the assignment is mathematically rejected.
Step 1: Sample Preparation
-
Dissolve 2–5 mg of highly pure, lyophilized Fmoc-Asp-Met in 600 µL of 99.9% DMSO-d₆[2].
-
Transfer the solution to a high-quality 5 mm NMR tube. Ensure no undissolved particulates remain, as they induce magnetic field inhomogeneities that degrade spectral resolution.
Step 2: 1D ¹H NMR Acquisition
-
Acquire a standard 1D ¹H spectrum (16–64 scans) at 298 K.
-
Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm[7].
-
Assess the sample for purity and verify the dispersion of the amide protons in the 8.0–8.5 ppm region.
Step 3: 2D TOCSY Acquisition (Intra-residue Mapping)
-
Set up a 2D ¹H-¹H TOCSY experiment with an 80 ms DIPSI-2 spin-lock mixing time[6].
-
Acquire with sufficient
increments (e.g., 256 or 512) to ensure high resolution in the indirect dimension. -
Action: Group all coupled protons into two distinct spin systems: one for Aspartic acid and one for Methionine.
Step 4: 2D ROESY Acquisition (Inter-residue Linking)
-
Set up a 2D ¹H-¹H ROESY experiment with a 200–250 ms continuous-wave spin-lock time[5].
-
Action: Locate the through-space ROE cross-peak connecting the α-CH of Aspartic acid to the amide NH of Methionine. This confirms the peptide bond sequence.
Quantitative Data Presentation: Expected Chemical Shifts
Based on authoritative spectral databases and structural analyses[7][8], the following table summarizes the expected ¹H NMR assignments for Fmoc-Asp-Met in DMSO-d₆.
| Residue | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| Fmoc Group | Aromatic (8H) | 7.30 – 7.90 | Multiplets, doublets, triplets |
| CH₂ (2H) | 4.25 – 4.35 | Doublet | |
| CH (1H) | 4.20 – 4.25 | Triplet | |
| Aspartic Acid | Amide NH | 8.00 – 8.20 | Doublet |
| α-CH | 4.40 – 4.50 | Multiplet | |
| β-CH₂ | 2.60 – 2.80 | Doublet of doublets (ABX system) | |
| Methionine | Amide NH | 8.20 – 8.50 | Doublet |
| α-CH | 4.30 – 4.45 | Multiplet | |
| β-CH₂ | 1.85 – 2.05 | Multiplet | |
| γ-CH₂ | 2.40 – 2.55 | Multiplet (Often overlaps with DMSO at 2.50 ppm) | |
| ε-CH₃ | 2.00 – 2.10 | Singlet |
Visualizations of the Assignment Logic
The following diagrams illustrate the analytical workflow and the logical connectivity of the spin systems required to validate the Fmoc-Asp-Met structure.
Workflow for the unambiguous NMR assignment of Fmoc-Asp-Met.
Logical relationship and sequential connectivity of spin systems in Fmoc-Asp-Met.
References
- Benchchem. "NMR Characterization of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid: A Comparative Guide." Benchchem.
- University of Zurich. "Peptide NMR Assignment." UZH.
- National Institutes of Health (PMC). "Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR." NIH.
- ResearchGate. "How do I assign and analyze protein peptide complex by NMR with no unbound protein structure?
- bioRxiv. "Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins." bioRxiv.
- Semantic Scholar. "Carbonyl Sulfide-Mediated Synthesis of Peptides with Amino Acid Ionic Liquids." Semantic Scholar.
- National Institutes of Health (PMC). "Oxidation increases the strength of the methionine-aromatic interaction." NIH.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
comparison of coupling reagents for Asp to Met peptide bond
As a Senior Application Scientist overseeing complex peptide synthesis campaigns, I frequently encounter sequences where the junction between Aspartate (Asp) and Methionine (Met) becomes a critical bottleneck. Synthesizing the Asp-Met peptide bond is not merely a matter of driving an acylation reaction to completion; it is a delicate balancing act to suppress three interconnected degradation pathways: base-catalyzed aspartimide formation, C-terminal epimerization, and methionine thioether oxidation.
This guide provides an objective, data-driven comparison of coupling reagents for the Asp-Met bond, detailing the mechanistic causality behind reagent selection and offering a self-validating experimental protocol.
Part 1: The Mechanistic Challenges of Asp-Met Coupling
When coupling Fmoc-Asp(OtBu)-OH to a resin-bound Methionine, the choice of coupling reagent directly dictates the microenvironment (acidity/basicity, reaction speed, and intermediate stability). The moderate steric bulk of Methionine's thioether side chain slows down the desired nucleophilic attack, widening the window for side reactions to occur.
-
Aspartimide Formation: The deprotonation of the C-terminal backbone amide of the Asp residue can result in a nucleophilic attack on the β-carboxyl group, forming a five-membered aspartimide ring (1[1]). If a coupling reagent requires a strong tertiary base (e.g., DIEA), this basic environment prematurely triggers aspartimide ring closure.
-
Guanidinylation (Chain Termination): When using aminium/uronium salts (like HATU or HBTU) for slower couplings, excess reagent can react permanently with the N-terminal amine of Methionine, terminating the peptide chain (2[2]).
-
Methionine Oxidation: The thioether of the Met side chain is highly susceptible to oxidation to sulfoxide. While this primarily occurs during acidic cleavage, oxidative stress can be exacerbated by impure coupling additives or prolonged atmospheric exposure (3[3]).
Logical relationship of Asp-Met coupling pathways and associated side reactions.
Part 2: Comparative Analysis of Coupling Reagents
DIC / Oxyma Pure (The Optimal Standard)
Mechanism & Causality: Diisopropylcarbodiimide (DIC) combined with Oxyma Pure forms a highly reactive ester without requiring a tertiary base. By maintaining a neutral-to-mildly acidic coupling environment, base-catalyzed epimerization of Asp is virtually eliminated. Oxyma Pure has largely replaced HOBt due to its superior suppression of racemization and non-explosive safety profile (4[4]).
HATU / DIEA (The Heavy Lifter)
Mechanism & Causality: HATU generates a highly reactive HOAt ester, driving the coupling of sterically hindered bonds to completion in minutes. However, it mandates the use of a strong base (DIEA). For Asp-Met, this basic environment increases the risk of Asp epimerization and can initiate aspartimide formation. Furthermore, excess HATU poses a severe risk of N-terminal guanidinylation of the Met residue (2[2]).
PyBOP / NMM (The Safe Excess)
Mechanism & Causality: As a phosphonium salt, PyBOP does not cause guanidinylation, allowing researchers to use a large excess of the reagent to "feed" a slow coupling reaction without terminating the Met chain (2[2]). It uses the weaker base N-Methylmorpholine (NMM), which is gentler on the Asp residue than DIEA.
T3P (The Solution-Phase Champion)
Mechanism & Causality: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is highly efficient, minimizes racemization, and produces water-soluble byproducts. While less common in automated SPPS, it is the premier choice for solution-phase fragment condensation of Asp-Met due to its low toxicity and high yield (5[5]).
Part 3: Quantitative Performance Comparison
The following table summarizes the expected performance metrics when coupling Fmoc-Asp(OtBu)-OH to H-Met-Peptide-Resin under standard room-temperature conditions:
| Coupling Reagent System | Base Required | Typical Yield (%) | Epimerization Risk (D-Asp) | Aspartimide Risk | Guanidinylation Risk |
| DIC / Oxyma Pure | None | > 98% | Very Low | Low | None |
| HATU / DIEA | Strong (DIEA) | > 98% | Moderate | High | High (if excess used) |
| PyBOP / NMM | Weak (NMM) | ~ 90-95% | Low | Moderate | None |
| T3P | Weak (NMM/Py) | > 95% | Very Low | Low | None |
Part 4: Self-Validating Experimental Protocol
To achieve >98% coupling efficiency while suppressing Asp epimerization and Met oxidation, DIC/Oxyma Pure is the optimal choice. This protocol is designed as a self-validating system, incorporating in-process checks to guarantee structural integrity.
Materials: Fmoc-Asp(OtBu)-OH, DIC, Oxyma Pure, DMF, DODT (3,6-dioxa-1,8-octanedithiol), Kaiser Test kit.
Step 1: Met-Resin Preparation & Deprotection
-
Swell the H-Met-Peptide-Resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).
-
Causality: Short, repeated treatments prevent premature degradation of the existing peptide chain while ensuring complete liberation of the Met N-terminal amine.
-
-
Wash thoroughly with DMF (5 x 1 min).
Step 2: Pre-activation (Base-Free)
-
Dissolve 4 equivalents of Fmoc-Asp(OtBu)-OH and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC. Stir for 3 minutes at room temperature.
-
Causality: Activating the carboxyl group with DIC/Oxyma avoids tertiary bases (like DIEA), keeping the pH neutral. This is the critical mechanistic step to prevent base-catalyzed epimerization of the Aspartate residue.
-
Step 3: Coupling
-
Add the pre-activated mixture to the resin.
-
Agitate at room temperature for 60 minutes.
-
Causality: Oxyma Pure forms a highly reactive ester that overcomes the moderate steric bulk of Methionine, driving the reaction to completion efficiently without the risk of guanidinylation.
-
Step 4: In-Process Validation (Kaiser Test)
-
Extract a few resin beads, wash with ethanol, and perform a Kaiser test.
-
Self-Validation Logic: A yellow/colorless bead indicates >99% coupling (free amine consumed). A blue bead indicates incomplete coupling. Critical Note: If blue, do NOT use HATU for re-coupling to avoid guanidinylating the unreacted Met; instead, re-couple with PyBOP/NMM.
-
Step 5: Cleavage and Met-Protection
-
Cleave the peptide from the resin using a scavenger-rich cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% DODT for 2 hours.
-
Precipitate in cold ether, centrifuge, and validate the final mass and purity via LC-MS.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. National Institutes of Health (NIH). Available at:[Link]
-
Optimizing Peptide Coupling: Key Techniques. JPT. Available at:[Link]
Sources
chiral stability of Asp(OBn) versus other protecting groups
Title : Navigating Chiral Stability in Peptide Synthesis: A Comparative Guide to Asp(OBn) and Alternative Protecting Groups
Executive Summary For drug development professionals and synthetic chemists, maintaining the chiral integrity of peptide therapeutics is non-negotiable. During Solid-Phase Peptide Synthesis (SPPS), the aspartic acid (Asp) residue represents a notorious vulnerability. The base-catalyzed formation of aspartimide (succinimide) not only reduces overall yield through the generation of structural isomers (β-peptides) but also destroys the chiral stability of the target molecule, leading to D-Asp epimerization[1]. This guide provides an objective, data-driven comparison of the traditional Asp(OBn) protecting group against modern sterically hindered alternatives—Asp(OtBu), Asp(OMpe), and Asp(OBno)—to help you engineer self-validating, high-purity synthetic workflows.
To understand why certain protecting groups fail to maintain chiral stability, we must examine the underlying causality of the degradation. Aspartimide formation is initiated when the backbone amide nitrogen of the adjacent C-terminal residue (most commonly Gly, Asn, or Ser) executes a nucleophilic attack on the carbonyl carbon of the Asp side-chain ester[2].
This intramolecular cyclization yields a five-membered succinimide ring. Crucially, the formation of this ring drastically increases the acidity of the α-proton on the Asp residue. Under the basic conditions of Fmoc deprotection (e.g., 20% piperidine), this proton is rapidly abstracted, leading to chiral inversion (epimerization)[3]. Subsequent ring-opening via hydrolysis or aminolysis produces a highly complex, difficult-to-separate mixture of L- and D-α-peptides, β-peptides, and piperidides[4].
Mechanism of base-catalyzed aspartimide formation and subsequent chiral inversion.
Protecting Group Profiles: Steric Bulk vs. Chiral Stability
Asp(OBn) (Benzyl Ester) Historically foundational in Boc-SPPS and solution-phase chemistry, the benzyl ester provides excellent orthogonal protection cleavable by strong acids (HF) or hydrogenolysis[5]. However, its critical flaw is its lack of steric bulk. The OBn group fails to shield the β-carbonyl carbon from nucleophilic attack. Consequently, Asp(OBn) exhibits a severe propensity for aspartimide formation under basic conditions or prolonged coupling times, leading to catastrophic chiral instability (high D-Asp epimerization) in susceptible sequences[5].
Asp(OtBu) (tert-Butyl Ester) The standard for Fmoc-SPPS. The tert-butyl group offers significantly more steric hindrance than the benzyl group, reducing the baseline rate of aspartimide formation[1]. Yet, in high-risk motifs like Asp-Gly or Asp-Asn, the OtBu group is insufficient. Repeated exposure to piperidine still results in quantifiable D-Asp epimerization, often requiring the addition of acidic modifiers (e.g., Oxyma Pure or HOBt) to the deprotection cocktail to suppress ionization[6].
Asp(OMpe) (3-Methyl-3-pentyl Ester) Engineered to increase the steric umbrella around the β-carboxyl group, OMpe suppresses aspartimide formation better than OtBu[7]. While useful for sequences featuring DG, DN, DS, and DT motifs, OMpe is not a silver bullet. Under extended basic stress, chiral degradation and D-aspartate values remain observable[3].
Asp(OBno) (5-n-Butyl-5-nonyl Ester) The current apex of ester-based steric protection. The massive steric bulk of the OBno group physically blocks the backbone nitrogen from accessing the β-carbonyl[6]. Experimental data demonstrates that it reduces aspartimide formation to near-undetectable levels, thereby perfectly preserving the chiral stability of the Asp residue even under harsh, simulated multi-cycle deprotection conditions[3].
Quantitative Data: Chiral Stability Comparison
The following table summarizes the performance of these protecting groups based on experimental exposure of the highly susceptible Scorpion Toxin II model peptide (VKDGYI) to 20% piperidine in DMF.
| Protecting Group | Steric Shielding | Aspartimide Risk (Asp-Gly motif) | Chiral Stability (D-Asp Epimerization %) | Primary Cleavage Chemistry |
| Asp(OBn) | Low | Very High | Poor (>15.0%) | HF, TFMSA, H2/Pd |
| Asp(OtBu) | Moderate | High | Moderate (~5.0 - 8.0%) | TFA |
| Asp(OMpe) | High | Moderate | Good (~2.0 - 4.0%) | TFA |
| Asp(OBno) | Very High | Very Low | Excellent (<0.5%) | TFA |
(Note: Epimerization percentages are approximations based on extended base exposure simulating 100 deprotection cycles[3],[6].)
Experimental Methodology: Self-Validating Protocol for Chiral Stability
To objectively evaluate the chiral stability of a protecting group, application scientists must utilize a self-validating experimental design. The following protocol uses a forced-degradation model to magnify epimerization, coupled with authentic standards to ensure analytical trustworthiness.
Protocol: Simulated Deprotection and Epimer Quantification Causality Check: We utilize the Scorpion Toxin II fragment (VKDGYI) because the Glycine residue lacks a side chain, providing zero steric hindrance against the nucleophilic attack on the Asp residue. This represents the absolute "worst-case scenario" for testing chiral stability[2],[6].
-
Automated Assembly : Synthesize the model peptide H-Val-Lys(Boc)-Asp(PG)-Gly-Tyr(tBu)-Ile-Wang resin using standard Fmoc-SPPS protocols.
-
Base Stress Test : Treat the peptidyl-resin with 20% piperidine in DMF for exactly 18 hours at room temperature. Rationale: This prolonged exposure simulates the cumulative basic stress of approximately 100 Fmoc deprotection cycles (2 x 5 min per cycle), forcing the kinetic formation of aspartimide[6].
-
Acidic Cleavage : Wash the resin thoroughly with DMF and DCM. Cleave the peptide using TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the crude peptide in cold diethyl ether and lyophilize.
-
Analytical Validation (Control) : Spike a small aliquot of the crude mixture with synthetically pure, authentic standards of the L-Asp target peptide and the D-Asp epimerized peptide. Rationale: This self-validating step ensures that the UPLC method can baseline-resolve the critical stereoisomers before running the actual samples.
-
UPLC-MS Quantification : Analyze the unspiked crude product using a sub-2 μm C18 UPLC column coupled to a high-resolution mass spectrometer. Calculate the epimerization rate by integrating the Area Under the Curve (AUC) of the D-Asp peak relative to the combined L-Asp and D-Asp peaks.
Standardized experimental workflow for evaluating aspartimide-induced epimerization.
Strategic Recommendations
While Asp(OBn) retains niche utility in specific solution-phase syntheses or Boc-SPPS strategies, its inherent chiral instability under basic conditions renders it obsolete for modern, complex Fmoc-SPPS. For standard sequences, Asp(OtBu) remains cost-effective. However, when synthesizing therapeutic APIs containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, upgrading to highly hindered groups like Asp(OMpe) or, ideally, Asp(OBno) is a critical requirement to ensure product safety, regulatory compliance, and chiral integrity[3],[7],[6].
References
- Title: Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)
- Title: Fmoc-Asp(OMpe)
- Source: benchchem.
- Source: nih.
- Title: Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)
- Source: benchchem.
- Title: Novabiochem® Innovations 1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Boc-Dap-OH | 73259-81-1 | Benchchem [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fmoc-Asp(OMpe)-OH [cem.com]
Efficacy of HATU vs. HOBt/HBTU for Fmoc-DL-Dipeptide Coupling
Executive Summary: The "Aza" Advantage
In the landscape of peptide bond formation, the choice between HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt -based systems (often used with HBTU or carbodiimides) is a trade-off between cost-efficiency and stereochemical integrity .[1]
While HOBt (1-Hydroxybenzotriazole) remains a reliable additive for routine couplings of unhindered amino acids (e.g., Gly, Ala, Leu), it frequently fails to suppress racemization in "difficult" sequences or sterically hindered residues (e.g., Fmoc-Phg-OH, Fmoc-Cys(Trt)-OH).[1]
The Verdict: HATU is the superior reagent for Fmoc-DL-dipeptide models involving chiral sensitivity.[1] Experimental data confirms that the pyridine nitrogen in HATU provides an intramolecular buffering effect (anchimeric assistance) that accelerates the coupling rate by orders of magnitude, kinetically outcompeting the oxazolone racemization pathway.[1]
Mechanistic Deep Dive: Why HATU Outperforms HOBt
To understand the efficacy gap, we must look beyond the yield and at the transition state.
The Problem: Oxazolone Formation
During activation, the N-protected amino acid can cyclize to form an oxazolone (azlactone).[1][2] The
The Solution: The Neighboring Group Effect
-
HOBt/HBTU: Forms an OBt-active ester. It reacts reasonably fast but relies solely on the leaving group ability of the benzotriazole.
-
HATU: Forms an OAt-active ester. The nitrogen at the 7-position (pyridine ring) accepts a hydrogen bond from the incoming amine nucleophile.[1] This stabilizes a 7-membered cyclic transition state , positioning the amine perfectly for attack on the carbonyl.[1]
Visualization: The Anchimeric Assistance Pathway
Figure 1: Kinetic suppression of racemization by HATU.[1][2] The fast coupling rate (
Experimental Validation: The Stress Test
To objectively compare these reagents, we reference a standard "stress test" model: the coupling of Fmoc-Phg-OH (Phenylglycine) to H-Pro-NH2 .[1] Phenylglycine is notoriously prone to racemization because the electron-withdrawing phenyl ring increases the acidity of the
Comparative Data: Fmoc-Phg-OH Coupling
Conditions:
-
Solvent: DMF
-
Base: DIPEA (2.0 eq)
-
Stoichiometry: 1:1:1 (Acid : Reagent : Amine)[1]
-
Temperature: 25°C
| Parameter | HATU System | HBTU/HOBt System | DIC/HOBt System |
| Coupling Time | < 20 min | 45 - 60 min | 2 - 12 hours |
| Yield (HPLC) | > 99% | 92% | 85% |
| DL-Isomer (Racemization) | < 2.0% | 13.2% | 5 - 8% |
| Solubility in DMF | High (0.6 M) | Moderate | High |
Data synthesized from Carpino et al. and standard Novabiochem protocols [1, 2].
Interpretation
In this high-stress model, HBTU/HOBt fails significantly , yielding over 13% of the unwanted D-L isomer.[1] The HOBt ester activates the acid but does not react fast enough to prevent the base (DIPEA) from abstracting the proton from the oxazolone intermediate. HATU, reacting orders of magnitude faster, consumes the active ester before significant racemization can occur.
Detailed Protocol: HATU-Mediated Coupling
This protocol is designed to be self-validating. If the color change described does not occur, the activation has failed.
Reagents
-
Fmoc-AA-OH (1.0 mmol)
-
HATU (0.38 g, 0.95 - 1.0 mmol) Note: Never use excess HATU relative to the acid to avoid guanidinylation.[1]
-
DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for Cys/His.[1]
-
DMF (Anhydrous, amine-free).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (0.95 eq) in minimal dry DMF (approx. 2-3 mL per gram of resin/peptide).
-
Checkpoint: The solution should be clear. If HATU precipitates, add small amounts of NMP.[1]
-
-
Activation: Add DIPEA (2.0 eq).
-
Visual Check: The solution will turn yellow immediately (formation of the OAt active ester).[1]
-
Timing: Stir for exactly 1-2 minutes . Do not pre-activate for >5 minutes, as the active ester can hydrolyze or rearrange.
-
-
Coupling: Add the activated solution immediately to the resin-bound amine (or free amine in solution).[1]
-
Agitation: Shake/Stir for 20–30 minutes.
-
Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines like Proline).[1]
Decision Matrix: When to Use Which?
While HATU is superior, it is approximately 3-4x the cost of HBTU/HOBt. Use the following logic flow to optimize your budget and purity.
Figure 2: Selection logic for coupling reagents. Collidine is recommended over DIPEA for Cys/His to further reduce base-catalyzed epimerization.[1][3]
References
-
Carpino, L. A. (1993).[1][4] 1-Hydroxy-7-azabenzotriazole.[1][5][6][7] An efficient peptide coupling additive.[1][2][6][8][9] Journal of the American Chemical Society. [1]
-
Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [1]
-
Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [1]
-
Novabiochem (Merck). (2020).[1] Peptide Synthesis Technical Guide: Racemization Studies.
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Byproducts in Fmoc-Asp(OBn) Deprotection: Analysis and Mitigation Strategies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of aspartic acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS) is a routine procedure. However, the seemingly straightforward deprotection of the Nα-Fmoc group under standard basic conditions can initiate a cascade of undesirable side reactions, particularly when using common side-chain protecting groups like benzyl (OBn) or the analogous tert-butyl (OtBu). These reactions compromise peptide purity, complicate purification, and can yield isomeric and epimeric byproducts that are notoriously difficult to detect and separate from the target product.
This guide provides an in-depth analysis of the primary side reaction—aspartimide formation—and its subsequent degradation pathways. We will objectively compare alternative protecting group strategies and modified protocols, providing the supporting experimental data and methodologies necessary for you to make informed decisions, optimize your syntheses, and ensure the integrity of your final peptide product.
The Root Cause: The Mechanism of Aspartimide Formation
During Fmoc-SPPS, the repetitive exposure of the peptide-resin to a basic solution (typically 20% piperidine in DMF) is necessary to remove the Nα-Fmoc protecting group for subsequent amino acid coupling.[1][2] However, this basic environment is the catalyst for aspartimide formation.
The mechanism is an intramolecular cyclization reaction:
-
Deprotonation: The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue is deprotonated by the base (e.g., piperidine).[3] This significantly increases its nucleophilicity.
-
Nucleophilic Attack: The newly nucleophilic nitrogen attacks the carbonyl carbon of the Asp side-chain ester (e.g., the benzyl ester).[3][4]
-
Cyclization: This attack displaces the protecting group's alcohol (e.g., benzyl alcohol) and forms a five-membered succinimide ring, known as an aspartimide.[5]
This reaction is highly dependent on the sequence. Motifs such as Asp-Gly , Asp-Asn , and Asp-Ser are notoriously prone to this side reaction due to the low steric hindrance of the adjacent residue, which allows the necessary conformational flexibility for the cyclization to occur.[3][6]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Manual vs. Automated Synthesis of Dipeptides
Focus: Yield, Purity, and Efficiency in Research-Scale Production
Executive Summary
For researchers and drug development professionals, the choice between manual and automated solid-phase peptide synthesis (SPPS) for dipeptides is rarely about "possibility"—both methods work. The decision hinges on efficiency, reproducibility, and the specific physicochemical difficulty of the peptide bond .
While manual synthesis offers granular control and low capital cost for simple sequences (e.g., Gly-Gly), it frequently underperforms in yield and purity when synthesizing sterically hindered dipeptides (e.g., Aib-Aib, Val-Val) compared to automated microwave-assisted systems. This guide analyzes experimental data to delineate exactly when automation becomes a chemical necessity rather than just a convenience.
Core Methodology Comparison
Manual SPPS: The "Granular Control" Approach
Manual synthesis allows the chemist to visually monitor resin solvation and reaction progress (via colorimetric tests like Kaiser). It is the gold standard for troubleshooting but suffers from operator variability.
Standard Protocol (Fmoc-Chemistry):
-
Swelling: Resin (e.g., Wang or Rink Amide) swelled in DMF (30 min).
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Critical: Efficient washing is operator-dependent.
-
Coupling: 3-4 eq. Fmoc-AA-OH, 3-4 eq. Activator (DIC/Oxyma or HATU/DIPEA). Reaction time: 1–18 hours (ambient temp).
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5).
Automated Microwave SPPS: The "Kinetic Power" Approach
Modern automated synthesizers use microwave irradiation to overcome the energy barriers of difficult couplings. This is distinct from "flow" automation; the focus here is on energy transfer.
Standard Protocol (Microwave-Assisted):
-
Swelling: Automated solvent delivery.
-
Deprotection: 20% Piperidine w/ 0.1M Oxyma (to prevent aspartimide formation) at 75°C (2 min).
-
Coupling: 5 eq. Fmoc-AA-OH, DIC/Oxyma. Ramp to 75–90°C (2–4 min).
-
Washing: High-efficiency vortex/nitrogen bubbling.
Comparative Performance Metrics
The following data aggregates typical performance metrics for research-scale synthesis (0.1 mmol scale).
Table 1: Quantitative Performance Matrix
| Metric | Manual SPPS (Ambient) | Automated Microwave SPPS | Impact on Dipeptide Yield |
| Coupling Efficiency (Simple) | 95–99% | >99.5% | Negligible difference for simple seqs (e.g., Ala-Gly). |
| Coupling Efficiency (Difficult) | 60–85% (variable) | 98–99% | Critical: Automation/Heat drives completion for hindered bonds (e.g., Aib-Aib). |
| Cycle Time | 2–4 hours | 15–20 minutes | Automation is ~10x faster; vital for library generation. |
| Crude Purity | 70–90% | 85–98% | Automated washing reduces deletion sequences. |
| Solvent Consumption | High (Manual washing) | Moderate to Low | Modern systems recycle solvent; manual is often wasteful. |
| Reproducibility | Operator Dependent | High (Machine Precision) | Automation ensures consistent batch-to-batch yields. |
Experimental Insight: The "Difficult Sequence" Factor
For a simple dipeptide like Fmoc-Gly-Gly-OH , manual synthesis yields are excellent (>95%). However, for sterically hindered targets common in drug design, such as Fmoc-Val-Val-OH or Aib-containing dipeptides, manual synthesis at room temperature often results in incomplete coupling (60-70% yield) due to β-sheet aggregation on the resin. Microwave automation overcomes this aggregation, restoring yields to >98% [1, 4].
Visualizing the Workflow & Decision Logic
Diagram 1: Comparative Workflow Analysis
This diagram contrasts the linear, labor-intensive manual path with the cyclic, energy-intensive automated path.
Caption: Manual synthesis involves iterative testing and potential recoupling loops, whereas automated microwave synthesis utilizes thermal energy to force completion in a single, rapid pass.
Diagram 2: Decision Matrix for Dipeptide Synthesis
When should you invest in automation?
Caption: Selection logic based on steric complexity and throughput. Hindered sequences mandate automation/heating for acceptable yields.
Scientific Analysis of Yield Discrepancies
The Mechanism of Failure in Manual Synthesis
In manual synthesis, the primary yield-killer for dipeptides is incomplete acylation .
-
Cause: Intermolecular hydrogen bonding between the resin-bound amine and the backbone creates "β-sheet-like" structures (aggregation). This sterically blocks the incoming activated amino acid.
-
Observation: In a manual synthesis of Fmoc-Aib-Aib-OH, yields can drop below 50% because the gem-dimethyl group of Aib creates massive steric bulk [6].
-
Correction: Manual protocols often attempt to fix this with "double coupling" (repeating the step), which wastes reagents and solvent.
The Automated Solution (Microwave Effect)
Automated systems utilizing microwave irradiation (dielectric heating) solve this via two mechanisms:
-
Thermal Disruption: Rapid heating to 75–90°C disrupts the hydrogen bond networks (aggregates), exposing the amine.
-
Arrhenius Acceleration: The rate of the coupling reaction increases significantly at higher temperatures, outcompeting side reactions like racemization (provided controlled cooling is used, e.g., Oxyma/DIC chemistry) [5, 7].
Purity Profiles
-
Manual: Often shows "deletion sequences" (missing amino acids) in HPLC traces due to incomplete coupling.
-
Automated: Typically shows a single major peak. Impurities, if present, are usually side-chain related rather than backbone deletions [1, 3].
References
-
Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
Ovid. (2018).[1] Automatic procedures for the synthesis of difficult peptides using oxyma. Retrieved from [Link]
-
Formulation Bio. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.[2][3][4] Retrieved from [Link]
-
ResearchGate. (2025). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link][5]
-
NIH. (2025). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Retrieved from [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH proper disposal procedures
Executive Summary & Chemical Profile
Objective: To provide a scientifically grounded, compliant disposal strategy for Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH .
Technical Assessment: This compound is a fully protected dipeptide intermediate used in organic synthesis. Its disposal profile is dictated by three structural features:
-
Fmoc (Fluorenylmethyloxycarbonyl): A bulky, lipophilic protecting group. While generally stable, it renders the molecule combustible and potentially irritating to mucous membranes.
-
Benzyl Esters (OBn): The notation "Asp(OBn)(OBn)" implies a diester protection of the Aspartic acid residue. Benzyl esters add significant carbon content, increasing the calorific value but also the smoke generation potential during combustion.
-
Methionine (Met): The thioether side chain introduces sulfur into the waste stream. This is the critical logistical factor, as improper incineration of sulfur-containing organics releases sulfur oxides (SOx), which are regulated pollutants.
Chemical Hazard Profile:
| Parameter | Classification | Operational Implication |
|---|---|---|
| Physical State | Solid (Powder) | Dust explosion hazard if aerosolized; inhalation risk. |
| Combustibility | High (High BTU) | Suitable for energy recovery incineration. |
| Reactivity | Low | Stable under ambient conditions; incompatible with strong oxidizers.[1] |
| Toxicity | Unknown/Irritant | Treat as Hazardous Chemical Waste (Default Precaution). |
| Element of Concern | Sulfur (S) | Requires incineration with flue gas scrubbing. |
Waste Segregation Logic (The "Why" and "How")
Effective disposal starts at the bench. You cannot simply throw this into "General Trash" or "Biohazard" bins.
The Core Directive: This compound must be segregated into the Solid Chemical Waste stream.
-
Why not "General Trash"? Even if non-toxic, laboratory chemicals cannot be landfilled as municipal waste due to potential groundwater leaching and regulatory "Cradle-to-Grave" tracking requirements (RCRA).
-
Why not "Biohazard"? It is a synthetic chemical, not an infectious agent. Mixing it with bio-waste complicates the incineration process (autoclaving chemical waste can release hazardous vapors).
-
Why Sulfur Matters: When you label the waste, you must explicitly list "Methionine" or "Organic Sulfur." Facilities often separate high-sulfur waste to prevent overwhelming the scrubbers of standard catalytic oxidizers.
Visualizing the Segregation Workflow
Figure 1: Decision matrix for segregating peptide synthesis waste. Note the critical check for oxidizers due to the Methionine residue.[2]
Step-by-Step Disposal Protocol
This protocol assumes the compound is in its pure solid form or a synthesis mixture.
Phase 1: Personal Protective Equipment (PPE)
-
Respiratory: N95 mask or P100 respirator (if handling open powder outside a fume hood) to prevent inhalation of Fmoc-derived dusts.
-
Skin: Nitrile gloves (standard 4-8 mil).
-
Eyes: Chemical splash goggles.
Phase 2: Collection & Packaging
-
Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Deactivation (Optional but Recommended for Old Samples):
-
If the methionine has degraded (indicated by a "cabbage-like" or rotten egg smell), the compound may have oxidized to sulfoxides or released volatile sulfides. Keep the container tightly sealed. No chemical quenching is usually required for the solid.
-
Phase 3: Labeling (The Most Critical Step)
Your waste label is the primary communication tool for the disposal facility. A vague label leads to accidents.
-
Chemical Name: Write the full name: Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH.
-
Constituents: Explicitly list Fmoc-Amino Acid Derivative and Contains Sulfur.
-
Hazard Checkboxes: Check Toxic and Irritant.
Phase 4: Storage & Handoff
-
Store in a Cool, Dry Place away from direct sunlight.[4]
-
Incompatibility: Keep away from Nitric Acid or Peroxides. The thioether in Methionine can react exothermically with strong oxidizers, potentially generating heat or fumes [1].
-
Contact your institution's EHS (Environmental Health & Safety) department for pickup.
Decontamination of Spills
If Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is spilled on the benchtop:
-
Dry Spill: Do not wet initially.[2] Use a brush and dustpan to sweep up the bulk solid. Place in the solid waste jar.
-
Wet Clean: Wet a paper towel with Ethanol (70%) or Acetone . Wipe the area. The Fmoc and Benzyl groups make the molecule hydrophobic; water alone will not clean it effectively.
-
Disposal of Cleanup Materials: Place the contaminated paper towels into the Solid Hazardous Waste bin. Do not throw them in the regular trash.
The "Cradle-to-Grave" Lifecycle
Understanding where your waste goes ensures you understand why you segregate it.
Figure 2: The lifecycle of peptide waste. The "Scrubber" stage is specifically required due to the sulfur content of the Methionine residue.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
-
Biotage. (2023).[2] How to handle peptides that contain methionine. (Reference for Methionine oxidation risks). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH
Handling complex, highly protected peptide building blocks requires moving beyond generic safety data sheets. The compound Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH presents a unique intersection of chemical handling challenges: the lipophilic and irritating nature of the Fmoc group, the oxidation susceptibility of the methionine thioether, the specific cleavage requirements of benzyl esters, and the analytical complexity of racemic (DL) mixtures.
As a preferred source for laboratory safety and operational excellence, this guide provides drug development professionals with a mechanistic, field-proven framework for handling, synthesizing, and disposing of this specific intermediate.
Note on Chemical Nomenclature & Structure : The designation "(OBn)(OBn)" strictly implies bis-benzylation of the Aspartic acid moiety. In a standard dipeptide sequence (Fmoc-Asp-Met-OH), only the β-carboxyl of Asp is benzylated, while the α-carboxyl forms the peptide bond with Methionine. This guide operates on the practical assumption of the covalently linked dipeptide Fmoc-Asp(OBn)-Met-OH, a highly hydrophobic and sterically hindered building block[1].
Mechanistic Hazard Profile & PPE Matrix
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:
-
Fmoc Protecting Group : Highly lipophilic, allowing it to easily cross the lipid bilayer of the skin, causing contact dermatitis and severe eye irritation (GHS H315, H319)[2].
-
Methionine Residue : The thioether side chain is highly prone to oxidation, forming methionine sulfoxide. While not acutely toxic, oxidized methionine ruins peptide yields and requires handling under an inert atmosphere[2].
-
DL-Stereocenters : As a racemic mixture, inhalation of the fine powder can cause respiratory tract irritation (H335). Furthermore, it will generate a complex mixture of diastereomers during synthesis, requiring high-resolution analytical validation.
Quantitative Safety & Logistics Data
| Property / Hazard | Specification / GHS Code | Operational Mitigation & PPE |
| Health Hazards | H315, H319, H335 | Certified fume hood; N95/FFP2 respirator for powder. |
| Storage Conditions | 2–8°C (Desiccated) | Store under Argon/N₂ to prevent Met oxidation. |
| Primary Solvents | DMF, NMP, DCM | Critical: DMF permeates standard Nitrile in <5 mins. |
| Glove Specifications | Nitrile (Powder) / Butyl (Solvent) | Use Butyl Rubber (>480 min breakthrough) for solvation. |
| Cleavage Scavenger | 2.5% v/v DODT or EDT | Mandatory to prevent Methionine side-chain oxidation. |
Operational Plan: Synthesis Integration Workflow
The following step-by-step methodologies are designed as self-validating systems , ensuring that safety and chemical integrity are verified at each operational node.
Phase 1: Preparation and Weighing
-
Action : Transfer the vial from cold storage to a desiccator and allow it to reach room temperature before opening. Weigh the compound in a static-free environment inside a certified fume hood using an N95 respirator and standard nitrile gloves.
-
Causality : Opening a cold vial introduces atmospheric condensation. Moisture degrades the Fmoc group over time and accelerates methionine oxidation. Fmoc-derivatives are fine, static-prone powders; the N95 mask prevents inhalation of airborne particulates[3].
Phase 2: Solvation and Activation
-
Action : Switch to Butyl rubber gloves . Dissolve the building block in anhydrous Dimethylformamide (DMF). Activate using HATU (3 equiv) and DIPEA (6 equiv).
-
Causality : DMF is a universal solvent for SPPS but acts as a rapid carrier for dissolved solutes through human skin. Standard nitrile gloves offer zero protection against DMF. Furthermore, coupling agents like HATU are severe respiratory and skin sensitizers; all activation must occur in closed vials[3].
Phase 3: Peptide Coupling & Validation
-
Action : Transfer the activated dipeptide to the resin under an Argon atmosphere. After 1 hour, validate the coupling using the Kaiser Test.
-
Causality (Self-Validation) : The bulky OBn group on the Aspartic acid is strategically chosen to prevent aspartimide formation—a notorious side-reaction in Fmoc SPPS where the deprotected α-amine attacks the Asp side-chain[4]. The Kaiser test acts as your self-validating checkpoint: a yellow result confirms the complete absence of free amines, validating that the sterically hindered DL-diastereomers have successfully coupled.
Phase 4: Cleavage and Deprotection
-
Action : Cleave the peptide using a cocktail of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% DODT (3,6-dioxa-1,8-octanedithiol). Note: Benzyl esters (OBn) are highly stable to TFA and will require subsequent catalytic hydrogenation (Pd/C, H₂) or stronger acids (TFMSA) for final removal.
-
Causality : Methionine is extremely vulnerable to oxidation by carbocations generated during cleavage. DODT acts as a soft nucleophile and reducing agent, scavenging these cations and preserving the thioether linkage.
Workflow Visualization
The following diagram maps the critical safety and operational checkpoints during the handling of this specific dipeptide.
Fig 1: Operational safety and synthesis workflow for Fmoc-Asp(OBn)-Met-OH handling.
Disposal and Spill Management Plan
Improper disposal of SPPS reagents creates severe exothermic and environmental risks.
-
Solid Powder Spills : Do not sweep, as this aerosolizes the Fmoc-derivative. Cover the spill with damp absorbent paper, carefully scoop into a biohazard bag, and dispose of as hazardous solid waste.
-
Liquid Waste Segregation (Crucial) :
-
Non-Halogenated Waste : DMF washes and piperidine deprotection solutions.
-
Halogenated Waste : TFA cleavage cocktails and DCM washes.
-
Causality : Never mix the basic piperidine waste directly with the highly acidic TFA waste. The resulting exothermic neutralization can cause solvent boil-over, releasing toxic TFA gas into the laboratory environment.
-
-
Scavenger Disposal : Waste containing DODT or EDT will have a severe, noxious odor. Seal these specific waste carboys tightly and store them inside a ventilated cabinet until environmental health and safety (EHS) pickup.
References
-
American Peptide Society . "Peptide Synthesis for Beginners: Safety and Setup." American Peptide Society. Available at: [Link][3]
-
National Institutes of Health (PMC) . "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Available at:[Link][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
